molecular formula C5H11NO B077102 3-Aminocyclopentanol

3-Aminocyclopentanol

Cat. No.: B077102
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminocyclopentanol is a valuable chiral bifunctional building block of significant interest in synthetic and medicinal chemistry. This cyclopentane-based scaffold incorporates both an amino group and a hydroxyl group on a five-membered ring, making it a versatile synthon for the construction of complex molecules. Its primary research value lies in its application as a precursor for pharmaceuticals, particularly in the development of nucleoside and nucleotide analogs, carbocyclic sugars, and other bioactive compounds where the rigid cyclopentane structure can mimic sugar moieties or provide conformational restraint. The molecule's chirality allows for the exploration of stereochemistry in drug-receptor interactions, making it crucial for creating enantiomerically pure compounds for biological testing. Researchers utilize this compound in the synthesis of potential protease inhibitors, antiviral agents, and as a key intermediate in the preparation of ligands for asymmetric catalysis. Its dual functionality facilitates diverse chemical modifications, including cyclization, amide bond formation, and etherification, enabling the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This reagent is essential for advancing projects in drug discovery, chemical biology, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Aminocyclopentanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocyclopentanol is a chiral cyclic amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid cyclopentane (B165970) scaffold, combined with the stereoisomeric possibilities arising from its two chiral centers, makes it a valuable building block for the synthesis of complex and biologically active molecules. The spatial arrangement of the amino and hydroxyl groups allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and pharmacological activity. This technical guide provides an in-depth overview of the CAS numbers, physicochemical properties, synthesis, and applications of this compound and its key stereoisomers, with a particular focus on its role as a crucial intermediate in the synthesis of the antiretroviral drug Bictegravir.

Physicochemical Properties and CAS Numbers

The properties of this compound and its salts are highly dependent on their stereochemistry. The cis and trans isomers, as well as their individual enantiomers, exhibit distinct physical and chemical characteristics. Below is a summary of the available quantitative data for various stereoisomers and their hydrochloride salts.

Compound NameStereoisomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceSolubilityStorage Temperature
This compoundRacemic mixture14299310 (generic)C₅H₁₁NO101.15---
(1R,3S)-3-Aminocyclopentanolcis1110772-05-8[1][2]C₅H₁₁NO101.15[1]Oil[2]Soluble in ethanol[2]2-8°C
(1S,3S)-3-Aminocyclopentanol hydrochloridecis1523530-42-8C₅H₁₂ClNO137.61[3]White to off-white solid[3]-Room temperature[3]
trans-3-Aminocyclopentanol hydrochloridetrans124555-33-5[4]C₅H₁₂ClNO137.61---
(1R,3R)-3-Aminocyclopentanoltrans167298-58-0[5]C₅H₁₁NO101.15[5]---
(1R,3S)-3-Aminocyclopentanol hydrochloridecis1279032-31-3[6][7][8]C₅H₁₂ClNO137.61[6][7]White to pale yellow solid[9]Soluble in DMSO (slightly), Methanol (slightly), Water (slightly)[6]Inert atmosphere, Room Temperature[6]
cis-3-Aminocyclopentanol hydrochlorideRacemic cis1284248-73-2[10]C₅H₁₂ClNO137.61[10]White crystalline solid[10]Soluble in water and alcohol[10]Inert atmosphere, Room Temperature[10]
This compound hydrochlorideRacemic mixture1184919-69-4[11]C₅H₁₂ClNO137.61[11]---

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

The enantiomerically pure (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the HIV-1 integrase inhibitor Bictegravir.[12] A number of synthetic routes have been developed to produce this specific stereoisomer with high purity. One effective method involves a hetero-Diels-Alder reaction followed by enzymatic resolution and subsequent chemical transformations.

Experimental Protocol: Chemoenzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This protocol is based on a patented method (CN112574046A) and is intended for informational purposes.[12] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester

  • To a solution of tert-butyl hydroxylamine (B1172632) carbonate (1.0 eq.) in a suitable solvent, add a catalytic amount of copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (B78409) (0.1-0.2 eq.).

  • The tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate.

  • Add cyclopentadiene (B3395910) (1.5-2.0 eq.) to the reaction mixture to initiate the hetero-Diels-Alder reaction.

  • Maintain the reaction temperature at 20-30°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction mixture to isolate the desired product.

Step 2: Reductive Ring Opening

  • Dissolve the product from Step 1 in a mixture of acetic acid and a suitable solvent.

  • Add zinc powder (2.0-3.0 eq.) portion-wise to the solution to selectively reduce the nitrogen-oxygen bond.

  • Monitor the reaction for completion.

  • After the reaction is complete, filter off the excess zinc and concentrate the filtrate.

  • Purify the residue to obtain cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester.

Step 3: Enzymatic Kinetic Resolution

  • Dissolve the racemic alcohol from Step 2 in a suitable organic solvent.

  • Add a lipase (B570770) catalyst (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).

  • Allow the enzymatic acylation to proceed, selectively acylating one enantiomer.

  • Monitor the reaction progress to achieve approximately 50% conversion.

  • Separate the acylated product from the unreacted alcohol using chromatographic techniques.

Step 4: Hydrogenation of the Double Bond

  • Dissolve the desired enantiomerically enriched alcohol from Step 3 in a suitable solvent.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation under a hydrogen atmosphere until the double bond is fully reduced.

  • Filter off the catalyst and concentrate the solvent to obtain the saturated aminocyclopentanol derivative.

Step 5: Deprotection and Salt Formation

  • Dissolve the product from Step 4 in a suitable solvent such as isopropanol (B130326).

  • Prepare a solution of hydrogen chloride in isopropanol in situ by the dropwise addition of acetyl chloride to cooled isopropanol.

  • Add the aminocyclopentanol derivative to the acidic solution to remove the tert-butoxycarbonyl (Boc) protecting group and form the hydrochloride salt.

  • Stir the reaction at room temperature until deprotection is complete.

  • Cool the reaction mixture to induce crystallization of the product.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to yield (1R,3S)-3-aminocyclopentanol hydrochloride.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Hetero-Diels-Alder Reaction cluster_1 Step 2: Reductive Ring Opening cluster_2 Step 3: Enzymatic Resolution cluster_3 Step 4: Hydrogenation cluster_4 Step 5: Deprotection & Salt Formation A tert-Butyl Hydroxylamine Carbonate C cis-2-oxa-3-azabicyclo[2.2.1]hept- 5-ene-3-carboxylic acid tert-butyl ester A->C B Cyclopentadiene B->C D cis-N-[4-hydroxycyclopent-2-en-1-yl] carbamic acid tert-butyl ester C->D  Zn, AcOH   E Enantiomerically Enriched Alcohol D->E  Lipase, Vinyl Acetate   F Saturated Aminocyclopentanol Derivative E->F  H₂, Pd/C   G (1R,3S)-3-Aminocyclopentanol Hydrochloride F->G  HCl, Isopropanol  

Chemoenzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Application in Drug Development: Bictegravir

(1R,3S)-3-Aminocyclopentanol is a critical building block for the synthesis of Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI).[13] Bictegravir is a component of the single-tablet regimen Biktarvy®, which is used for the treatment of HIV-1 infection.[14][15]

Mechanism of Action of Bictegravir

Bictegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[16] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. Bictegravir binds to the active site of the integrase and the viral DNA complex, effectively blocking the strand transfer step of the integration process.[13] This prevents the covalent linkage of the viral DNA to the host DNA, thereby halting the replication of the virus.[16]

HIV-1 Integrase Inhibition Signaling Pathway

HIV_Integrase_Inhibition cluster_host Host Cell cluster_virus HIV-1 Replication Cycle Host_DNA Host Cell DNA Integration Integration Blocked Integration->Host_DNA Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA PIC Pre-Integration Complex (Viral DNA + Integrase) Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC PIC->Integration Strand Transfer Bictegravir Bictegravir Bictegravir->PIC

Mechanism of action of Bictegravir in inhibiting HIV-1 replication.

Conclusion

This compound, and specifically its (1R,3S) stereoisomer, represents a vital chiral building block in modern pharmaceutical synthesis. Its defined stereochemistry is crucial for the efficacy of drugs like Bictegravir. The development of efficient and stereoselective synthetic routes, including chemoenzymatic approaches, has been instrumental in making this key intermediate more accessible for drug discovery and development. A thorough understanding of its physicochemical properties and synthetic methodologies is essential for researchers and scientists working on the next generation of therapeutics.

References

Navigating the Chiral Landscape: A Technical Guide to the Stereoisomers of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. A subtle change in stereochemistry can dramatically alter a compound's pharmacological activity, transforming a potent therapeutic into an inert or even toxic substance. 3-Aminocyclopentanol, a chiral molecule with a rigid cyclopentane (B165970) core, serves as a critical building block in the synthesis of complex, biologically active molecules. The presence of two stereocenters gives rise to four distinct stereoisomers, each with unique properties and potential applications. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of this compound isomers, with a focus on providing actionable data and protocols for laboratory professionals.

The Four Faces of this compound: A Stereochemical Breakdown

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). These isomers can be categorized into two pairs of enantiomers and two pairs of diastereomers. The cis isomers, (1S,3S) and (1R,3R), have the amino and hydroxyl groups on the same side of the cyclopentane ring, while the trans isomers, (1R,3S) and (1S,3R), have these functional groups on opposite faces.[1] This seemingly minor difference in spatial arrangement profoundly influences how each isomer interacts with chiral biological targets like enzymes and receptors.[1]

A prime example of the significance of this compound stereochemistry is the use of the (1R,3S) isomer as a key intermediate in the synthesis of the anti-HIV drug, Bictegravir.[1][2] This underscores the necessity for robust methods to synthesize and isolate stereochemically pure forms of this compound.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers (1S,3S) (1S,3S) (1R,3R) (1R,3R) (1S,3S)->(1R,3R) Enantiomers (1R,3S) (1R,3S) (1S,3S)->(1R,3S) Diastereomers (1S,3R) (1S,3R) (1S,3S)->(1S,3R) Diastereomers (1R,3R)->(1R,3S) Diastereomers (1R,3R)->(1S,3R) Diastereomers (1R,3S)->(1S,3R) Enantiomers

Stereoisomeric relationships of this compound.

Physicochemical and Spectroscopic Properties

Property(1S,3S)(1R,3R)(1R,3S)(1S,3R)
Molecular Formula C₅H₁₁NOC₅H₁₁NOC₅H₁₁NOC₅H₁₁NO
Molecular Weight 101.15 g/mol [1]101.15 g/mol 101.15 g/mol 101.15 g/mol
Stereochemistry cis[1]cis[1]trans[1]trans[1]
CAS Number 946593-67-5167298-58-01110772-05-8 (HCl salt)[1]1259436-59-3
Appearance Data not availableData not availableOil[1]Data not available
Solubility Data not availableData not availableSoluble in Ethanol[1]Data not available
¹H-NMR (δ, ppm) ~4.33 (m, 1H, CH-OH), ~3.6-3.7 (m, 1H, CH-NH₃⁺), 1.74–2.16 (m, cyclopentane protons)[1]Data not available4.28-4.32 (m, 1H, CH-OH), 3.61-3.67 (m, 1H, CH-NH₃⁺), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H)[1]Data not available
Mass Spectrometry Expected molecular ion (free base) at 101.15[1]Data not availableData not availableData not available

Experimental Protocols for Synthesis and Resolution

The synthesis of enantiomerically pure this compound isomers can be achieved through various strategies, including asymmetric synthesis and the resolution of racemic mixtures.

Protocol 1: Synthesis of a cis/trans Mixture via Reduction

A common approach to obtaining a mixture of the cis and trans isomers involves the reduction of a protected 3-aminocyclopentanone (B3224326).

  • Dissolution: Dissolve N-protected 3-aminocyclopentanone in a suitable solvent such as methanol (B129727) or ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add a reducing agent, for instance, sodium borohydride (B1222165) (NaBH₄), in portions.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of water or a dilute acid.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Separation: The resulting mixture of cis and trans isomers can then be separated by column chromatography or chiral High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Enantioselective Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This multi-step synthesis provides a route to the enantiomerically pure (1R,3S) isomer.

  • Hetero-Diels-Alder Reaction: In a reaction vessel under a nitrogen atmosphere, tert-butyl hydroxylamine (B1172632) carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper chloride catalyst. Cyclopentadiene is then added to undergo an in-situ hetero-Diels-Alder reaction, forming the bicyclic intermediate, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[1]

  • Reductive Cleavage: The bicyclic adduct is subjected to reductive cleavage of the nitrogen-oxygen bond, for example, using zinc powder in acetic acid.[1]

  • Chiral Resolution: The resulting racemic amino alcohol is resolved using a lipase-catalyzed acylation with vinyl acetate. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.[1]

  • Hydrogenation: The separated, desired enantiomer is then subjected to catalytic hydrogenation (e.g., using palladium on carbon) to reduce the double bond in the cyclopentene (B43876) ring.[1]

  • Deprotection and Salt Formation: The protecting groups (e.g., acetyl and tert-butoxycarbonyl) are removed under appropriate conditions. Finally, the product is treated with a solution of hydrogen chloride in a suitable solvent like isopropanol (B130326) to form the stable (1R,3S)-3-aminocyclopentanol hydrochloride salt, which can be isolated by crystallization.[1]

synthesis_workflow start Starting Materials (Cyclopentadiene, tert-butyl hydroxylamine carbonate) step1 Hetero-Diels-Alder Reaction start->step1 step2 Reductive Cleavage of N-O Bond step1->step2 step3 Enzymatic Kinetic Resolution (Lipase-catalyzed acylation) step2->step3 step4 Separation of Enantiomers step3->step4 step5 Hydrogenation of Double Bond step4->step5 step6 Deprotection step5->step6 step7 HCl Salt Formation step6->step7 end (1R,3S)-3-Aminocyclopentanol HCl step7->end

Workflow for the enantioselective synthesis of (1R,3S)-3-aminocyclopentanol HCl.

Conclusion

The stereoisomers of this compound represent a fascinating and challenging area of organic chemistry with significant implications for drug discovery and development. A thorough understanding of their distinct properties and the methods for their selective synthesis and separation is crucial for any researcher working with these valuable chiral building blocks. The protocols and data presented in this guide are intended to provide a solid foundation for the successful navigation of the complex stereochemical landscape of this compound.

References

(1R,3S)-3-Aminocyclopentanol: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(1R,3S)-3-Aminocyclopentanol and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry. Their unique stereochemistry, featuring a trans relationship between the amino and hydroxyl groups on a cyclopentane (B165970) ring, makes them invaluable synthons for the asymmetric synthesis of complex pharmaceutical agents. This technical guide provides an in-depth overview of the structure, properties, synthesis, and applications of (1R,3S)-3-Aminocyclopentanol, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Identifiers

(1R,3S)-3-Aminocyclopentanol possesses two chiral centers, resulting in a specific three-dimensional arrangement of its atoms that is critical for its biological applications. The precise stereochemistry allows for the synthesis of enantiomerically pure drug candidates, which can optimize therapeutic efficacy and minimize potential side effects.

Below is a table summarizing the key chemical identifiers for (1R,3S)-3-Aminocyclopentanol and its hydrochloride salt.

Identifier(1R,3S)-3-Aminocyclopentanol(1R,3S)-3-Aminocyclopentanol Hydrochloride
CAS Number 1110772-05-8[1][2]1279032-31-3[3]
IUPAC Name (1R,3S)-3-aminocyclopentan-1-ol[4](1R,3S)-3-aminocyclopentan-1-ol;hydrochloride
Molecular Formula C₅H₁₁NO[1][5]C₅H₁₂ClNO[3]
InChI InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1[1][5]InChI=1/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/s3
InChIKey YHFYRVZIONNYSM-CRCLSJGQSA-N[1][5]Not Available
Canonical SMILES C1C--INVALID-LINK--O[5]Not Available

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1R,3S)-3-Aminocyclopentanol and its hydrochloride salt is essential for its effective handling and application in synthetic chemistry.

Property(1R,3S)-3-Aminocyclopentanol(1R,3S)-3-Aminocyclopentanol Hydrochloride
Molecular Weight 101.15 g/mol [5]137.61 g/mol [3]
Appearance Oil[1][2]White to pale yellow solid[3]
Melting Point Not Available93-96°C[3]
Solubility Soluble in Ethanol[1][2]Soluble in Ethanol; Slightly soluble in DMSO and Water[3]
Storage 2-8°C, sealed in dry, dark place[2]Inert atmosphere, Room Temperature[3]

Synthesis and Experimental Protocols

The enantioselective synthesis of (1R,3S)-3-Aminocyclopentanol is a key focus of research to ensure high optical purity for pharmaceutical applications. Methodologies are broadly categorized into chemical and chemo-enzymatic approaches.

A prevalent synthetic strategy involves a hetero-Diels-Alder reaction, followed by enzymatic kinetic resolution to separate the desired enantiomer. Below are representative experimental protocols for key steps in the synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.

Protocol 1: Deprotection of N-Boc-(1R,3S)-3-aminocyclopentanol

This protocol details the final deprotection step to yield the hydrochloride salt.

Materials:

Procedure:

  • Dissolve 10 g of N-Boc protected starting material in 20 mL of dioxane.

  • Add 50 mL of 4M HCl in dioxane to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction solution under reduced pressure.

  • Add 100 mL of acetonitrile to the residue to induce precipitation.

  • Filter the resulting solid.

  • Wash the filter cake with 100 mL of acetonitrile.

  • Dry the solid under vacuum to obtain (1R,3S)-3-aminocyclopentanol hydrochloride.

General Synthetic Workflow

The following diagram illustrates a common chemo-enzymatic workflow for the synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Final Product Formation Cyclopentadiene Cyclopentadiene Hetero-Diels-Alder Hetero-Diels-Alder Cyclopentadiene->Hetero-Diels-Alder Nitroso Compound Nitroso Compound Nitroso Compound->Hetero-Diels-Alder Racemic Bicyclic Intermediate Racemic Bicyclic Intermediate Hetero-Diels-Alder->Racemic Bicyclic Intermediate Racemic Amino Alcohol Racemic Amino Alcohol Racemic Bicyclic Intermediate->Racemic Amino Alcohol Reduction Lipase Lipase Racemic Amino Alcohol->Lipase Acylated Enantiomer Acylated Enantiomer Lipase->Acylated Enantiomer Desired (1R,3S) Enantiomer Desired (1R,3S) Enantiomer Lipase->Desired (1R,3S) Enantiomer Hydrogenation Hydrogenation Desired (1R,3S) Enantiomer->Hydrogenation Deprotection & Salt Formation Deprotection & Salt Formation Hydrogenation->Deprotection & Salt Formation Final Product Final Product Deprotection & Salt Formation->Final Product (1R,3S)-3-Aminocyclopentanol HCl

A chemo-enzymatic workflow for synthesizing (1R,3S)-3-Aminocyclopentanol HCl.

Role in Drug Development and Signaling Pathways

(1R,3S)-3-Aminocyclopentanol is not known to be directly involved in biological signaling pathways. Instead, its significance lies in its use as a crucial structural component in the synthesis of pharmacologically active molecules. A prime example is its role as a key intermediate in the synthesis of the anti-HIV drug, Bictegravir .

Bictegravir is a potent integrase strand transfer inhibitor (INSTI). It is a core component of the single-tablet regimen Biktarvy®, used for the treatment of HIV-1 infection. The mechanism of action of Bictegravir involves the inhibition of the HIV-1 integrase enzyme, which is essential for the replication of the virus.

Mechanism of Action of Bictegravir

The HIV-1 integrase enzyme catalyzes the integration of the viral DNA into the host cell's genome. This is a critical step in the HIV replication cycle. Bictegravir binds to the active site of the integrase enzyme, blocking its strand transfer activity. This prevents the viral DNA from being incorporated into the host DNA, thereby halting viral replication.

The following diagram illustrates the inhibitory effect of Bictegravir on the HIV-1 replication cycle.

G cluster_hiv HIV Replication Cycle Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA HIV Integrase HIV Integrase Viral DNA->HIV Integrase Integration Integration HIV Integrase->Integration Host DNA Host DNA Integration->Host DNA Integrated Viral DNA Integrated Viral DNA Integration->Integrated Viral DNA Transcription & Translation Transcription & Translation Integrated Viral DNA->Transcription & Translation New Virus Particles New Virus Particles Transcription & Translation->New Virus Particles Bictegravir Bictegravir Bictegravir->HIV Integrase Inhibits

Mechanism of action of Bictegravir in inhibiting HIV-1 replication.

Conclusion

(1R,3S)-3-Aminocyclopentanol is a fundamentally important chiral building block in the pharmaceutical industry. Its well-defined stereochemistry is essential for the synthesis of enantiomerically pure drugs, such as the potent antiretroviral agent Bictegravir. The continued development of efficient and stereoselective synthetic routes to (1R,3S)-3-Aminocyclopentanol will undoubtedly facilitate the discovery and development of new and improved therapeutics. This guide provides a foundational resource for researchers and professionals in the field of drug development, summarizing the key technical aspects of this versatile synthetic intermediate.

References

physicochemical properties of 3-Aminocyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . This compound, particularly its stereoisomers like (1R,3S)-3-Aminocyclopentanol hydrochloride, is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably the anti-HIV drug Bictegravir.[1][2][3] A thorough understanding of its physicochemical characteristics is essential for its effective application in drug discovery, development, and chemical synthesis.[4]

Chemical and Physical Properties

This compound hydrochloride is a white to off-white solid organic compound.[5] It is a chiral molecule, and its specific stereochemistry is critical for its application in pharmaceutical synthesis.[5] The hydrochloride salt form enhances stability and improves solubility.[4] The amino group is protonated to form an ammonium (B1175870) cation, which creates an ionic bond with the chloride anion.[4]

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key . Data for specific isomers are noted where available.

PropertyValueSource
IUPAC Name 3-aminocyclopentan-1-ol;hydrochloride[6]
Molecular Formula C₅H₁₂ClNO[6][7][8][9]
Molecular Weight 137.61 g/mol [6][7][8][9]
Appearance White to off-white solid[5]
Boiling Point 179℃ (for (1R,3S)-3-Aminocyclopentanol free base)[10]
pKa 15.06 ± 0.40 (Predicted, for hydroxyl group of free base)[10]
Solubility Water (Slightly), DMSO (Slightly), Methanol (Slightly)[11], Ethanol (Soluble)[12]
Storage Temperature Room Temperature, Inert atmosphere[11]

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the structure, purity, and stereochemistry of this compound hydrochloride.

Data Presentation: Summary of Spectroscopic Data
SpectroscopyObserved CharacteristicsSource
¹H NMR Protons on carbons adjacent to the nitrogen typically appear at ~2.3-3.0 ppm.[13] Protons on the N and O atoms are exchangeable and may appear as broad signals or disappear upon D₂O exchange.[13] For the (1S,3S) isomer in D₂O, multiplets are observed between 1.60-2.21 ppm and 3.61-3.67 ppm.[14]
¹³C NMR Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm range.[13] Specific experimental data is not widely available, but predicted spectra are often used for reference.[14]
Infrared (IR) The spectrum will exhibit characteristic absorption bands for O-H, N-H, and C-H bonds.[14] Primary amines typically show two N-H stretching peaks in the 3400-3500 cm⁻¹ region.[13]
Mass Spectrometry (MS) Using electrospray ionization (ESI), the protonated molecular ion of the free base [M+H]⁺ is typically observed.[14]

Experimental Protocols & Methodologies

Detailed and robust experimental protocols are critical for obtaining reliable physicochemical data. The following sections outline standard methodologies for determining the key properties of this compound hydrochloride.

Synthesis Workflow

The synthesis of specific stereoisomers, such as (1R,3S)-3-Aminocyclopentanol hydrochloride, is a multi-step process that often involves stereoselective techniques. A common route involves a hetero-Diels-Alder reaction, reduction, enzymatic kinetic resolution, and a final deprotection/salt formation step.[2][3][15]

Start Starting Materials (e.g., Cyclopentadiene, tert-butyl hydroxylamine (B1172632) carbonate) DielsAlder Hetero-Diels-Alder Reaction Start->DielsAlder Reduction1 N-O Bond Reduction DielsAlder->Reduction1 EnzymaticRes Enzymatic Kinetic Resolution Reduction1->EnzymaticRes Hydrogenation Double Bond Hydrogenation EnzymaticRes->Hydrogenation Deprotection Deprotection & HCl Salt Formation Hydrogenation->Deprotection End Final Product ((1R,3S)-3-Aminocyclopentanol HCl) Deprotection->End

Caption: General workflow for the chemo-enzymatic synthesis.[2][15]

Melting Point Determination

The melting point is a crucial indicator of purity.[16] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[16]

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, powdered solid is packed into a glass capillary tube to a height of 2-3 mm.[17] The tube is sealed at one end.[18]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp) and attached to a thermometer.[16][17]

  • Measurement:

    • An initial rapid heating is performed to determine an approximate melting point.[16]

    • The apparatus is allowed to cool.

    • A second, careful determination is performed with a slow heating rate (approx. 1-2°C per minute) near the approximate melting point.[16][17]

  • Data Recording: The temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[16]

Start Start Prep Pack 2-3 mm of dry sample into capillary tube Start->Prep Place Place capillary in melting point apparatus Prep->Place HeatFast Heat rapidly to find approximate melting range Place->HeatFast Cool Cool apparatus below approximate range HeatFast->Cool HeatSlow Heat slowly (1-2°C/min) near melting point Cool->HeatSlow Record Record temperature range (first droplet to fully liquid) HeatSlow->Record End End Record->End

Caption: Workflow for melting point determination.[16][17]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the standard for determining thermodynamic equilibrium solubility, a critical parameter for predicting bioavailability.[19]

Experimental Protocol:

  • Media Preparation: Prepare buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[19][20]

  • Sample Preparation: Add an excess amount of this compound hydrochloride to flasks containing a known volume of the prepared media. The presence of undissolved solid at the end of the experiment is essential.[19]

  • Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[19][20]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration.[21]

  • Analysis: Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC or LC-MS/MS.[21]

Start Start Add Add excess solid compound to buffered solution Start->Add Agitate Agitate at constant temperature for 24-72 hours to reach equilibrium Add->Agitate Separate Separate solid and liquid phases (centrifuge/filter) Agitate->Separate Analyze Quantify dissolved compound concentration in supernatant (e.g., HPLC) Separate->Analyze End End: Equilibrium Solubility Analyze->End

Caption: Workflow for the shake-flask solubility protocol.[19][21]

pKa Determination by Titration

The pKa values of the ionizable amino and hydroxyl groups are critical for understanding the compound's behavior at different pH values. This can be determined by acid-base titration.[22][23]

Experimental Protocol:

  • Preparation: Prepare a solution of this compound hydrochloride of known concentration (e.g., 0.1 M). Standardize a pH meter using standard buffers.[24]

  • Acidic Titration: Place the sample solution in a beaker and measure the initial pH. Titrate the solution by adding small, precise increments (e.g., 0.3 mL) of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition until the pH drops to ~1.5.[24]

  • Basic Titration: In a separate beaker, take a fresh sample of the solution. Titrate this solution with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH after each incremental addition until the pH rises to ~12.5.[24]

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the midpoint of any flat "buffering" region on the curve.[22]

Start Start Prep Prepare known concentration of This compound HCl solution Start->Prep Titrate Titrate with standardized acid and base, recording pH after each addition Prep->Titrate Plot Plot pH vs. Volume of Titrant to generate titration curve Titrate->Plot Determine Identify midpoint of buffering region(s) on the curve Plot->Determine pKa pKa = pH at midpoint Determine->pKa End End pKa->End

Caption: Workflow for pKa determination via titration.[22][24]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[5][14]

  • Data Acquisition: Place the tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity. Acquire ¹H and ¹³C NMR spectra.[5][14]

  • Data Processing: Process the raw data using a Fourier transform, phase correct the spectrum, and calibrate the chemical shift scale.[14]

Infrared (IR) Spectroscopy:

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[14]

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum is run first for subtraction.[14]

References

Navigating the Solubility of 3-Aminocyclopentanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-aminocyclopentanol in organic solvents. Given the limited availability of specific quantitative data in public literature, this document focuses on summarizing existing qualitative information and presenting a detailed, generalized experimental protocol for the quantitative determination of solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis who require precise solubility data for process development, formulation, and quality control.

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical industry, notably as a key intermediate in the synthesis of various therapeutic agents. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide addresses both the free base form, (1R,3S)-3-Amino-cyclopentanol, and its hydrochloride salt, which often exhibit different solubility profiles due to the presence of the ionic salt.

Qualitative Solubility Profile

Direct quantitative solubility data for this compound and its salts in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments provide some guidance.

The free base form, (1R,3S)-3-Amino-cyclopentanol, has been reported as soluble in ethanol.[1][2] The hydrochloride salt of this compound is described as being slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][3] This limited solubility in certain organic solvents is a key consideration for its use in synthesis and formulation.

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt

CompoundSolventReported Solubility
(1R,3S)-3-Amino-cyclopentanol (Free Base)EthanolSoluble[1][2]
This compound HydrochlorideDimethyl Sulfoxide (DMSO)Slightly Soluble[1][3]
This compound HydrochlorideMethanolSlightly Soluble[1][3]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the equilibrium shake-flask method is a widely accepted and recommended standard for determining the thermodynamic solubility of a compound.[1] The following protocol provides a detailed methodology for determining the saturation solubility of this compound or its salts in various organic solvents at a controlled temperature.

Objective: To determine the saturation solubility of this compound (or its hydrochloride salt) in a selection of organic solvents at a specified and controlled temperature.

Materials:

  • This compound (or its hydrochloride salt) of high purity

  • Selected organic solvents of analytical grade (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, etc.)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of each selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[1]

  • Equilibration:

    • Place the sealed vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1] The time required for equilibration may vary depending on the compound and solvent and should be determined experimentally.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a period (e.g., 2-4 hours) to permit the excess solid to settle.[1]

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution:

    • Accurately dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve.[1]

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method. The choice of analytical technique will depend on the properties of this compound and the solvent.

    • Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the diluted samples.[1]

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in that specific solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow prep_standards Prepare Standard Solutions and Calibration Curve analysis Analyze by HPLC/GC prep_standards->analysis sample_prep Add Excess Solute to Solvent equilibration Equilibrate at Controlled Temperature (24-72h) sample_prep->equilibration phase_sep Allow Excess Solid to Settle equilibration->phase_sep filtration Filter Supernatant phase_sep->filtration dilution Dilute Saturated Solution filtration->dilution dilution->analysis calculation Calculate Solubility analysis->calculation

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

An In-depth Technical Guide to 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminocyclopentanol, a pivotal chiral building block in modern medicinal chemistry. With its distinct stereoisomers, this compound offers a versatile scaffold for the synthesis of complex pharmaceutical agents, most notably as a key intermediate in the development of antiviral therapeutics. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its critical role in pharmaceutical manufacturing.

Core Physicochemical and Spectroscopic Data

This compound is a bifunctional organic molecule featuring a cyclopentane (B165970) ring substituted with an amino and a hydroxyl group. The spatial arrangement of these functional groups gives rise to four stereoisomers, each with unique properties and applications. The hydrochloride salt form is commonly used to improve the compound's stability and handling characteristics.[1]

Below is a summary of the quantitative data for this compound and its hydrochloride salt, focusing on the pharmaceutically relevant (1R,3S) and (1S,3S) stereoisomers.

Property(1R,3S)-3-Aminocyclopentanol(1R,3S)-3-Aminocyclopentanol HCl(1S,3S)-3-Aminocyclopentanol HCl
Molecular Formula C₅H₁₁NO[2]C₅H₁₂ClNO[3]C₅H₁₂ClNO[4]
Molecular Weight 101.15 g/mol [5]137.61 g/mol [3]137.61 g/mol [4]
Appearance Yellowish oil[6]White to pale yellow solid[3]White to off-white solid[4]
Melting Point Not available93-96°C[3]Not available
Boiling Point 179°C[6]Not availableNot available
Solubility Soluble in ethanol[2]Soluble in ethanol; slightly soluble in DMSO and water[3]Slightly soluble in DMSO and methanol[7]
pKa (Predicted) 15.06 ± 0.40[8]Not availableNot available
Storage Temperature 2-8°C, protected from light[8]Inert atmosphere, room temperature[9]Room temperature, under nitrogen[4]
Optical Rotation [α] Not availableNot available-0.126° (c=0.9895 g/100ml in Methanol)[4]

Stereochemical Significance in Drug Design

The precise three-dimensional structure of this compound is crucial for its application in drug development. The molecule possesses two chiral centers, resulting in four possible stereoisomers. These are categorized into two pairs of enantiomers with either a cis or trans relative orientation of the amino and hydroxyl groups.[10]

The biological activity of many pharmaceuticals is often attributed to a single enantiomer. The use of enantiomerically pure building blocks like the specific stereoisomers of this compound is a cornerstone of modern drug design, allowing for the synthesis of targeted therapeutics with improved efficacy and reduced side effects.[1] For instance, the (1R,3S) isomer is a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound derivatives.

Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Deprotection

A common final step in the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride is the deprotection of an N-Boc protected precursor.[12]

Materials:

  • N-Boc-(1R,3S)-3-aminocyclopentanol

  • 4M HCl in dioxane

  • Acetonitrile (B52724)

  • Reaction vessel with stirring capability

  • Filtration apparatus

Procedure:

  • Dissolve 10 g of N-Boc-(1R,3S)-3-aminocyclopentanol in 20 mL of dioxane in a suitable reaction vessel.[12]

  • To the stirred solution, add 50 mL of 4M HCl in dioxane.[12]

  • Continue stirring the reaction mixture at room temperature for 2 hours.[12]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, concentrate the reaction solution under reduced pressure to remove the solvent.[12]

  • To the resulting residue, add 100 mL of acetonitrile to induce precipitation of the hydrochloride salt.[12]

  • Filter the solid product using a filtration apparatus.[12]

  • Wash the filter cake with 100 mL of fresh acetonitrile to remove residual impurities.[12]

  • Dry the solid under vacuum to yield (1R,3S)-3-aminocyclopentanol hydrochloride.[12]

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds, including the hydrochloride salt of this compound.

Materials:

  • Crude (1R,3S)-3-aminocyclopentanol hydrochloride

  • A suitable solvent or solvent system (e.g., isopropanol/acetone)

  • Heating and stirring apparatus

  • Crystallization dish

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a flask, suspend the crude product in a minimal amount of a suitable solvent (e.g., acetone).[9]

  • Heat the suspension to 50°C with stirring for 2 hours.[9]

  • If the solid does not fully dissolve, add small portions of a co-solvent (e.g., isopropanol) until a clear solution is obtained at the elevated temperature.

  • Once dissolved, allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the mixture in an ice bath to maximize product precipitation.[9]

  • Collect the purified crystals by filtration, washing them with a small amount of ice-cold solvent to remove any remaining mother liquor.[13]

  • Dry the crystals under vacuum at a controlled temperature (e.g., 40°C) for 12 hours.[12]

Analytical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential techniques for confirming the structure and assessing the purity of this compound and its derivatives.[14]

Materials:

  • 5-25 mg of the this compound hydrochloride sample

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)

  • 5 mm NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. For hydrochloride salts, DMSO-d₆ is often a suitable choice.[14]

  • Filter the solution through a small plug of glass wool directly into an NMR tube to remove any particulate matter.[14]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and lock the instrument on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize resolution.[14]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[14]

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H spectrum.[14]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).[14]

    • Phase the resulting spectrum and calibrate the chemical shift axis.

    • Analyze the ¹H and ¹³C chemical shifts, signal integrations, and coupling patterns to confirm the molecular structure.

    • Assess the purity of the sample by identifying any peaks corresponding to impurities.[14]

Visualizing Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Synthetic Workflow for (1R,3S)-3-Aminocyclopentanol HCl cluster_synthesis Synthesis start N-Boc-(1R,3S)-3-aminocyclopentanol dissolve Dissolve in Dioxane start->dissolve deprotect Add 4M HCl in Dioxane (Stir for 2h at RT) dissolve->deprotect concentrate Concentrate under Reduced Pressure deprotect->concentrate precipitate Add Acetonitrile concentrate->precipitate filter Filter Solid precipitate->filter wash Wash with Acetonitrile filter->wash dry Dry under Vacuum wash->dry end (1R,3S)-3-Aminocyclopentanol HCl dry->end

Caption: Synthetic workflow for (1R,3S)-3-aminocyclopentanol HCl.

Analytical Workflow: NMR Spectroscopy cluster_analysis NMR Analysis sample_prep Sample Preparation (5-25mg in 0.6-0.7mL solvent) instrument_setup Instrument Setup (Tune, Lock, Shim) sample_prep->instrument_setup data_acq Data Acquisition (¹H and ¹³C Spectra) instrument_setup->data_acq data_proc Data Processing (Fourier Transform, Phasing) data_acq->data_proc data_analysis Data Analysis (Structure Confirmation, Purity Assessment) data_proc->data_analysis

Caption: Workflow for NMR spectroscopic analysis.

Applications in Drug Discovery and Development

This compound and its stereoisomers are highly valued as chiral building blocks for the synthesis of complex biologically active molecules.[10] A primary application is in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose sugar ring is replaced by a cyclopentane ring.[10] This structural modification can confer increased metabolic stability against enzymatic degradation, potentially leading to improved pharmacokinetic profiles of the resulting drug candidates.[10] These modified nucleosides are actively investigated for their potential as antiviral and anticancer agents.[10] The defined stereochemistry of the amino and hydroxyl groups in this compound allows for the stereocontrolled synthesis of these complex molecules.[10]

References

An In-depth Technical Guide to 3-Aminocyclopentanol: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminocyclopentanol, a chiral building block of significant interest in medicinal chemistry. The document details its physical properties, specifically its melting point, provides an experimental protocol for its determination, and outlines a key synthetic pathway. Furthermore, it delves into the biological relevance of this compound by illustrating its connection to significant signaling pathways, particularly in the context of cancer and antiviral therapies.

Core Physical Properties: Melting Point

The melting point of this compound is dependent on its specific stereoisomer and whether it is in its free base or salt form. The hydrochloride salt form is commonly used to improve stability and solubility. The available data for the hydrochloride salts of different stereoisomers are summarized below.

Compound NameStereochemistryMelting Point (°C)
(1r,3s)-3-Aminocyclopentanol hydrochloridecis93-96
trans-3-Aminocyclopentanol hydrochloridetrans93-96[1]

Experimental Protocols

Melting Point Determination by Capillary Method

The melting point of this compound hydrochlorides can be determined using a standard capillary melting point apparatus. This method is a widely accepted technique for determining the melting point of a crystalline solid.[2][3][4]

Materials:

  • This compound hydrochloride sample (dried)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., MelTemp or similar)

  • Mortar and pestle (if sample needs to be pulverized)

Procedure:

  • Sample Preparation: Ensure the this compound hydrochloride sample is completely dry, as moisture can depress the melting point and broaden the melting range.[5] If the crystals are large, gently grind them into a fine powder using a clean, dry mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed-end down, through a long glass tube to pack the sample. The packed sample height should be approximately 2-3 mm.[5][6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to get a preliminary estimate.[5]

    • For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point. Heat at a rate of approximately 10-15 °C per minute initially.

    • Reduce the heating rate to 1-2 °C per minute when the temperature is about 15 °C below the expected melting point to allow for thermal equilibrium.[6]

  • Recording the Melting Range:

    • Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.

    • Record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[2]

  • Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube appropriately. For repeated measurements, always use a fresh sample and a new capillary tube.

Synthetic Workflow

The asymmetric synthesis of specific stereoisomers of this compound is crucial for their application in pharmaceuticals. A common and effective method is the hetero-Diels-Alder reaction.[7][8][9]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product start1 tert-Butyl Hydroxylamine Carbonate step1 In-situ Oxidation & Hetero-Diels-Alder Reaction start1->step1 start2 Cyclopentadiene start2->step1 start3 Catalyst (e.g., CuCl2) start3->step1 step2 Reductive Ring Opening step1->step2 Bicyclic Intermediate step3 Enzymatic Resolution step2->step3 Racemic Amino Alcohol step4 Hydrogenation step3->step4 Chirally Pure Intermediate step5 Deprotection & Salt Formation step4->step5 Saturated Intermediate product (1R,3S)-3-Aminocyclopentanol Hydrochloride step5->product

Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Signaling Pathways and Biological Relevance

This compound and its derivatives are important scaffolds in the development of therapeutic agents due to their ability to be incorporated into molecules that interact with key biological pathways.

MDM2-p53 Signaling Pathway in Cancer Therapy

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[10] MDM2 is a negative regulator of p53, targeting it for degradation.[11] In many cancers, the p53 pathway is inactivated by the overexpression of MDM2. Small molecule inhibitors that disrupt the MDM2-p53 interaction can reactivate p53, leading to tumor cell death. This compound derivatives have been utilized as rigid scaffolds in the design of such inhibitors to enhance their metabolic stability and pharmacokinetic profiles.

G cluster_pathway MDM2-p53 Signaling Pathway cluster_legend Legend p53 p53 mdm2 MDM2 p53->mdm2 Induces expression degradation Proteasomal Degradation p53->degradation apoptosis Apoptosis p53->apoptosis Induces ub Ubiquitination mdm2->ub E3 Ligase inhibitor Inhibitor (containing this compound scaffold) inhibitor->mdm2 Blocks Interaction ub->p53 Targets l1 Activation -> l2 Inhibition --|

Caption: Inhibition of the MDM2-p53 interaction by small molecules.

Role in Antiviral Therapy: Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues are a class of antiviral drugs where the furanose ring of natural nucleosides is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring.[12] this compound serves as a key chiral building block for the synthesis of these analogues.[7] These modified nucleosides can interfere with viral replication by acting as inhibitors or alternative substrates for viral DNA or RNA polymerases.[13]

G cluster_mechanism Mechanism of Carbocyclic Nucleoside Analogues cluster_legend Legend drug Carbocyclic Nucleoside Analogue (from this compound) phosphorylation Cellular Kinases drug->phosphorylation Phosphorylation active_form Active Triphosphate Form phosphorylation->active_form polymerase Viral DNA/RNA Polymerase active_form->polymerase Inhibits / Chain Termination replication Viral Genome Replication polymerase->replication l1 Process -> l2 Inhibition --|

References

Spectroscopic and Structural Elucidation of (1S,3S)-3-Aminocyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the chiral building block, (1S,3S)-3-aminocyclopentanol. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic and analytical workflows. The guide details experimental protocols for acquiring spectroscopic data and presents the available data in a structured format.

Physicochemical Properties

(1S,3S)-3-Aminocyclopentanol is a chiral bifunctional molecule featuring a cyclopentane (B165970) ring with amino and hydroxyl groups in a cis configuration. Its defined stereochemistry makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[1]

Table 1: Physicochemical Properties of (1S,3S)-3-Aminocyclopentanol

PropertyValue
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
CAS Number946593-67-5
AppearanceLight yellow to brown solid-liquid mixture
Boiling Point179 °C
Density1.084 g/cm³
Flash Point62 °C
pKa15.06 ± 0.40 (Predicted)
Storage2-8°C (protect from light)

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for (1S,3S)-3-aminocyclopentanol. It is important to note that while some experimental data is available, particularly for its diastereomers, specific high-resolution spectral data for the (1S,3S) isomer is not widely published. Therefore, some of the data presented is based on predictions and comparative analysis with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (1S,3S)-3-aminocyclopentanol, allowing for the confirmation of its constitution and stereochemistry.

Table 2: ¹H NMR Spectral Data of (1S,3S)-3-Aminocyclopentanol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in the searched literature

Note: While specific ¹H NMR data for (1S,3S)-3-aminocyclopentanol was not found, the data for its diastereomer, (1R,3S)-3-amino-1-cyclopentanol, in D₂O is reported as: 4.28-4.32 (m, 1H), 3.61-3.67 (m, 1H), 2.13-2.21 (m, 1H), 2.02-2.11 (m, 1H), 1.70-1.86 (m, 3H), 1.60-1.66 (m, 1H). The chemical shifts and coupling constants are highly sensitive to the stereochemical environment, and thus, differences are expected for the (1S,3S) isomer.[2]

Table 3: ¹³C NMR Spectral Data of (1S,3S)-3-Aminocyclopentanol

Chemical Shift (δ) ppmAssignment
Predicted data is often used as a reference as specific experimental data is not readily available.[3]

Note: The chemical shifts of the carbon atoms, especially those bearing the chiral centers (C1 and C3), are expected to differ between diastereomers. For the diastereomer (1R,3S)-3-amino-1-cyclopentanol, the following ¹³C NMR data in CDCl₃ has been reported: 169.52, 145.53, 139.01, 128.23, 128.04, 127.42, 80.54, 71.12, 57.38, 38.31, 28.07, 27.84.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for Aminocyclopentanols

Functional GroupCharacteristic Absorption Range (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (amine)3300-3500 (medium)
C-H stretch (alkane)2850-2960 (strong)
N-H bend (amine)1590-1650 (medium)
C-O stretch (alcohol)1050-1260 (strong)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (1S,3S)-3-aminocyclopentanol (C₅H₁₁NO), the expected molecular ion peak [M]⁺ would be at m/z 101.15. In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed at m/z 102.16.[3] It is important to note that mass spectrometry is generally not able to distinguish between stereoisomers.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of (1S,3S)-3-aminocyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Accurately weigh 5-10 mg of the (1S,3S)-3-aminocyclopentanol sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.1.2. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

3.1.3. Data Processing and Analysis

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

  • Phase the resulting spectrum and perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the molecular structure.

  • Analyze the chemical shifts in the ¹³C NMR spectrum to identify all unique carbon atoms.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

  • Acquire a background spectrum of the empty ATR setup.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

3.2.3. Data Analysis

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

3.3.2. Data Acquisition (Electrospray Ionization - ESI)

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

3.3.3. Data Analysis

  • Identify the molecular ion peak and any significant fragment ions.

  • Compare the observed m/z values with the calculated values for the expected elemental composition.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of (1S,3S)-3-aminocyclopentanol.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample (1S,3S)-3-Aminocyclopentanol Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR_Tube Transfer to NMR Tube Filtration->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C FID Free Induction Decay (FID) Acquire_1H->FID Acquire_13C->FID FT Fourier Transform FID->FT Processing Phasing & Baseline Correction FT->Processing Analysis Structural Elucidation Processing->Analysis

Caption: General workflow for NMR spectroscopic analysis.

Synthesis_and_Characterization cluster_characterization Spectroscopic Characterization Start Starting Materials Synthesis Asymmetric Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Product (1S,3S)-3-Aminocyclopentanol Purification->Product NMR NMR ('¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Workflow for synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the Safety and Handling of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 3-Aminocyclopentanol, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets (SDS) for this compound and its hydrochloride salts. It is important to note that for many toxicological properties, data is limited, and the compound's properties have not been thoroughly investigated.[1][2][3]

Hazard Identification and Classification

This compound hydrochloride is classified with specific hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The substance is noted to cause skin and serious eye irritation and may also cause respiratory irritation.[4]

Table 1: GHS Hazard Information for this compound Hydrochloride

Hazard Class Hazard Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation) H335: May cause respiratory irritation

Source: ECHA C&L Inventory[4]

One safety data sheet for the (1R,3S)-3-Amino-cyclopentanol isomer states that the substance is not classified according to the GHS and has no associated hazard statements or pictograms.[5] However, it is consistently advised to handle the chemical with care as its toxicological properties are not fully known.[1][2][3]

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

Property Value Notes
Molecular Formula C₅H₁₁NO (free base)[6] / C₅H₁₂ClNO (hydrochloride salt)[1][4]
Molecular Weight 101.15 g/mol (free base)[6] / 137.61 g/mol (hydrochloride salt)[1][4]
Appearance Oil (for (1R,3S)-3-Amino-cyclopentanol)[5]
Flash Point No data available[2]
pKa 15.06 ± 0.40 (Predicted)[6]

| Storage Temperature | 2-8°C, Sealed in dry, Keep in dark place[6] | |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety in the laboratory.

3.1. Engineering Controls Use the substance in a well-ventilated area, such as under a chemical fume hood.[1][3][7] Facilities should be equipped with an eyewash fountain and a safety shower.[3]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE strategy is essential when handling this compound.[8]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Eye/Face Protection Chemical safety goggles or a full-face shield.[7][8] Protects eyes from dust, splashes, and vapors.
Skin Protection Compatible chemical-resistant gloves (e.g., PVC gloves).[3][8] A laboratory coat is mandatory; a chemically resistant gown is recommended for tasks with higher contamination risk.[8] Prevents skin contact. Nitrile gloves may offer poor resistance and should be changed immediately upon contamination.[8]

| Respiratory Protection | A NIOSH-approved air-purifying respirator with an N95 or P95 particulate filter for handling the solid.[8] If vapors are generated, a cartridge for organic vapors/amines may be required.[1][8] | Protects against inhalation of dust or vapors. |

3.3. Handling Precautions Avoid contact with skin, eyes, and clothing.[7][9] Do not breathe dust, vapors, mist, or gas.[1][3][10] Wash hands thoroughly after handling.[7][10] Keep the container tightly closed when not in use.[3]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Review SDS and Assess Risks PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Vent Ensure Proper Ventilation (Fume Hood) PPE->Vent Handle Handle Chemical (Weighing, Transferring) Vent->Handle Proceed to Handling Avoid Avoid Inhalation, Ingestion, and Contact Handle->Avoid Clean Clean Work Area and Decontaminate Equipment Avoid->Clean Procedure Complete Waste Dispose of Waste in Designated Containers Clean->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: General workflow for safely handling laboratory chemicals.

First Aid Measures

In case of exposure, immediate action is necessary. Always consult a physician and show them the safety data sheet.[1]

Table 4: First Aid Procedures

Exposure Route First Aid Instructions
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7]
Skin Contact Wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding eyelids apart. Consult a physician.[1][2]

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2] |

First_Aid_Decision_Tree Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Move Move to Fresh Air Inhalation->Move WashSkin Wash with Soap & Water (min. 15 mins) Skin->WashSkin RinseEyes Rinse with Water (min. 15 mins) Eye->RinseEyes RinseMouth Rinse Mouth with Water Ingestion->RinseMouth ArtificialResp Give Artificial Respiration (if not breathing) Move->ArtificialResp Consult Consult a Physician ArtificialResp->Consult RemoveClothes Remove Contaminated Clothing WashSkin->RemoveClothes RemoveClothes->Consult RinseEyes->Consult NoVomit Do NOT Induce Vomiting RinseMouth->NoVomit NoVomit->Consult Experimental_Workflow cluster_nmr NMR Spectroscopy cluster_mp Melting Point Determination nmr_prep Prepare Sample: Dissolve in Deuterated Solvent nmr_acq Acquire Data: ¹H and ¹³C Spectra nmr_prep->nmr_acq nmr_proc Process Data: FT, Phasing, Baseline Correction nmr_acq->nmr_proc nmr_analysis Analyze Spectra: Confirm Structure & Purity nmr_proc->nmr_analysis mp_prep Prepare Sample: Pack Capillary Tube mp_heat Heat Sample in Apparatus mp_prep->mp_heat mp_observe Observe & Record Melting Range mp_heat->mp_observe Start Sample of this compound HCl Start->nmr_prep Start->mp_prep

References

Methodological & Application

Application of 3-Aminocyclopentanol Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. These chemical entities are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereochemistry is established, the auxiliary is cleaved from the product and can ideally be recovered for reuse. This strategy circumvents the need for often more complex and less general enantioselective catalysts.

While a wide array of chiral auxiliaries have been developed and successfully applied, this document focuses on the potential application of 3-aminocyclopentanol-derived structures as effective chiral auxiliaries in asymmetric carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions. Due to a lack of extensive literature on the direct use of this compound for this purpose, the following data and protocols are based on the successful application of the closely related and structurally similar chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol, as reported by Ghosh et al. This provides a strong predictive framework for the utility of this compound-derived auxiliaries.

General Workflow of a Chiral Auxiliary in Asymmetric Synthesis

The fundamental principle behind the use of a chiral auxiliary involves a three-step sequence: attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create a new stereocenter, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment (e.g., Amide Formation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound Derivative) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.

Data Presentation: Asymmetric Reactions Mediated by a (1S,2R)-2-Aminocyclopentan-1-ol Derived Auxiliary

The following tables summarize the quantitative data for asymmetric aldol and alkylation reactions using an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol. These results demonstrate the high levels of stereocontrol achievable with this class of chiral auxiliary.

Table 1: Asymmetric Aldol Reactions [1]

EntryAldehydeYield (%)Diastereomeric Excess (% de)
1Acetaldehyde70>99
2Isobutyraldehyde71>99
33-Methylbutanal73>99
4Benzaldehyde80>99

Table 2: Asymmetric Alkylation Reactions [1]

EntryElectrophileYield (%)Diastereomeric Excess (% de)
1Benzyl (B1604629) bromide72>99
2Allyl iodide65>99

Experimental Protocols

The following are representative experimental protocols for the use of a (1S,2R)-2-aminocyclopentan-1-ol-derived oxazolidinone as a chiral auxiliary in asymmetric synthesis. These can serve as a starting point for the application of analogous this compound-derived auxiliaries.

Protocol 1: Synthesis of the Chiral Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one[1]

This protocol describes the preparation of the chiral oxazolidinone from (1S,2R)-2-aminocyclopentan-1-ol. A similar approach could be envisioned for the corresponding isomers of this compound.

  • Ester Hydrolysis: To a stirred solution of ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate (1.0 eq) in THF at 23 °C, add 1 M aqueous NaOH (2.0 eq).

  • Stir the resulting mixture for 1 hour, then cool to 0 °C.

  • Carefully acidify the mixture to pH 3 with 1 N aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 25 mL).

  • Curtius Rearrangement: The resulting β-hydroxy acid is then subjected to a Curtius rearrangement with diphenylphosphoryl azide (B81097) in refluxing benzene (B151609) for 12 hours to afford the (4R,5S)-cyclopentano[d]oxazolidin-2-one.

  • Purify the product by silica (B1680970) gel chromatography.

Protocol 2: Acylation of the Chiral Auxiliary[1]

This step attaches the prochiral carboxylic acid derivative to the chiral auxiliary.

  • Dissolve the (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in dry THF.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.0 eq) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and stir at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous NH4Cl.

  • Extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the N-acyl imide by chromatography.

Protocol 3: Asymmetric Aldol Reaction[1]

This protocol describes the diastereoselective formation of a β-hydroxy carbonyl compound.

  • Dissolve the N-acyl imide (1.0 eq) in dry dichloromethane.

  • Cool the solution to 0 °C.

  • Add N,N-diisopropylethylamine (1.2 eq) followed by dibutylboron triflate (1.1 eq).

  • Stir the mixture at 0 °C for 1 hour to form the boron enolate.

  • Cool the reaction to -78 °C and add the desired aldehyde (1.2 eq).

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction with a pH 7 buffer and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify the aldol adduct by silica gel chromatography.

Protocol 4: Asymmetric Alkylation[1]

This protocol details the diastereoselective alkylation of the N-acyl imide.

  • Dissolve the N-acyl imide (1.0 eq) in dry THF.

  • Cool the solution to -78 °C.

  • Add lithium hexamethyldisilazide (LiHMDS) (1.1 eq) and stir for 1 hour to generate the lithium enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C to -20 °C for 6 hours.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract with an organic solvent, dry the organic layer, and concentrate.

  • Purify the alkylated product by silica gel chromatography.

Protocol 5: Cleavage of the Chiral Auxiliary[1]

This final step removes the auxiliary to yield the chiral product.

  • Dissolve the diastereomerically pure product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.5 M aqueous solution of lithium hydroxide (B78521) (2.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid or alcohol product.

Conclusion

Derivatives of aminocyclopentanol, such as the oxazolidinone formed from (1S,2R)-2-aminocyclopentan-1-ol, have demonstrated exceptional efficacy as chiral auxiliaries in asymmetric synthesis, providing excellent diastereoselectivities in both aldol and alkylation reactions. The protocols and data presented herein serve as a robust guide for researchers and professionals in drug development, suggesting that analogous auxiliaries derived from this compound could offer a powerful and versatile tool for the stereocontrolled synthesis of complex chiral molecules. Further investigation into the synthesis and application of this compound-based chiral auxiliaries is warranted to expand the repertoire of synthetic methodologies available for the preparation of enantiomerically pure compounds.

References

The Pivotal Role of 3-Aminocyclopentanol in Medicinal Chemistry: A Chiral Scaffold for Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-aminocyclopentanol, a versatile chiral building block, in modern medicinal chemistry. This document details its critical role in the synthesis of cutting-edge antiviral and anticancer agents, providing in-depth application notes, experimental protocols, and quantitative data to support and guide future research and development endeavors.

The strategic incorporation of stereochemically defined small molecules is a cornerstone of modern drug discovery. Among these, this compound and its stereoisomers have emerged as invaluable chiral building blocks, enabling the synthesis of complex and potent therapeutic agents.[1][2][3] Its rigid cyclopentane (B165970) core, adorned with both amino and hydroxyl functionalities, provides a unique three-dimensional scaffold that is instrumental in achieving high-affinity interactions with biological targets.[2] The specific stereoisomers, particularly (1R,3S)-3-aminocyclopentanol and (1S,3S)-3-aminocyclopentanol, are of significant interest due to their distinct applications in the development of novel antiviral and anticancer drugs.[1][3]

The precise spatial arrangement of the amino and hydroxyl groups is paramount for biological activity, with different stereoisomers leading to vastly different therapeutic outcomes.[1] This underscores the importance of stereoselective synthesis to access enantiomerically pure compounds.

Application in Antiviral Drug Development: The Case of Bictegravir

The (1R,3S) stereoisomer of this compound is a key intermediate in the synthesis of the potent anti-HIV drug, Bictegravir.[4][5] Bictegravir is an integrase strand transfer inhibitor (INSTI) that effectively blocks the replication of the human immunodeficiency virus (HIV). The (1R,3S)-3-aminocyclopentanol core provides the necessary chirality and structural rigidity for optimal binding to the HIV integrase enzyme.

Application in Anticancer Drug Development: MDM2-p53 Interaction Inhibitors

The (1S,3S) isomer of this compound serves as a crucial scaffold for the development of small-molecule inhibitors of the MDM2-p53 interaction, a promising strategy in cancer therapy.[3] The p53 protein is a vital tumor suppressor, and its activity is often abrogated in cancer cells by the E3 ubiquitin ligase MDM2.[1][6][7] Inhibitors designed using the (1S,3S)-3-aminocyclopentanol scaffold can disrupt the MDM2-p53 interaction, thereby reactivating p53's tumor-suppressive functions, leading to apoptosis of cancer cells.[3]

Application in the Synthesis of Carbocyclic Nucleoside Analogues

(1S,3S)-3-Aminocyclopentanol hydrochloride is a pivotal building block for the synthesis of carbocyclic nucleoside analogues with potential antiviral and antitumor activities.[8] In these analogues, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring, a modification that confers increased metabolic stability.[2][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound stereoisomers is essential for their effective application in synthesis.

Property(1R,3S)-3-Aminocyclopentanol Hydrochloride(1S,3S)-3-Aminocyclopentanol Hydrochloride
CAS Number 1279032-31-31523530-42-8
Molecular Formula C₅H₁₂ClNOC₅H₁₂ClNO
Molecular Weight 137.61 g/mol 137.61 g/mol
Appearance White to pale yellow solidWhite to light yellow powder
Melting Point 93-96°CNot specified
Solubility Soluble in Ethanol; Slightly soluble in DMSO and WaterNot specified
Storage Inert atmosphere, Room Temperature2-8 °C, dry, well-ventilated place

Synthetic Methodologies: Achieving Stereochemical Purity

The synthesis of enantiomerically pure this compound is a key focus of research. Two prominent strategies include chemo-catalytic synthesis and enzymatic resolution.

Chemo-Catalytic Synthesis

This approach often involves a hetero-Diels-Alder reaction to construct the cyclopentane ring with the desired stereochemistry, followed by a series of transformations.

Reaction StepKey ReagentsSolventYieldPurity by GC
Overall Process Pivaloyl chloride, Isopropanol (B130326)Isopropanol69.8%99.75%
Boc Deprotection HCl in DioxaneDioxane95%-
Enzymatic Resolution

Biocatalysis offers a highly selective and environmentally friendly alternative. Lipases are commonly employed to resolve racemic mixtures, achieving high enantiomeric excess (ee).

Reaction StepKey Reagents/EnzymeSolventYieldEnantiomeric Excess (ee)
Enzymatic Resolution of (±)-intermediate Lipozyme40086Methylene (B1212753) Chloride41%>99%
Deprotection and Hydrochloride Salt Formation Acetyl chlorideIsopropanol80%-

Experimental Protocols

Protocol 1: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Enzymatic Resolution

This protocol is based on a patented six-step synthesis.

Step 1: Hetero-Diels-Alder Reaction Under the catalysis of copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (B78409) (0.1-0.2 eq.), tert-butyl hydroxylamine (B1172632) carbonate (1.0 eq.) is oxidized to tert-butyl nitrosyl carbonate.[1] This is followed by an in-situ hetero-Diels-Alder reaction with cyclopentadiene (B3395910) (1.5-2.0 eq.) at 20-30 °C to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[1]

Step 2: Reductive Ring Opening The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced using a zinc powder-acetic acid system.[1]

Step 3: Enzymatic Resolution The resulting racemic alcohol is dissolved in methylene chloride. Vinyl acetate (B1210297) (5 equiv.) and Lipozyme40086 are added, and the mixture is stirred at room temperature (25 °C) for 48 hours.[1]

Step 4: Hydrogenation The double bond in the cyclopentene (B43876) ring is reduced by palladium on carbon (Pd/C) catalyzed hydrogenation.[1]

Step 5: Deprotection (Acetyl Group) The acetyl protecting group is removed under alkaline conditions using lithium hydroxide (B78521) in methanol.[1]

Step 6: Deprotection (Boc Group) and Hydrochloride Salt Formation An acidic solution of hydrogen chloride in isopropanol is prepared in situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol (5.0-7.0 Vol.). The Boc-protected amino alcohol from the previous step is dissolved in isopropanol and added dropwise to the prepared HCl/isopropanol solution. The reaction is stirred at room temperature (25 °C) for 12 hours. The system is cooled to 0 °C to induce crystallization. The resulting white solid is collected by filtration to give (1R,3S)-3-Aminocyclopentanol hydrochloride.[1]

Protocol 2: General Procedure for the Synthesis of Carbocyclic Nucleoside Analogues from (1S,3S)-3-Aminocyclopentanol

This protocol outlines a convergent approach.

Step 1: Protection of Functional Groups The amino and hydroxyl groups of (1S,3S)-3-aminocyclopentanol are protected to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amine and silyl (B83357) ethers for the alcohol.

Step 2: Coupling with a Nucleobase The protected aminocyclopentanol derivative is coupled with a suitable nucleobase (e.g., a purine (B94841) or pyrimidine (B1678525) derivative) through methods like a Mitsunobu reaction or a substitution reaction.

Step 3: Deprotection The protecting groups are removed under appropriate conditions to yield the final carbocyclic nucleoside.

Step 4: Purification The final product is purified using techniques such as column chromatography and recrystallization.

Visualizing the Role of this compound Derivatives

Signaling Pathway of MDM2-p53 Interaction Inhibition

Derivatives of (1S,3S)-3-aminocyclopentanol are being investigated as inhibitors of the MDM2-p53 interaction. The following diagram illustrates the simplified signaling pathway.

MDM2_p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_mdm2_regulation MDM2 Regulation cluster_cellular_outcomes Cellular Outcomes stress Stress Signals p53 p53 (Tumor Suppressor) stress->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 induces transcription Apoptosis Apoptosis (Cell Death) p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces MDM2->p53 promotes degradation Inhibitor This compound Derivative (Inhibitor) Inhibitor->MDM2 inhibits synthesis_workflow start Starting Materials (Cyclopentadiene, tert-butyl hydroxylamine carbonate) step1 Hetero-Diels-Alder Reaction start->step1 step2 Reductive Ring Opening (N-O Bond Cleavage) step1->step2 step3 Enzymatic Kinetic Resolution step2->step3 step4 Separation of Enantiomers step3->step4 step5 Hydrogenation (Double Bond Reduction) step4->step5 step6 Deprotection & Salt Formation step5->step6 end (1R,3S)-3-Aminocyclopentanol Hydrochloride step6->end

References

Application Notes: (1S,2R)-2-Aminocyclopentanol-Derived Chiral Auxiliary in Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are valuable building blocks in asymmetric synthesis, serving as precursors to chiral ligands and auxiliaries. This document provides a detailed protocol for the application of a chiral auxiliary derived from a cyclopentane (B165970) backbone in asymmetric alkylation. While the user specified 3-aminocyclopentanol, the following protocols are based on the well-documented use of its isomer, (1S,2R)-2-aminocyclopentanol. This amino alcohol can be converted into a rigid oxazolidinone structure, which then serves as an effective chiral auxiliary for directing the stereoselective alkylation of enolates. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acid derivatives, which are important intermediates in pharmaceutical synthesis.

The overall strategy involves three key stages:

  • Synthesis of the Chiral Auxiliary: Cyclization of (1S,2R)-2-aminocyclopentanol to form the corresponding (4R,5S)-cyclopentano[d]oxazolidin-2-one.

  • N-Acylation: Attachment of a propionyl group to the oxazolidinone auxiliary to generate the substrate for alkylation.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an electrophile (e.g., benzyl (B1604629) bromide or allyl iodide) to yield the alkylated product with high diastereoselectivity.

Data Presentation

The following table summarizes the quantitative data for the asymmetric alkylation of the N-propionyl cyclopentano-oxazolidinone derived from (1S,2R)-2-aminocyclopentanol.

ElectrophileProductBaseYield (%)Diastereomeric Excess (de %)
Benzyl Bromide6 (R=Ph)LiHMDS72>99
Allyl Iodide6 (R=vinyl)LiHMDS65>99

Experimental Protocols

Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one Chiral Auxiliary

This protocol describes the preparation of the chiral oxazolidinone auxiliary from (1S,2R)-2-aminocyclopentanol. The synthesis involves the reaction of the amino alcohol with a phosgene (B1210022) equivalent (e.g., triphosgene (B27547) or carbonyldiimidazole) or a related cyclization procedure. For the purpose of this application note, we will refer to the procedure for the preparation from the corresponding amino acid precursor as detailed in the literature.[1]

Materials:

Procedure:

  • To a stirred solution of (1S,2R)-2-aminocyclopentane carboxylic acid ethyl ester (13.1 mmol) in THF (2 mL) at 23 °C, add 1 M aqueous NaOH solution (26.2 mL).

  • Stir the resulting mixture for 1 hour, then cool to 0 °C.

  • Carefully acidify the mixture with 1 N aqueous HCl to pH 3.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to provide the corresponding acid.

  • The resulting acid is then subjected to a Curtius rearrangement. To a solution of the acid in toluene, add triethylamine and diphenylphosphoryl azide. Heat the mixture to reflux to form the isocyanate, which then cyclizes to form the (4R,5S)-cyclopentano[d]oxazolidin-2-one.

  • Purify the product by flash column chromatography.

Protocol 2: N-Acylation of (4R,5S)-cyclopentano[d]oxazolidin-2-one

This protocol details the acylation of the chiral auxiliary with propionyl chloride.

Materials:

  • (4R,5S)-cyclopentano[d]oxazolidin-2-one

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.0 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the N-propionyl imide. The product is often used in the next step without further purification.[1]

Protocol 3: Asymmetric Alkylation of the N-Propionyl Imide

This protocol describes the diastereoselective alkylation of the N-acylated chiral auxiliary.

Materials:

  • N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one

  • Lithium hexamethyldisilazide (LiHMDS)

  • Benzyl bromide or Allyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl imide (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LiHMDS (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to form the lithium enolate.

  • Add the electrophile (benzyl bromide or allyl iodide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C to -20 °C for 6 hours.[1]

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 4: Removal of the Chiral Auxiliary

The chiral auxiliary can be removed by hydrolysis to yield the chiral carboxylic acid.

Materials:

  • Alkylated product

  • Lithium hydroperoxide (LiOOH) or Lithium hydroxide (LiOH) and Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF) / Water

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroperoxide (prepared from LiOH and H₂O₂).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid.

Mandatory Visualization

G cluster_0 Synthesis of Chiral Auxiliary cluster_1 Acylation cluster_2 Asymmetric Alkylation cluster_3 Cleavage and Recovery start (1S,2R)-2-Aminocyclopentanol (or precursor) aux (4R,5S)-cyclopentano[d]oxazolidin-2-one start->aux Cyclization acyl N-Propionyl Imide aux->acyl n-BuLi, Propionyl Chloride enolate Lithium Enolate acyl->enolate LiHMDS, -78°C product Alkylated Product enolate->product Electrophile (R-X) acid Chiral Carboxylic Acid product->acid LiOOH aux_rec Recovered Auxiliary product->aux_rec Hydrolysis

Caption: Experimental workflow for asymmetric alkylation.

G cluster_0 Asymmetric Induction cluster_1 Steric Hindrance enolate Chelated (Z)-Enolate auxiliary Chiral Auxiliary (Cyclopentano[d]oxazolidin-2-one) top_face Top Face (Hindered) electrophile Electrophile (R-X) bottom_face Bottom Face (Accessible) electrophile->bottom_face Preferential Attack product Major Diastereomer bottom_face->product

Caption: Logical relationship in asymmetric induction.

References

Application Notes: (1R,3S)-3-Aminocyclopentanol Hydrochloride as a Key Intermediate in the Synthesis of Bictegravir

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bictegravir (BIC) is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that is a core component of the single-tablet regimen Biktarvy®, used for the treatment of HIV-1 infection.[1] The chemical structure of Bictegravir features a complex, polycyclic system, and its efficient synthesis is of significant interest to the pharmaceutical industry. A crucial chiral building block in the synthesis of Bictegravir is (1R,3S)-3-Aminocyclopentanol, typically used as its hydrochloride salt for improved stability and handling.[2] This intermediate provides the necessary stereochemistry for the bicyclic hemiaminal moiety of the final drug substance.

Chemical and Physical Properties

  • Compound Name: (1R,3S)-3-Aminocyclopentanol Hydrochloride[2]

  • CAS Number: 1279032-31-3[2]

  • Molecular Formula: C5H12ClNO[2]

  • Molecular Weight: 137.61 g/mol [2]

  • Appearance: White to light yellow powder[2]

Applications in Bictegravir Synthesis

(1R,3S)-3-Aminocyclopentanol serves as a critical chiral precursor in the construction of the bridged bicyclic ring system of Bictegravir. Its dual amino and hydroxyl functionalities allow for sequential reactions to form the complex tetracyclic core of the drug.[2][3] The synthesis of Bictegravir generally involves the reaction of (1R,3S)-3-aminocyclopentanol with a suitably functionalized pyridinone derivative, followed by further transformations to yield the final active pharmaceutical ingredient (API).[3] The stereochemical integrity of this intermediate is paramount for the biological activity of Bictegravir.

Quantitative Data Summary

Table 1: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

StepReactantsSolvent(s)Catalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Asymmetric Reduction3-carbonyl cyclopentanecarboxylic acid0.1 M Phosphate (B84403) buffer (pH 6.5-7)Enzyme23-28--[4]
Rearrangement Cyclization(3R)-3-hydroxycyclopentanecarboxylic acid, Diphenylphosphoryl azide (B81097) (DPPA)Toluene (B28343) or Acetonitrile (B52724)-70-80--[4]
Hydrolysis(1R,5S)-2-oxo-4-azabicyclo[3.2.1]octan-3-one4 M Hydrochloric acid-95-100-63.5 (overall)[4]
Hetero-Diels-Alder & Subsequent Stepstert-butyl hydroxylamine (B1172632) carbonate, cyclopentadiene, etc.VariousCopper chloride, Zinc powder20-30 (initial step)--[5]

Table 2: Synthesis of Bictegravir Intermediate 6b from Acetal (B89532) 4 and (1R,3S)-3-Aminocyclopentanol

StepReactantsSolvent(s)Reagent(s)TemperatureTime (h)Yield (%)Reference
Hydrolysis and Cyclization to 6bAcetal 4, (1R,3S)-3-aminocyclopentanolCH3CNAcetic acid, Methanesulfonic acidReflux1562[3][6]

Experimental Protocols

Protocol 1: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride (Method A)

This protocol is based on the patent CN110092726B.[4]

  • Asymmetric Reduction: 3-carbonyl cyclopentanecarboxylic acid is subjected to an asymmetric reduction using an enzyme in a 0.1 M phosphate buffer solution (pH 6.5-7) at a temperature of 23-28 °C to yield (3R)-3-hydroxycyclopentanecarboxylic acid.

  • Rearrangement Cyclization: The resulting (3R)-3-hydroxycyclopentanecarboxylic acid is reacted with 1.1 molar equivalents of diphenylphosphoryl azide (DPPA) in toluene or acetonitrile at 70-80 °C to form (1R,5S)-2-oxo-4-azabicyclo[3.2.1]octan-3-one.

  • Hydrolysis: The bicyclic intermediate is then hydrolyzed in 4 M hydrochloric acid at 95-100 °C to afford the final product, (1R,3S)-3-aminocyclopentanol hydrochloride. The total yield for this three-step process is reported to be 63.5%.[4]

Protocol 2: Synthesis of Bictegravir Intermediate 6b

This protocol is adapted from the procedure described by Wang et al. (2022).[3][6]

  • A mixture of building block acetal 4 (1 equivalent), methanesulfonic acid (approx. 0.3 equivalents), and (1R,3S)-3-aminocyclopentanol (approx. 3 equivalents) in acetonitrile and acetic acid is prepared.

  • The reaction mixture is heated to reflux and maintained for 15 hours.

  • After completion, the reaction solution is concentrated under reduced pressure.

  • The residue is diluted with dichloromethane (B109758) (DCM) and 1N hydrochloric acid.

  • The organic phase is separated, and the aqueous phase is extracted with DCM.

  • The combined organic layers are concentrated to yield the crude product, which can be further purified to give intermediate 6b with a reported yield of 62%.[6]

Protocol 3: Final Steps to Bictegravir

This is a generalized representation based on the work by Wang et al. (2022).[3]

  • Coupling: Intermediate 6b is coupled with 2,4,6-trifluorobenzylamine.

  • Demethylation: The resulting penultimate intermediate is then demethylated, typically using a Lewis acid such as MgBr₂, to furnish Bictegravir.

Visualizations

Bictegravir_Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Acetal_4 Acetal 4 Aldehyde_5 Aldehyde 5 Acetal_4->Aldehyde_5 Hydrolysis (HOAc/MeSO3H) 3_Aminocyclopentanol (1R,3S)-3-Aminocyclopentanol Intermediate_6b Intermediate 6b 3_Aminocyclopentanol->Intermediate_6b Cyclization Aldehyde_5->Intermediate_6b Intermediate_7b Intermediate 7b Intermediate_6b->Intermediate_7b Coupling with 2,4,6-trifluorobenzylamine Bictegravir Bictegravir Intermediate_7b->Bictegravir Demethylation (e.g., MgBr2)

Caption: Synthetic pathway to Bictegravir from Acetal 4 and (1R,3S)-3-Aminocyclopentanol.

Bictegravir_Mechanism_of_Action cluster_hiv_lifecycle HIV Replication Cycle cluster_inhibition Inhibition by Bictegravir Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host DNA Viral_DNA->Integration Mediated by Integrase Provirus Provirus Integration->Provirus Bictegravir Bictegravir Integrase HIV-1 Integrase Enzyme Bictegravir->Integrase Binds to Integrase->Integration Blocks Strand Transfer

Caption: Mechanism of action of Bictegravir as an HIV-1 integrase inhibitor.

References

Application Notes and Protocols: (1S,2R)-2-Aminocyclopentan-1-ol as a Chiral Auxiliary in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric aldol (B89426) reactions are a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. A key strategy for achieving high stereoselectivity is the use of chiral auxiliaries, which are enantiomerically pure compounds that temporarily attach to a substrate, direct the stereochemical course of a reaction, and are subsequently removed. This application note details the use of a cyclopentane-based amino alcohol, specifically (1S,2R)-2-aminocyclopentan-1-ol, as an effective chiral auxiliary in asymmetric aldol reactions. While direct protocols for 3-aminocyclopentanol were not prominently found, the closely related cis-1,2-amino alcohol scaffold serves as an excellent and structurally similar model.

This document provides detailed experimental protocols, quantitative data from literature, and graphical representations of the workflow and proposed mechanism for researchers interested in leveraging this class of chiral auxiliaries for the synthesis of enantiopure β-hydroxy carbonyl compounds.

Principle and Mechanism

The use of (1S,2R)-2-aminocyclopentan-1-ol as a chiral auxiliary follows the principles established by Evans and others, where the amino alcohol is first converted into a rigid oxazolidinone structure.[1][2] This oxazolidinone is then acylated with a carbonyl compound (e.g., propionyl chloride) to form an N-acyl oxazolidinone. The formation of a specific boron enolate (typically a Z-enolate) is achieved using a Lewis acid like dibutylboron triflate and a hindered base.[1][2] The rigid, chiral environment of the oxazolidinone then directs the facial selectivity of the subsequent aldol addition to an aldehyde. The bulky cyclopentyl group and the stereocenters of the auxiliary block one face of the enolate, forcing the aldehyde to approach from the less hindered face, thus leading to a highly diastereoselective reaction.[1][3] Finally, the chiral auxiliary can be cleaved from the aldol product and recovered for reuse.[1]

Experimental Protocols

The following protocols are based on the successful application of an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol in asymmetric aldol reactions.[1]

Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary

This protocol describes the preparation of the key chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, from (1S,2R)-2-aminocyclopentan-1-ol. The synthesis involves a Curtius rearrangement of a β-hydroxy acid derived from ethyl 2-oxocyclopentanecarboxylate.[1]

Materials:

Procedure:

  • To a stirred solution of (1S,2R)-2-hydroxycyclopentanecarboxylic acid in dry benzene, add triethylamine (1.2 equivalents).

  • Add diphenylphosphoryl azide (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to furnish the (4R,5S)-cyclopentano[d]oxazolidin-2-one.[1]

Protocol 2: N-Acylation of the Chiral Auxiliary

Materials:

  • (4R,5S)-cyclopentano[d]oxazolidin-2-one

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Dry tetrahydrofuran (B95107) (THF)

Procedure:

  • Dissolve the chiral oxazolidinone (1.0 equivalent) in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Add n-BuLi (1.0 equivalent) dropwise and stir the mixture for 15 minutes at -78 °C.

  • Add propionyl chloride (1.1 equivalents) dropwise and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to yield the N-propionyl imide.[1]

Protocol 3: Asymmetric Aldol Reaction

Materials:

  • N-propionyl imide from Protocol 2

  • Di-n-butylboron triflate (DBBT or Bu2BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Dry dichloromethane (B109758) (DCM) or THF

Procedure:

  • Dissolve the N-propionyl imide (1.0 equivalent) in dry DCM and cool to 0 °C under an inert atmosphere.

  • Add N,N-diisopropylethylamine (1.2 equivalents) followed by the dropwise addition of di-n-butylboron triflate (1.1 equivalents). Stir for 1 hour at 0 °C to form the boron enolate.[1]

  • Cool the reaction mixture to -78 °C.

  • Add the desired aldehyde (1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C over several hours, monitoring by TLC.[1]

  • Quench the reaction by adding a pH 7 phosphate (B84403) buffer and methanol.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by silica gel chromatography.

Protocol 4: Cleavage and Recovery of the Chiral Auxiliary

Materials:

  • Aldol adduct from Protocol 3

  • Lithium hydroxide (B78521) (LiOH) or Lithium hydroperoxide (LiOOH)

  • Hydrogen peroxide (H2O2)

  • THF/Water solvent mixture

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water at 0 °C.

  • Add an aqueous solution of lithium hydroxide (or LiOOH, prepared from LiOH and H2O2) dropwise.

  • Stir the mixture at 0 °C for 1-2 hours until the reaction is complete.

  • Separate the aqueous and organic layers. The desired β-hydroxy acid product will be in the aqueous layer after acidification, while the recovered chiral auxiliary can be extracted from the organic layer.[1]

  • The chiral auxiliary can be purified by chromatography and reused.[1]

Quantitative Data Summary

The following table summarizes the results obtained for the asymmetric aldol reaction using the N-propionyl imide derived from (1S,2R)-2-aminocyclopentan-1-ol with various aldehydes. The data demonstrates excellent diastereoselectivity and good chemical yields.

EntryAldehydeProductYield (%)Diastereomeric Excess (d.e.) (%)
1Isobutyraldehydesyn-Aldol Adduct78>99
2Benzaldehydesyn-Aldol Adduct80>99
3p-Anisaldehydesyn-Aldol Adduct75>99
4Cyclohexanecarboxaldehydesyn-Aldol Adduct70>99

Data sourced from literature reports on (1S,2R)-2-aminocyclopentan-1-ol derived auxiliaries.[1]

Visualizations

Experimental Workflow Diagram

G cluster_prep Auxiliary Preparation cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Cleavage and Recovery Auxiliary Chiral Amino Alcohol ((1S,2R)-2-aminocyclopentan-1-ol) Oxazolidinone Oxazolidinone Formation Auxiliary->Oxazolidinone Acylation N-Acylation (e.g., with Propionyl Chloride) Oxazolidinone->Acylation Enolate Boron Enolate Formation (Bu2BOTf, DIPEA) Acylation->Enolate Aldol Aldol Addition (Aldehyde, -78°C) Enolate->Aldol Adduct Diastereomerically Pure Aldol Adduct Aldol->Adduct Cleavage Auxiliary Cleavage (e.g., LiOOH) Adduct->Cleavage Product Chiral β-Hydroxy Acid Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for the asymmetric aldol reaction using a chiral oxazolidinone auxiliary.

Proposed Transition State Model

Caption: Proposed Zimmerman-Traxler transition state for the boron-mediated aldol reaction.

Conclusion

The use of chiral auxiliaries derived from cyclic amino alcohols like (1S,2R)-2-aminocyclopentan-1-ol provides a robust and highly effective method for controlling stereochemistry in asymmetric aldol reactions. The protocols outlined here demonstrate a pathway to synthesizing β-hydroxy carbonyl compounds with excellent diastereoselectivity (>99% d.e.) and in good yields. The rigid conformation of the cyclopentyl-fused oxazolidinone is key to achieving this high level of stereocontrol. Furthermore, the ability to recover and reuse the chiral auxiliary makes this an efficient and valuable strategy for the synthesis of complex, enantiomerically pure molecules in pharmaceutical and chemical research.

References

Application Notes and Protocols for the Coupling of 3-Aminocyclopentanol with Heterocyclic Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of 3-aminocyclopentanol and its derivatives with heterocyclic bases is a cornerstone in the synthesis of carbocyclic nucleoside analogs. These compounds are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. By replacing the furanose sugar of natural nucleosides with a cyclopentane (B165970) ring, these analogs exhibit enhanced metabolic stability and resistance to enzymatic degradation.[1][2] The stereochemistry of the this compound scaffold is crucial for the biological activity of the resulting nucleoside analogs, influencing their binding affinity to target enzymes and receptors. This document provides detailed application notes, experimental protocols, and an overview of the biological significance of these important compounds.

Synthetic Strategies

The synthesis of 3-(heterocyclylamino)cyclopentanol derivatives typically involves a convergent approach where the this compound core and the heterocyclic base are coupled in a key step. To prevent unwanted side reactions, the amino and hydroxyl groups of this compound are often protected prior to the coupling reaction. Common protecting groups include tert-Butoxycarbonyl (Boc) for the amine and silyl (B83357) ethers for the alcohol. Following the coupling, a deprotection step yields the final product.

Two of the most powerful and versatile methods for the C-N bond formation in this context are the Mitsunobu reaction and the Buchwald-Hartwig amination.

Mitsunobu Reaction

The Mitsunobu reaction allows for the alkylation of a nucleophile, in this case, a heterocyclic base, with a primary or secondary alcohol, such as a protected this compound. The reaction proceeds with inversion of configuration at the alcohol's stereocenter and is facilitated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl or heteroaryl halide (or triflate).[4][5] This reaction is highly versatile, with a broad substrate scope, and has become a go-to method for the synthesis of arylamines. The efficiency of the reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos have been shown to be particularly effective.[6]

Experimental Protocols

Protocol 1: Mitsunobu Coupling of N-Boc-3-aminocyclopentanol with 6-Chloropurine (B14466)

This protocol describes the coupling of a protected this compound with a purine (B94841) base.

Materials:

  • N-Boc-(1R,3S)-3-aminocyclopentanol

  • 6-Chloropurine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Molecular Sieves 4Å (optional, for very dry conditions)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon), add 6-chloropurine (1.2 equivalents) and N-Boc-(1R,3S)-3-aminocyclopentanol (1.0 equivalent).

  • Add anhydrous THF to dissolve the reactants.

  • Add triphenylphosphine (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the coupled product.

Deprotection:

  • Dissolve the purified product in a suitable solvent (e.g., Dioxane or Methanol).

  • Add a solution of HCl in dioxane (e.g., 4M) or trifluoroacetic acid.

  • Stir the reaction at room temperature for 2-4 hours.

  • Concentrate the mixture and triturate with a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt of the final product.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Heteroaryl Bromide

This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with a heteroaryl bromide, such as 2-bromopyrimidine.

Materials:

  • (1R,3S)-3-Aminocyclopentanol hydrochloride

  • 2-Bromopyrimidine (or other heteroaryl bromide)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu))

  • Anhydrous Toluene (B28343) or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equivalents) and the phosphine ligand (e.g., BINAP, 0.08 equivalents) to a dry Schlenk flask.

  • Add the heteroaryl bromide (1.0 equivalent), this compound hydrochloride (1.2 equivalents), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Add anhydrous toluene or dioxane.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the coupling of this compound derivatives with various heterocyclic bases.

Heterocyclic BaseCoupling MethodCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
6-ChloropurineMitsunobuPPh₃/DIADTHFRT18~60-70Adapted from[7]
2-BromopyridineBuchwald-HartwigPd₂(dba)₃/BINAPToluene80460Adapted from general procedures
2-Amino-6-chloropurineMitsunobuPPh₃/DEADTHFRT2432[7]
2,4-Dichloro-6-phenyl-1,3,5-triazineNucleophilic SubstitutionDIPEACH₂Cl₂RT12>90Adapted from general procedures

Biological Significance and Signaling Pathways

Derivatives of this compound coupled with heterocyclic bases have shown significant promise as therapeutic agents, particularly in the fields of virology and oncology. Their mechanism of action often involves the inhibition of key enzymes in viral replication or cancer cell proliferation.

Antiviral Activity: HIV Integrase Inhibition

Certain carbocyclic nucleoside analogs derived from this compound are potent inhibitors of HIV integrase, an essential enzyme for the replication of the human immunodeficiency virus.[8] HIV integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[8][9] Integrase inhibitors bind to the active site of the enzyme, chelating the essential divalent metal ions (Mg²⁺) and preventing the strand transfer step, thereby halting the viral life cycle.[9][10]

HIV_Integrase_Inhibition cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Forms PIC PIC Nuclear Import Nuclear Import PIC->Nuclear Import Host Cell Nucleus Host Cell Nucleus Nuclear Import->Host Cell Nucleus HIV Integrase HIV Integrase 3'-Processing 3'-Processing HIV Integrase->3'-Processing catalyzes Strand Transfer Strand Transfer 3'-Processing->Strand Transfer enables Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus results in Viral Replication Viral Replication Integrated Provirus->Viral Replication Host DNA Host DNA Host DNA->Strand Transfer target of This compound Derivative This compound Derivative This compound Derivative->Strand Transfer Inhibits

HIV Integrase Inhibition Pathway
Oncology: Bruton's Tyrosine Kinase (BTK) Inhibition

In the context of oncology, particularly for B-cell malignancies, derivatives of this compound have been explored as inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[11][12] Upon BCR activation by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors that promote cell survival and proliferation.[13] BTK inhibitors block the kinase activity of BTK, thereby disrupting this signaling cascade and inducing apoptosis in malignant B-cells.[12][13]

BTK_Inhibition_Pathway Antigen Antigen B-Cell Receptor (BCR) B-Cell Receptor (BCR) Antigen->B-Cell Receptor (BCR) BCR BCR Lyn/Syk Activation Lyn/Syk Activation BCR->Lyn/Syk Activation BTK Activation BTK Activation Lyn/Syk Activation->BTK Activation PLCγ2 Phosphorylation PLCγ2 Phosphorylation BTK Activation->PLCγ2 Phosphorylation Downstream Signaling (e.g., Ca2+ mobilization, NF-κB activation) Downstream Signaling (e.g., Ca2+ mobilization, NF-κB activation) PLCγ2 Phosphorylation->Downstream Signaling (e.g., Ca2+ mobilization, NF-κB activation) B-Cell Proliferation & Survival B-Cell Proliferation & Survival Downstream Signaling (e.g., Ca2+ mobilization, NF-κB activation)->B-Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->BTK Activation Inhibits

BTK Inhibition Pathway

Experimental Workflow Visualization

The general workflow for the synthesis and evaluation of this compound-heterocycle conjugates can be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Protection Protection This compound->Protection Coupling Reaction Coupling Reaction Protection->Coupling Reaction Heterocyclic Base Heterocyclic Base Heterocyclic Base->Coupling Reaction Deprotection Deprotection Coupling Reaction->Deprotection Purification Purification Deprotection->Purification In vitro Assays In vitro Assays Purification->In vitro Assays SAR Studies SAR Studies In vitro Assays->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

General Experimental Workflow

References

Application Notes and Protocols for 3-Aminocyclopentanol Derivatives and Related Cyclic Amine Scaffolds in the Treatment of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of cyclic amine derivatives, with a focus on their application as Janus Kinase (JAK) inhibitors for the treatment of rheumatoid arthritis (RA). While direct 3-aminocyclopentanol derivatives are a subject of research, this document uses the clinically approved JAK inhibitor, Tofacitinib (B832), which features a related piperidine (B6355638) scaffold, as a primary example to illustrate the mechanism of action, relevant signaling pathways, and experimental protocols.

Application Notes

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, synovitis, and joint destruction. A key signaling pathway implicated in the pathogenesis of RA is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[1][2] Cytokines, which are crucial mediators of inflammation in RA, bind to their receptors on immune cells, leading to the activation of associated JAKs.[3] This triggers a cascade of intracellular signaling that results in the transcription of pro-inflammatory genes.[2]

Mechanism of Action: JAK Inhibition

JAK inhibitors are small molecules that interfere with the JAK-STAT signaling pathway.[3] By blocking the activity of one or more of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), these inhibitors can modulate the immune response and reduce inflammation.[1] The expression of JAK3 is largely restricted to lymphocytes, making it an attractive target for the treatment of autoimmune diseases like RA, with the potential for a more targeted immunomodulatory effect.[4]

Tofacitinib, a first-in-class oral JAK inhibitor approved for the treatment of RA, demonstrates a potent inhibition of JAK1 and JAK3, and to a lesser extent, JAK2.[5][6] Its chemical structure incorporates a pyrrolo[2,3-d]pyrimidine core linked to a substituted piperidine moiety, a cyclic amine scaffold related to the this compound core.[7]

The JAK-STAT Signaling Pathway in Rheumatoid Arthritis

The binding of pro-inflammatory cytokines such as IL-2, IL-6, IL-7, IL-9, IL-15, and IL-21 to their receptors on immune cells activates JAKs.[8] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to initiate the transcription of genes involved in inflammation and immune cell proliferation.[9] JAK inhibitors, by binding to the ATP-binding site of JAKs, prevent this phosphorylation and subsequent downstream signaling.[6]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Inhibitor This compound Derivative (JAK Inhibitor) Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway in RA
Clinical Efficacy of JAK Inhibitors in Rheumatoid Arthritis

Numerous clinical trials have demonstrated the efficacy of JAK inhibitors in patients with RA. The primary endpoints in these trials often include the American College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70, indicating a 20%, 50%, and 70% improvement in disease activity, respectively) and the Disease Activity Score 28-C-Reactive Protein (DAS28-CRP).

Table 1: Summary of Clinical Trial Data for Selected JAK Inhibitors in RA

Drug (Target)TrialPatient PopulationKey Efficacy Outcome (at specified week)Reference
Tofacitinib (JAK1/3)ORAL SoloDMARD-IRACR20 (Week 12): 59.8% (5mg BID) vs 26.7% (Placebo)[5]
ORAL StandardMTX-IRACR20 (Month 6): 51.5% (5mg BID) vs 28.3% (Placebo)[1]
ORAL StartMTX-naïveACR70 (Month 6): 25.5% (5mg BID) vs 12% (MTX)[1]
Baricitinib (JAK1/2)RA-BEACONBiologic-IRACR20 (Week 12): 49% (4mg QD) vs 27% (Placebo)[1]
Upadacitinib (JAK1)SELECT-MONOTHERAPYMTX-IRACR20 (Week 14): 68% (15mg QD) vs 41% (MTX)[1]

DMARD-IR: Inadequate response to disease-modifying antirheumatic drugs; MTX-IR: Inadequate response to methotrexate; MTX-naïve: No prior treatment with methotrexate; Biologic-IR: Inadequate response to biologic DMARDs; BID: twice daily; QD: once daily.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative JAK inhibitor and for key in vitro and in vivo experiments to evaluate the efficacy of novel this compound derivatives or related cyclic amine compounds.

Synthesis of Tofacitinib (A Representative JAK Inhibitor)

The synthesis of Tofacitinib involves the coupling of a pyrrolo[2,3-d]pyrimidine core with a chiral piperidine derivative.[10][11][12]

Synthesis_Workflow cluster_0 Pyrrolo[2,3-d]pyrimidine Core Synthesis cluster_1 Piperidine Moiety Synthesis A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine C Condensation A->C B (3R,4R)-N,4-dimethyl-1-(phenylmethyl)- 3-piperidinamine B->C D Deprotection (Hydrogenation) C->D E N-acylation D->E F Tofacitinib E->F CIA_Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day28_35 Day 28-35: Onset of Arthritis Day21->Day28_35 Treatment Treatment Initiation (Test Compound or Vehicle) Day28_35->Treatment Monitoring Disease Monitoring: - Clinical Score - Paw Swelling Treatment->Monitoring Endpoint Endpoint Analysis: - Histopathology - Cytokine Levels Monitoring->Endpoint

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Aminocyclopentanol Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Aminocyclopentanol hydrochloride via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound hydrochloride? The most frequently documented method for purifying this compound hydrochloride is recrystallization.[1] Common solvents used for this purpose include isopropanol (B130326) and methanol (B129727).[2][3]

Q2: How can I transform a brown, oily crude product into a white solid? A brown, oily crude product is a common state for this compound hydrochloride before purification.[1] To obtain a white solid, dissolve the crude oil in a suitable solvent such as methanol or isopropanol.[1][3] The hydrochloride salt, which is often a crystalline solid, can then be formed. The resulting solid can be isolated by filtration and further purified by recrystallization.[1] Cooling the mixture to 0°C can aid in the crystallization process.[1][3]

Q3: How can I assess the purity of my recrystallized this compound hydrochloride? Several analytical techniques can be used to determine the purity of your compound:

  • Gas Chromatography (GC): Useful for assessing the overall purity and detecting volatile impurities.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric and diastereomeric purity by separating different stereoisomers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure and identify impurities.[1]

  • Melting Point Determination: A sharp melting point range close to the literature value can indicate high purity.[1]

Troubleshooting Recrystallization

ProblemPotential Cause(s)Suggested Solution(s)
Compound Will Not Dissolve - Insufficient solvent.[2] - Solvent is not hot enough.[2]- Incrementally add small portions of hot solvent until the solid dissolves.[2] - Ensure the solvent is at or near its boiling point.[2] - If the solid still doesn't dissolve, consider a different solvent or a solvent pair.[2]
No Crystals Form Upon Cooling - Too much solvent was used, preventing the solution from being saturated.[2] - The solution is supersaturated.[2]- Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2] - To induce crystallization: - Scratch the inside of the flask with a glass rod at the solution's surface.[1][2] - Add a pure seed crystal of the product to the solution.[1] - If using a single solvent, try a solvent/anti-solvent system.[1]
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated.[1] - The solution was cooled too rapidly.[1] - The melting point of the compound is below the boiling point of the solvent.[1]- Re-heat the solution to dissolve the oil, adding a small amount of extra solvent if necessary, and then allow it to cool more slowly.[1] - Gentle stirring can sometimes promote crystallization.[1] - Select a solvent with a lower boiling point.[1]
Low Recovery/Yield After Recrystallization - Too much solvent was used during dissolution.[1] - Premature crystallization occurred during hot filtration.[1] - The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution.[1] - Pre-heat the filtration apparatus to prevent the product from crashing out.[1] - Ensure adequate cooling by using an ice bath to maximize precipitation.[1] - Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Persistent Impurities Detected After Recrystallization - The impurity has similar solubility properties and co-crystallized with the product.[1] - Inadequate washing of the crystals.[1]- Perform a second recrystallization.[1] - Wash the crystals thoroughly with fresh, ice-cold solvent.[1] - If recrystallization is ineffective, consider an alternative purification method like column chromatography.[1]

Recrystallization Solvent Data

Solvent SystemApplication NotesReference
Isopropanol Effective for obtaining a white solid product with good yield. Can be used for both the hydrochloride salt formation and subsequent recrystallization.[3][2][3]
Methanol Used in the preparation of a methanolic solution of hydrogen chloride for the synthesis and subsequent purification.[2][3][4][2][3][4]
Isopropanol / Diethyl Ether A common technique for hydrochloride salts is to use 2-propanol, with the potential addition of diethyl ether to induce precipitation.[2][2]
Acetonitrile Can be used as an anti-solvent to induce precipitation.[5][5]
Acetone Can be used for washing the filtered product to remove impurities.[5][5]
Ethyl Acetate / Petroleum Ether A mixed solvent system used for crystallization.[4][4]

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This is a general guideline and may require optimization.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture to the solvent's boiling point until the solid completely dissolves.[2] Add the hot solvent in small portions to avoid using an excess.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[2]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slower cooling rates generally result in larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.[2]

Solvent-Pair Recrystallization Protocol

  • Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (a solvent in which the compound is soluble).[2]

  • Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. This indicates the saturation point has been reached.[2]

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.[2]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.[2]

  • Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.[2]

Visual Troubleshooting Guide

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the product oil out? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate some solvent crystals_form->troubleshoot_no_crystals No collect Collect crystals by filtration oiling_out->collect No troubleshoot_oiling_out Troubleshoot: - Reheat solution - Add more solvent - Cool more slowly oiling_out->troubleshoot_oiling_out Yes end Pure Product collect->end troubleshoot_no_crystals->cool troubleshoot_oiling_out->cool

Caption: Troubleshooting workflow for the recrystallization of this compound hydrochloride.

References

Technical Support Center: Synthesis of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of 3-Aminocyclopentanol synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions to enhance yield and purity.

Issue 1: Low Overall Yield

A lower than expected yield of this compound can arise from several factors depending on the synthetic route.

Potential CauseRecommended Solutions
Incomplete Deprotection The removal of protecting groups (e.g., Boc-group) may be incomplete.[1] Ensure sufficient reaction time (e.g., 2-12 hours at room temperature) and optimal conditions.[1] Monitor the reaction progress using techniques like GC to confirm completion.[1]
Suboptimal Reaction Conditions Reaction parameters such as time, temperature, or reagent stoichiometry may not be optimized.[1] For reactions generating HCl in-situ, cooling to 0-5 °C can help prevent side reactions.[1]
Side Reactions Competing reactions can consume starting materials or intermediates.[1] For instance, during N-Boc deprotection with strong acids, the generated tert-butyl cation can lead to alkylation side products. Using scavengers like anisole (B1667542) can mitigate this.[2]
Product Loss During Work-up Significant product loss can occur during extraction, filtration, or crystallization steps.[1] Ensure complete precipitation by cooling the reaction mixture (e.g., to 0 °C) for an adequate duration before filtration.[1] Thoroughly wash the filtered product with a suitable cold solvent to remove impurities without dissolving the product.[1]
Catalyst Inactivity In hydrogenation steps, the catalyst (e.g., Palladium on carbon) may be of low quality or have deactivated.[1]
Issue 2: Impure Final Product

The purity of the final this compound product is crucial, especially for pharmaceutical applications.

Potential CauseRecommended Solutions
Residual Solvents and Reagents Improper washing and drying can leave behind solvents or unreacted starting materials.[1] Wash the product cake extensively with a solvent in which the product has low solubility but impurities are soluble (e.g., acetone (B3395972), isopropanol).[1] Dry the final product under vacuum at a controlled temperature (e.g., 40 °C) for a sufficient time (e.g., 12 hours).[1]
By-products from Side Reactions Incomplete reactions or the presence of side reactions can result in impurities that are difficult to separate.[1]
Presence of Stereoisomers The synthesis may produce a mixture of cis and trans isomers.[1] The desired stereoisomer can be separated through techniques like chiral resolution or asymmetric synthesis.[1] Recrystallization can also be employed to improve purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to (1R,3S)-3-Aminocyclopentanol hydrochloride?

There are several established synthetic routes. The choice often depends on the desired scale, cost, and available starting materials. Key strategies include:

  • Deprotection of a Protected Aminocyclopentanol : A frequent final step is the deprotection of a precursor like N-Boc-(1R,3S)-3-aminocyclopentanol using a strong acid such as HCl.[1]

  • Hetero-Diels-Alder Reaction : This approach involves a reaction between cyclopentadiene (B3395910) and a nitrosyl compound, followed by reduction and chiral separation. It is noted for being cost-effective and yielding high optical purity.[1][3]

  • Reduction of an Aminocyclopentanone : Reducing a corresponding 3-aminocyclopentanone (B3224326) can yield the desired product. However, this may result in a mixture of cis and trans isomers that require separation.[1]

Q2: How can I improve the diastereoselectivity in the reduction of N-Boc-(S)-3-Aminocyclopentanone?

The reduction of 3-aminocyclopentanone derivatives with simple hydrides like NaBH₄ often yields a mixture of cis and trans isomers.[2] To improve the diastereoselectivity towards the desired cis product, consider the following:

  • Choice of Reducing Agent : The steric bulk of the hydride reagent is a critical factor.

  • Reaction Conditions : Optimizing the solvent and temperature can influence the stereochemical outcome.

Q3: How can I distinguish between the cis and trans diastereomers of this compound?

The cis and trans isomers can be differentiated using ¹H NMR spectroscopy by analyzing the coupling constants of the protons on the carbons bearing the amino and hydroxyl groups.[2] For a definitive determination of the relative stereochemistry, 2D NMR techniques such as COSY and NOESY can be utilized.[2]

Data Presentation

Yields for Multi-step Asymmetric Synthesis via Hetero-Diels-Alder Reaction
Reaction StepProductTypical YieldOptical Purity (e.e.)
Enzymatic Kinetic Resolution (Acylation)(1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine~45-50%>99%
Enzymatic Kinetic Resolution (Recovery)(1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine~45-50%>99%
Hydrogenation(1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine>95%>99%
Deprotection and HCl Salt Formation(1R,3S)-3-Aminocyclopentanol hydrochloride~95%>99%
Overall Yield (1R,3S)-3-Aminocyclopentanol hydrochloride ~35-40% >99%

Data sourced from BenchChem application notes.[3]

Experimental Protocols

Protocol 1: Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate (B1207046) via in-situ HCl generation[1]
  • Under a nitrogen atmosphere, add 82 g of isopropanol (B130326) to a suitable reaction flask.

  • Cool the flask to 5 °C with stirring.

  • Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.

  • After addition, warm the reaction to 25 °C and stir for 30 minutes.

  • Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate dissolved in 53 g of isopropanol.

  • Add this solution dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • Monitor the reaction progress by GC.

  • Upon completion, cool the reaction system to 0 °C and continue stirring for 1 hour to ensure complete precipitation.

  • Filter the solid product under a nitrogen atmosphere.

  • Wash the filter cake with isopropanol at 5 °C until the washings are colorless.

  • Suspend the filter cake in 40 g of acetone, heat to 50 °C, and stir for 2 hours.

  • Cool the mixture to 0 °C and filter again under nitrogen.

  • Wash the filter cake with acetone at 5 °C.

  • Dry the product under vacuum at 40 °C for 12 hours to yield (1R,3S)-3-aminocyclopentanol hydrochloride.

Protocol 2: Deprotection using HCl in Dioxane[1]
  • Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.

  • Add 50 mL of 4M HCl in dioxane to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction solution.

  • Add 100 mL of acetonitrile (B52724) to the residue to induce precipitation.

  • Filter the resulting solid.

  • Wash the filter cake with 100 mL of acetonitrile.

  • Dry the solid to obtain (1R,3S)-3-aminocyclopentanol hydrochloride.

Visualizations

G cluster_0 Troubleshooting Low Yield cluster_1 Solutions A Low Yield Observed B Potential Causes A->B C Incomplete Reaction? B->C D Product Loss During Work-up? B->D E Suboptimal Conditions? B->E F Side Reactions? B->F G Monitor Reaction (e.g., GC) C->G H Optimize Work-up & Purification D->H I Optimize Reaction Conditions E->I J Use Scavengers/Modify Route F->J

Caption: Troubleshooting workflow for low yield.

G start Start: N-Boc Protected This compound step1 Dissolve in Dioxane start->step1 step2 Add 4M HCl in Dioxane step1->step2 step3 Stir at RT for 2 hours step2->step3 step4 Concentrate Solution step3->step4 step5 Precipitate with Acetonitrile step4->step5 step6 Filter Solid step5->step6 step7 Wash with Acetonitrile step6->step7 end Final Product: This compound Hydrochloride step7->end

Caption: Experimental workflow for N-Boc deprotection.

References

Technical Support Center: Troubleshooting Recrystallization of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the recrystallization of 3-aminocyclopentanol and its salts, specifically focusing on the frequent problem of low recovery.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the most common reasons for low recovery after recrystallizing this compound hydrochloride?

Low recovery is a frequent issue in recrystallization and can be attributed to several factors:

  • Excessive Solvent Use: Using too much solvent is the most common mistake that leads to poor or no yield, as the compound remains dissolved in the mother liquor even after cooling.[1][2][3][4]

  • Product Solubility: The product may have significant solubility in the cold solvent, preventing complete precipitation.[5]

  • Premature Crystallization: The product may crystallize prematurely on the filter paper or in the funnel during hot filtration.[3][5]

  • Inadequate Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath) will result in less product crystallizing out of the solution.[5][6]

  • Improper Washing: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of the product.[1] Additionally, residual mother liquor left on the crystals can contain impurities.[5]

  • Material Loss During Transfers: Some product is inevitably lost during transfers between glassware.[7]

Q2: My yield is very low. How can I determine if I used too much solvent?

A simple test can help determine if a significant amount of your product is still in the filtrate (mother liquor).[2] Dip a glass stirring rod into the mother liquor and let the solvent evaporate.[2] If a large amount of solid residue forms on the rod, there is a substantial quantity of the compound left in the solution.[2] To recover this, you can try to boil off some of the solvent and attempt a second crystallization.[2]

Q3: Crystals formed in the funnel during hot filtration. How can I prevent this?

Premature crystallization during hot filtration occurs when the solution cools too quickly.[3][5] To prevent this:

  • Pre-heat the filtration apparatus: This includes the funnel and the receiving flask, to keep the solution from cooling down during the transfer.[5]

  • Use a slight excess of hot solvent: While using the minimum amount of solvent is crucial for high recovery, adding a small extra amount can prevent premature crystallization.[3] This excess can be evaporated later before the cooling and crystallization step.[3]

Q4: What should I do if my this compound "oils out" instead of forming crystals?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4][5] This can happen if the solution is too concentrated, cools too rapidly, or if the compound's melting point is lower than the solvent's boiling point.[4][5] To address this:

  • Re-heat the solution: Add a small amount of additional solvent to dissolve the oil, then allow it to cool more slowly.[4][5]

  • Agitate the solution: Gentle stirring can sometimes encourage crystallization.[5]

  • Scratch the flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.[5]

  • Add a seed crystal: Introducing a tiny, pure crystal of the product can initiate crystallization.[5]

Q5: How can I maximize crystal formation during the cooling process?

To maximize your yield, ensure the crystallization process is slow and complete.

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature undisturbed.[1][8] Rapid cooling can trap impurities.[9][10]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for a sufficient period to maximize precipitation.[1][5]

Q6: My crude this compound is a brown oil. How do I get a white solid?

It is common for the crude product to be an oily, colored substance.[5] To obtain a white solid, you can dissolve the crude oil in a suitable solvent like isopropanol (B130326) or methanol.[5][11] The hydrochloride salt, which is often a crystalline solid, can then be formed by adding a solution of hydrogen chloride in the same solvent.[5] Cooling the system, for instance to 0°C, can aid in the crystallization of the white solid.[5][11]

Data Summary

Quantitative solubility data for this compound and its hydrochloride salt is not widely available in the literature. However, qualitative solubility information is summarized below.

CompoundSolventSolubility
(1R,3S)-3-Aminocyclopentanol (B48777) (Free Base)EthanolSoluble[12]
(1r,3s)-3-Aminocyclopentanol hydrochlorideDimethyl Sulfoxide (DMSO)Slightly Soluble[12]
(1r,3s)-3-Aminocyclopentanol hydrochlorideMethanolSlightly Soluble[12]

Experimental Protocols

General Recrystallization Protocol for (1r,3s)-3-Aminocyclopentanol Hydrochloride

This protocol is a general guideline and may require optimization based on the specific impurities and scale of your experiment.

  • Dissolution:

    • Place the crude (1r,3s)-3-aminocyclopentanol hydrochloride in an appropriately sized Erlenmeyer flask.

    • Select a suitable solvent, such as isopropanol.[11]

    • Heat the solvent and add the minimum amount of hot solvent to the flask to just dissolve the solid completely.[1][5] Add the solvent in small portions, allowing time for the solid to dissolve between additions.[1]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. Be aware that charcoal can adsorb some of the desired product, potentially reducing the yield.[2]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal was used, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1][10]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5][10]

  • Isolation & Drying:

    • Collect the crystals by suction filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[1][5]

    • Dry the purified crystals thoroughly, for example, under vacuum at a controlled temperature (e.g., 40°C).[13]

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting low recovery during the recrystallization of this compound.

G start Start: Low Recovery Observed check_filtrate Check Filtrate: Significant residue after evaporation? start->check_filtrate too_much_solvent Cause: Too much solvent used check_filtrate->too_much_solvent Yes premature_crystallization Observe: Crystals in funnel during hot filtration? check_filtrate->premature_crystallization No solution1 Solution: - Reduce solvent volume (evaporate) - Re-cool to crystallize too_much_solvent->solution1 end Recovery Improved solution1->end cause_premature Cause: Premature crystallization premature_crystallization->cause_premature Yes inadequate_cooling Review Process: Was solution cooled in an ice bath? premature_crystallization->inadequate_cooling No solution2 Solution: - Pre-heat filtration apparatus - Use minimal excess hot solvent and evaporate later cause_premature->solution2 solution2->end cause_cooling Cause: Inadequate cooling inadequate_cooling->cause_cooling No improper_washing Review Process: Was wash solvent ice-cold? inadequate_cooling->improper_washing Yes solution3 Solution: - Ensure sufficient cooling time in an ice bath cause_cooling->solution3 solution3->end cause_washing Cause: Product redissolved during washing improper_washing->cause_washing No improper_washing->end Yes solution4 Solution: - Use minimal amount of ice-cold solvent for washing cause_washing->solution4 solution4->end

Caption: Troubleshooting workflow for low recovery in recrystallization.

References

Technical Support Center: Purification of 3-Aminocyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 3-aminocyclopentanol stereoisomers.

Understanding this compound Stereoisomers

This compound possesses two chiral centers, which gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These stereoisomers can be categorized into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror images). The cis isomers have the amino and hydroxyl groups on the same side of the cyclopentane (B165970) ring, while the trans isomers have them on opposite sides. The precise stereoisomer is often crucial for pharmacological activity, as seen with the (1R,3S) isomer, which is a key intermediate in the synthesis of the antiviral drug Bictegravir.[1]

stereoisomers cluster_cis cis Isomers cluster_trans trans Isomers 1R,3R 1R,3R 1S,3S 1S,3S 1R,3R->1S,3S Enantiomers 1R,3S 1R,3S 1R,3R->1R,3S Diastereomers 1S,3R 1S,3R 1R,3R->1S,3R Diastereomers 1S,3S->1R,3S Diastereomers 1S,3S->1S,3R Diastereomers 1R,3S->1S,3R Enantiomers

Figure 1: Relationships between the stereoisomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating stereoisomers using a chiral stationary phase (CSP).

Troubleshooting Guide: Chiral HPLC
Issue Possible Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).- Adjust the ratio of polar to non-polar solvents in the mobile phase.- Try different alcohol modifiers (e.g., ethanol, isopropanol).
Peak tailing or broad peaks - Secondary interactions between the analyte and the stationary phase.- Column overload.- Add a basic modifier like diethylamine (B46881) (DEA) to the mobile phase for basic analytes.- Reduce the sample concentration or injection volume.
Poor peak shape - Inappropriate mobile phase pH (in reversed-phase).- Column contamination or degradation.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Flush the column with a strong solvent or replace it if necessary.
Irreproducible retention times - Inadequate column equilibration.- Fluctuations in temperature or mobile phase composition.- Ensure the column is fully equilibrated with the mobile phase before each run.- Use a column oven to maintain a constant temperature.
Frequently Asked Questions (FAQs): Chiral HPLC

Q1: What is the best type of chiral stationary phase (CSP) for separating this compound isomers?

A: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for the separation of amino alcohols like this compound.[1]

Q2: Should I use normal-phase or reversed-phase chromatography?

A: Normal-phase chromatography, with a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is generally the first choice for chiral separations on polysaccharide-based CSPs.

Q3: Why are my peaks tailing for this compound?

A: Peak tailing for basic compounds like this compound is often due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the column. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can help to improve peak shape.

Q4: Can I use temperature to optimize the separation?

A: Yes, temperature can be a useful parameter for optimization. Lowering the temperature often improves resolution in chiral separations by enhancing the differential interactions between the enantiomers and the CSP.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general procedure for the analytical separation of this compound stereoisomers.

1. Materials and Equipment:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • HPLC-grade n-hexane, isopropanol, and diethylamine (DEA)

  • Sample of this compound isomer mixture

2. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane:isopropanol:diethylamine (e.g., 90:10:0.1 v/v/v). Degas the mobile phase before use.

  • Column Equilibration: Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 5-10 µL of the sample onto the column.

  • Chromatographic Run: Run the HPLC analysis under isocratic conditions.

  • Detection: Monitor the elution of the isomers using a UV detector at a low wavelength (e.g., 210 nm) or an ELSD.

  • Data Analysis: Identify and quantify the different stereoisomers based on their retention times and peak areas.

hplc_workflow start Start: Racemic Mixture mobile_phase Prepare Mobile Phase start->mobile_phase sample_prep Prepare Sample Solution start->sample_prep equilibration Equilibrate Chiral Column mobile_phase->equilibration injection Inject Sample equilibration->injection sample_prep->injection separation Chromatographic Separation injection->separation detection Detect Eluting Isomers separation->detection analysis Data Analysis detection->analysis end End: Separated Isomers analysis->end

Figure 2: Experimental workflow for chiral HPLC separation.
Data Presentation: Chiral HPLC

Stereoisomer Typical Elution Order Hypothetical Retention Time (min)
(1R,3R)110.5
(1S,3S)212.2
(1R,3S)315.8
(1S,3R)417.3

Diastereomeric Salt Formation

This classical resolution method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Troubleshooting Guide: Diastereomeric Salt Formation
Issue Possible Cause(s) Suggested Solution(s)
No crystallization occurs - Diastereomeric salts are too soluble in the chosen solvent.- Insufficient supersaturation.- Screen a variety of solvents or solvent mixtures.- Concentrate the solution or add an anti-solvent.- Try a different resolving agent.
Low yield of the desired diastereomer - The desired salt is still significantly soluble.- Premature isolation.- Optimize the crystallization temperature (cool to a lower temperature).- Allow for a longer crystallization time.- Recrystallize the mother liquor.
Low diastereomeric excess (d.e.) - Co-crystallization of both diastereomers.- Screen for a more selective solvent system.- Perform multiple recrystallizations of the isolated salt.
Product "oils out" instead of crystallizing - High degree of supersaturation.- Cooling the solution too rapidly.- Use a more dilute solution.- Decrease the cooling rate.- Ensure adequate agitation.
Frequently Asked Questions (FAQs): Diastereomeric Salt Formation

Q1: What are common resolving agents for amines like this compound?

A: Chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid are commonly used to resolve racemic amines.[2][3]

Q2: How do I choose the right solvent for crystallization?

A: The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling. A screening of various solvents with different polarities is often necessary.

Q3: How can I improve the diastereomeric excess of my product?

A: Multiple recrystallizations of the isolated diastereomeric salt are often required to achieve high diastereomeric purity. Each recrystallization step will further enrich the less soluble diastereomer.

Q4: What should I do with the unwanted diastereomer in the mother liquor?

A: The unwanted enantiomer can often be recovered from the mother liquor, racemized, and recycled to improve the overall process efficiency.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol describes a general procedure for the resolution of racemic this compound using a chiral acid.

1. Materials and Equipment:

  • Racemic this compound

  • Chiral resolving agent (e.g., L-(+)-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture with water)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus

2. Procedure:

  • Salt Formation: Dissolve the racemic this compound in a minimal amount of the chosen solvent with gentle heating. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Mixing: Add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis: Determine the diastereomeric excess of the salt or the enantiomeric excess of the free amine by chiral HPLC or polarimetry.

salt_formation_workflow start Start: Racemic Amine dissolve_amine Dissolve Racemic Amine start->dissolve_amine mix Mix Solutions dissolve_amine->mix dissolve_acid Dissolve Chiral Acid dissolve_acid->mix crystallize Cool to Crystallize mix->crystallize filtrate Filter to Isolate Salt crystallize->filtrate liberate Liberate Free Amine with Base filtrate->liberate extract Extract with Organic Solvent liberate->extract dry Dry and Concentrate extract->dry end End: Enriched Enantiomer dry->end

Figure 3: Experimental workflow for diastereomeric salt resolution.
Data Presentation: Diastereomeric Salt Resolution

Note: Specific data for the resolution of this compound is limited. The following data is representative for the resolution of a racemic amine with a chiral acid.

Parameter Representative Value
Resolving Agent L-(+)-Tartaric Acid
Crystallization Solvent Methanol
Yield of Diastereomeric Salt (1st crop) 40-50%
Diastereomeric Excess (d.e.) after 1st crystallization >85%
Diastereomeric Excess (d.e.) after 2nd crystallization >95%

Enzymatic Resolution

Enzymatic resolution, particularly kinetic resolution, utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Troubleshooting Guide: Enzymatic Resolution
Issue Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity - Inactivated enzyme (temperature, pH).- Inappropriate solvent.- Ensure the reaction conditions are within the optimal range for the enzyme.- Screen different organic solvents or use a biphasic system.
Low enantioselectivity (low e.e.) - The enzyme is not selective for the substrate.- Screen a variety of lipases or other hydrolases.- Modify the substrate (e.g., by protecting a functional group).
Slow reaction rate - Suboptimal temperature or pH.- Insufficient enzyme concentration.- Optimize the reaction temperature and pH.- Increase the enzyme loading.
Difficulty separating the product and unreacted substrate - Similar physical properties.- Use column chromatography for separation.- Derivatize one of the components to alter its properties.
Frequently Asked Questions (FAQs): Enzymatic Resolution

Q1: What type of enzyme is typically used for the resolution of amino alcohols?

A: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used for the kinetic resolution of amino alcohols through enantioselective acylation.[1]

Q2: What is a suitable acyl donor for lipase-catalyzed resolution?

A: Activated esters, such as vinyl acetate (B1210297) or ethyl acetate, are often used as acyl donors in lipase-catalyzed resolutions.

Q3: How do I monitor the progress of the reaction?

A: The reaction can be monitored by taking small aliquots at different time points and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the substrate and the product.

Q4: Why does the reaction stop at around 50% conversion?

A: In an ideal kinetic resolution, the enzyme selectively reacts with one enantiomer, leaving the other unreacted. Therefore, the maximum theoretical conversion is 50%.

Experimental Protocol: Enzymatic Resolution

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of this compound.

1. Materials and Equipment:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym 435 - CAL-B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Shaking incubator or magnetic stirrer with temperature control

  • Filtration apparatus

2. Procedure:

  • Reaction Setup: In a dry flask, dissolve the racemic this compound in the organic solvent.

  • Enzyme and Acyl Donor Addition: Add the immobilized lipase and the acyl donor to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Separate the acylated product from the unreacted this compound by column chromatography or extraction.

  • Deprotection (if necessary): If the acylated product is the desired enantiomer, the acyl group can be removed by hydrolysis to yield the free amino alcohol.

  • Analysis: Determine the enantiomeric excess of the unreacted starting material and the product.

enzymatic_workflow start Start: Racemic Amino Alcohol dissolve Dissolve in Organic Solvent start->dissolve add_reagents Add Lipase and Acyl Donor dissolve->add_reagents react Incubate with Agitation add_reagents->react monitor Monitor by Chiral HPLC react->monitor stop_reaction Filter to Remove Enzyme monitor->stop_reaction ~50% Conversion separate Separate Product and Substrate stop_reaction->separate deprotect Deprotect (if needed) separate->deprotect end_substrate End: Enriched Substrate separate->end_substrate end_product End: Enriched Product deprotect->end_product

Figure 4: Experimental workflow for enzymatic kinetic resolution.
Data Presentation: Enzymatic Resolution

Note: The following data is representative for the lipase-catalyzed resolution of a cyclic amino alcohol.

Parameter Representative Value
Enzyme Candida antarctica Lipase B (immobilized)
Acyl Donor Vinyl Acetate
Solvent Toluene
Conversion ~50%
Enantiomeric Excess (e.e.) of Unreacted Amine >99%
Enantiomeric Excess (e.e.) of Acylated Product >95%

References

optimizing reaction conditions for 3-aminocyclopentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aminocyclopentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing (1R,3S)-3-aminocyclopentanol hydrochloride?

A1: Several key strategies are employed for the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, with the choice often depending on factors like scale, cost, and desired stereochemical purity. The main approaches include:

  • Hetero-Diels-Alder Reaction: This modern approach often involves the reaction of cyclopentadiene (B3395910) with a nitroso compound generated in situ. This is followed by a series of steps including reduction and chiral separation. This method is noted for being cost-effective and yielding high optical purity.[1]

  • Chiral Resolution: These routes may start with a racemic or achiral precursor, with the desired stereoisomer separated later in the synthesis. Methods include enzymatic resolution, for instance using lipase, or chemical resolution with a chiral acid.[2] However, the theoretical maximum yield for chiral resolution is 50%.[2]

  • From a Chiral Source: Synthesis can begin with an enantiomerically pure starting material that already contains the desired stereochemistry, which is then carried through the reaction sequence.[3]

  • Deprotection of a Protected Aminocyclopentanol: A common final step in many synthetic pathways is the deprotection of a precursor like N-Boc-(1R,3S)-3-aminocyclopentanol. This is typically accomplished using a strong acid, such as hydrogen chloride in an organic solvent.[1]

Q2: Why is the specific stereoisomer, (1R,3S)-3-aminocyclopentanol, important?

A2: The (1R,3S) configuration of this compound is a specific trans isomer.[1] This precise three-dimensional structure is a crucial chiral intermediate for the synthesis of various pharmaceutical compounds.[4] Most notably, it is a key building block for the anti-HIV drug Bictegravir.[3][4] The biological activity of the final drug product is critically dependent on the correct stereochemistry of this intermediate.[1][4]

Q3: What are some common protecting groups used for the amino and hydroxyl functionalities during synthesis?

A3: To prevent unwanted side reactions, the amino and hydroxyl groups are often protected. A frequently used protecting group for the amino function is the tert-butyloxycarbonyl (Boc) group.[1] The hydroxyl group can also be protected, for example, as an acetate (B1210297) ester. These protecting groups are then removed in the final stages of the synthesis.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Overall Yield

Potential Cause Suggested Solution
Incomplete Reactions Monitor reaction progress using techniques like GC or TLC to ensure completion.[1] Extend reaction times or adjust temperatures as needed based on monitoring.
Suboptimal Reaction Conditions Optimize reagent stoichiometry, reaction time, and temperature. For reactions generating HCl in situ, cooling to 0-5 °C can help prevent side reactions.[1]
Product Loss During Work-up Ensure complete precipitation by cooling the reaction mixture (e.g., to 0 °C) for a sufficient time before filtration.[1] Use ice-cold solvents for washing to minimize product dissolution.[5]
Catalyst Inactivity For hydrogenation steps (e.g., using Pd/C), ensure the catalyst is of high quality and not deactivated.[1]

Problem 2: Impure Final Product

Potential Cause Suggested Solution
By-products from Side Reactions Optimize reaction conditions to minimize the formation of side products. Ensure the use of appropriate protecting groups.
Incorrect Stereochemistry Employ a synthesis route that establishes the desired stereochemistry early, such as using a chiral starting material, a chiral catalyst, or enzymatic resolution.[1] A method using lipase-catalyzed chiral separation has been reported to provide high optical purity.[1]
Residual Solvents and Reagents Wash the filtered product thoroughly with a suitable solvent (e.g., acetone (B3395972), isopropanol) where the product has low solubility but impurities are soluble.[1] Dry the final product under vacuum at a controlled temperature (e.g., 40 °C) for an adequate time (e.g., 12 hours) to remove all residual solvents.[1]
Product Oils Out Instead of Crystallizing This may be due to supersaturation or too rapid cooling. Re-heat the solution, add a small amount of solvent to dissolve the oil, and allow it to cool more slowly with gentle agitation.[5]

Experimental Protocols

Below are detailed methodologies for key synthetic routes to (1R,3S)-3-aminocyclopentanol hydrochloride.

Protocol 1: Synthesis via Hetero-Diels-Alder and Enzymatic Resolution

This route involves the formation of a bicyclic intermediate from cyclopentadiene, followed by reduction, enzymatic resolution, and deprotection.

Step 1: Synthesis of cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester

  • Tert-butyl hydroxylamine (B1172632) carbonate is oxidized to tert-butyl nitrosyl carbonate. This is done in the presence of a catalyst (e.g., copper chloride) and a ligand (e.g., 2-ethyl-2-oxazoline).

  • The resulting nitroso compound reacts in situ with cyclopentadiene in a hetero-Diels-Alder reaction.

  • The reaction is typically carried out at a temperature of 20-30 °C.

Step 2: Reductive Ring Opening

  • The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced.

  • A common reagent system for this is zinc powder in acetic acid.

Step 3: Enzymatic Chiral Resolution

  • The racemic N-Boc protected aminocyclopentenol is subjected to enzymatic acylation.

  • Lipase is used as the catalyst with vinyl acetate as the acyl donor to selectively acylate one enantiomer.

Step 4: Hydrogenation of the Double Bond

  • The carbon-carbon double bond in the cyclopentene (B43876) ring is reduced.

  • This is typically achieved by hydrogenation over a palladium on carbon (Pd/C) catalyst.

Step 5: Deprotection and Salt Formation

  • The protecting groups (e.g., acetate and Boc) are removed.

  • This is often done in an acidic solution, such as hydrogen chloride in isopropanol (B130326), which also forms the hydrochloride salt of the final product.[3]

Protocol 2: Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate (B1207046)

This protocol details the final deprotection step to yield the target compound.

  • Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.

  • Cool the flask to 5 °C with stirring.

  • Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.

  • After the addition, warm the reaction to 25 °C and stir for 30 minutes.

  • Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate dissolved in 53 g of isopropanol.

  • Add this solution dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12 hours, monitoring by GC.

  • Upon completion, cool the system to 0 °C and stir for 1 hour to ensure complete precipitation.

  • Filter the solid product under a nitrogen atmosphere.

  • Wash the filter cake with isopropanol at 5 °C, followed by acetone at 5 °C.

  • Dry the product under vacuum at 40 °C for 12 hours to yield (1R,3S)-3-aminocyclopentanol hydrochloride.[1]

Visualizations

G General Workflow for this compound Synthesis A Starting Materials (e.g., Cyclopentadiene, Protected Hydroxylamine) B Hetero-Diels-Alder Reaction A->B C Bicyclic Intermediate B->C D Reductive Ring Opening (e.g., Zn/AcOH) C->D E Racemic Protected Aminocyclopentenol D->E F Enzymatic or Chemical Chiral Resolution E->F G Enantiopure Protected Aminocyclopentenol F->G H Hydrogenation (e.g., H2, Pd/C) G->H I Protected This compound H->I J Deprotection & Salt Formation (e.g., HCl/Isopropanol) I->J K Final Product: (1R,3S)-3-Aminocyclopentanol HCl J->K

Caption: A generalized synthetic workflow for producing (1R,3S)-3-aminocyclopentanol HCl.

G Troubleshooting Logic for Low Yield A Low Yield Observed B Check Reaction Completion (TLC, GC) A->B C Incomplete Reaction B->C No E Review Work-up Procedure B->E Yes D Optimize Reaction Conditions (Time, Temp, Stoichiometry) C->D F Product Loss During Extraction/Filtration E->F Issue Found H Assess Catalyst Activity (if applicable) E->H No Issue G Optimize Purification (Cooling Time, Wash Solvents) F->G I Deactivated Catalyst H->I Inactive J Replace Catalyst I->J

References

Technical Support Center: Preventing Premature Crystallization During Filtration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with premature crystallization during filtration.

Troubleshooting Guides & FAQs

This section addresses common problems in a question-and-answer format, offering targeted solutions to specific experimental challenges.

Q1: My product is crystallizing on the filter paper and in the funnel stem during hot filtration. How can I prevent this?

A1: Premature crystallization during hot filtration is a common issue caused by the cooling of the saturated solution as it comes into contact with the cooler filtration apparatus.[1][2] Here are several methods to prevent this:

  • Pre-heat your filtration apparatus: Before filtering, warm the funnel, filter paper, and receiving flask. This can be done by placing them in a drying oven, rinsing with hot solvent, or placing the funnel in a beaker of boiling solvent to allow the vapors to heat it.[1][3][4]

  • Use a stemless or short-stemmed funnel: These funnels have less surface area for the solution to cool and crystallize in.[1][4][5]

  • Keep the solution hot: Pour the hot solution into the filter in small batches to minimize the time it has to cool.[1][3] You can also keep the receiving flask on a hot plate to generate solvent vapors that will help keep the funnel warm.[1]

  • Use a slight excess of solvent: Adding a small amount of additional hot solvent can help keep the compound dissolved during filtration. This excess can be removed later by evaporation to induce crystallization.[1][6]

  • Cover the funnel: Placing a watch glass over the funnel can help trap solvent vapors, maintaining a higher temperature within the filtration setup.

Q2: I'm using vacuum filtration, and my product is crashing out of solution. What's going wrong?

A2: Vacuum filtration should not be used for filtering hot, saturated solutions. The reduced pressure in the filtration flask causes the solvent to evaporate more rapidly, which in turn cools the solution and leads to premature crystallization.[2] This can clog the filter paper and trap impurities within the crystals.[2] For hot filtrations, gravity filtration is the recommended method.[1]

Q3: What is "oiling out," and how can I prevent it during crystallization?

A3: "Oiling out" occurs when a compound comes out of solution as a liquid (an oil) rather than a solid crystal. This typically happens when the boiling point of the solvent is higher than the melting point of the compound being crystallized.[4] The oily droplets often contain a high concentration of impurities.[6]

To prevent oiling out:

  • Use a lower-boiling point solvent: Select a solvent with a boiling point below the melting point of your compound.

  • Increase the solvent volume: Adding more solvent can sometimes prevent oiling out by lowering the saturation temperature.[6]

  • Cool the solution slowly: A slower cooling rate can promote the formation of crystals instead of oil.

  • Use a seed crystal: Introducing a small, pure crystal of the compound can encourage proper crystal lattice formation.[7]

Q4: How does the rate of anti-solvent addition affect crystallization?

A4: The rate of anti-solvent addition is a critical parameter in anti-solvent crystallization. Adding the anti-solvent too quickly can create localized high supersaturation, leading to the formation of many small, and often impure, crystals.[8][9] A slow and controlled addition of the anti-solvent allows for more orderly crystal growth and can result in larger, purer crystals.[9] The mixing efficiency within the vessel also plays a significant role in maintaining a uniform level of supersaturation.[9]

Q5: My yield is very low after filtration and crystallization. What are the possible causes?

A5: A low yield can be attributed to several factors:

  • Using too much solvent: If an excessive amount of solvent is used, a significant portion of the product may remain dissolved in the mother liquor even after cooling.[6][7]

  • Premature crystallization: As discussed in Q1, loss of product on the filter paper and funnel during hot filtration can reduce the final yield.[7]

  • Washing with a warm solvent: Washing the collected crystals with a solvent that is not sufficiently cold can dissolve some of the product.[7] Always use an ice-cold solvent for washing.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time and to a low enough temperature to maximize crystal formation.[7]

Data Presentation

Table 1: Effect of Filtration Method on Premature Crystallization

Filtration MethodPressureTemperature EffectRisk of Premature CrystallizationRecommended Use
Gravity Filtration AtmosphericMinimal coolingLowIdeal for hot, saturated solutions.[1]
Vacuum Filtration ReducedSignificant cooling due to solvent evaporationHighBest for collecting crystals from cold solutions.[2]

Table 2: Troubleshooting Summary for Premature Crystallization

SymptomPossible CauseRecommended Solution(s)
Crystals forming on filter paper/funnelCooling of the solutionPre-heat apparatus, use a stemless funnel, keep the solution hot, use a slight excess of solvent.[1][3][4]
Product "oiling out"Melting point of compound is below the boiling point of the solventUse a lower-boiling point solvent, increase solvent volume, cool slowly, use a seed crystal.[4][6][7]
Low product yieldToo much solvent used, premature crystallization, washing with warm solventUse a minimal amount of hot solvent, follow best practices for hot filtration, wash crystals with ice-cold solvent.[6][7]
Small, impure crystals after anti-solvent additionRapid addition of anti-solventAdd the anti-solvent slowly and with good mixing.[8][9]

Experimental Protocols

Protocol 1: Hot Gravity Filtration to Prevent Premature Crystallization

  • Apparatus Preparation:

    • Select a stemless or short-stemmed funnel.[1][4][5]

    • Flute a piece of filter paper and place it in the funnel.

    • Place the funnel in a beaker containing a small amount of the crystallization solvent.

    • Heat the beaker on a hot plate to boiling. The solvent vapors will pre-heat the funnel and filter paper.[4]

    • Place the receiving Erlenmeyer flask on the hot plate as well to keep it warm.

  • Filtration:

    • Bring the solution to be filtered to a boil.

    • Carefully and quickly move the hot funnel assembly to the top of the receiving flask.

    • Pour the hot solution through the filter paper in small portions to minimize cooling.[1][3]

    • Keep a watch glass over the funnel to trap heat and solvent vapors.

    • If crystals begin to form in the funnel, add a small amount of hot solvent to redissolve them.[4]

  • Crystallization:

    • Once filtration is complete, remove the receiving flask from the heat.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[2][7]

    • Allow the crystals to dry completely.

Mandatory Visualization

Experimental_Workflow_for_Hot_Filtration start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration_prep Prepare Hot Filtration Apparatus (Pre-heat Funnel) hot_filtration Hot Gravity Filtration dissolve->hot_filtration hot_filtration_prep->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly premature_crystallization Premature Crystallization (Problem) hot_filtration->premature_crystallization If problem occurs ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration (Collect Crystals) ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end re_dissolve Add Small Amount of Hot Solvent premature_crystallization->re_dissolve Solution re_dissolve->hot_filtration

Caption: Workflow for hot filtration with troubleshooting for premature crystallization.

Logical_Relationship_Premature_Crystallization cluster_causes cluster_solutions cause_title Causes of Premature Crystallization cooling Solution Cooling problem Premature Crystallization During Filtration cooling->problem evaporation Solvent Evaporation (e.g., Vacuum) evaporation->problem rapid_cooling Rapid Temperature Drop rapid_cooling->problem preheat Pre-heat Apparatus problem->preheat stemless_funnel Use Stemless/Short-Stemmed Funnel problem->stemless_funnel excess_solvent Use Slight Excess of Hot Solvent problem->excess_solvent gravity_filtration Use Gravity Filtration (not Vacuum) problem->gravity_filtration slow_cooling Ensure Slow Cooling Post-Filtration problem->slow_cooling Post-Filtration Consideration solution_title Preventative Measures

Caption: Key causes and preventative measures for premature crystallization during filtration.

References

dealing with co-crystallization of impurities with 3-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminocyclopentanol and encountering challenges with impurity co-crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Potential impurities in this compound can originate from the synthetic route and include:

  • Stereoisomers: Other stereoisomers of this compound, such as the (1S,3R), (1R,3R), and (1S,3S) isomers, are common impurities, especially if the synthesis is not highly stereoselective.[1]

  • Starting Materials and Reagents: Unreacted starting materials and excess reagents from the synthesis may be present.[1]

  • By-products: Side reactions can lead to the formation of various by-products that may have similar physical properties to the desired product.[1]

  • Residual Solvents: Solvents used during the synthesis or work-up can be retained in the crude product.[1]

Q2: Why do impurities co-crystallize with this compound?

A2: Co-crystallization occurs when an impurity has similar solubility and structural properties to the desired compound, allowing it to be incorporated into the crystal lattice of this compound during crystallization.[2] Stereoisomers are particularly prone to co-crystallization due to their high degree of structural similarity.

Q3: What analytical techniques are recommended for detecting impurities in this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Useful for determining the overall purity and detecting volatile impurities. Derivatization is often required for the polar this compound molecule.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for the separation and quantification of stereoisomers.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities.[4]

Q4: What is the general solubility profile of this compound?

A4: The solubility of this compound depends on whether it is in its free base or salt form. The free base is an oil and is soluble in ethanol.[1] The hydrochloride salt is a solid and is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1][5]

Troubleshooting Guides

Issue 1: Persistent Impurities Detected After a Single Recrystallization

Symptoms:

  • Analytical data (e.g., HPLC, GC) shows the presence of one or more impurities after a standard recrystallization.

  • The melting point of the product is broad or lower than the literature value.

Possible Causes:

  • Co-crystallization: The impurity has very similar solubility properties to this compound in the chosen solvent system.

  • Inadequate Washing: Residual mother liquor containing dissolved impurities remains on the crystal surface after filtration.[2]

  • Rapid Crystallization: Fast cooling can trap impurities within the growing crystals.

Solutions:

SolutionDetailed Steps
Perform a Second Recrystallization Dissolve the partially purified crystals in a minimal amount of a suitable hot solvent and repeat the crystallization process. This can often remove remaining impurities.[2]
Optimize Crystal Washing After filtration, wash the crystals thoroughly with a fresh, ice-cold solvent in which the this compound is sparingly soluble but the impurities are more soluble.[2]
Slow Down the Crystallization Rate Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for the selective incorporation of the desired molecule into the crystal lattice.
Change the Solvent System If co-crystallization is suspected, changing the solvent or using a solvent/anti-solvent system can alter the relative solubilities of the product and impurity, potentially preventing co-crystallization.
Issue 2: Product "Oils Out" Instead of Crystallizing

Symptoms:

  • Upon cooling, a liquid or oily layer separates from the solution instead of solid crystals.

Possible Causes:

  • High Supersaturation: The concentration of this compound in the solution is too high.[2]

  • Rapid Cooling: The solution is cooled too quickly, not allowing enough time for nucleation and crystal growth.[2]

  • Low Melting Point Impurities: The presence of impurities can lower the melting point of the mixture, leading to oiling out.

Solutions:

SolutionDetailed Steps
Re-heat and Dilute Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to reduce the concentration and then allow it to cool more slowly.[2]
Induce Crystallization Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Alternatively, add a small seed crystal of pure this compound.[2]
Agitate the Solution Gentle stirring during cooling can sometimes promote crystallization over oiling out.
Change the Solvent Select a solvent with a lower boiling point or one in which the product has a slightly lower solubility at elevated temperatures.

Data Presentation

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt

CompoundSolventSolubility
(1R,3S)-3-Aminocyclopentanol (Free Base)EthanolSoluble[1]
(1r,3s)-3-Aminocyclopentanol hydrochlorideDimethyl Sulfoxide (DMSO)Slightly Soluble[1][5]
(1r,3s)-3-Aminocyclopentanol hydrochlorideMethanolSlightly Soluble[1][5]
(1r,3s)-3-Aminocyclopentanol hydrochlorideWaterSlightly Soluble[5]
(1r,3s)-3-Aminocyclopentanol hydrochlorideIsopropanolSparingly Soluble (Good for recrystallization)[6]
(1r,3s)-3-Aminocyclopentanol hydrochlorideAcetonePoorly Soluble (Can be used as an anti-solvent or for washing)[6]

Experimental Protocols

Protocol 1: Fractional Crystallization for Diastereomer Separation

This protocol is designed to separate diastereomeric impurities from the desired this compound isomer by taking advantage of slight differences in their solubility.

Materials:

  • Crude this compound hydrochloride containing diastereomeric impurities

  • Recrystallization solvent (e.g., isopropanol)

  • Heating mantle with magnetic stirring

  • Erlenmeyer flask and condenser

  • Buchner funnel and filter paper

  • Ice bath

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride and a minimal amount of isopropanol. Heat the mixture to a gentle boil with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly towards room temperature without disturbance. This is the critical step for fractional crystallization. The less soluble diastereomer should crystallize first.

  • First Crop Collection: Once a significant amount of crystals has formed, but before the solution has cooled completely, filter the first crop of crystals using a Buchner funnel. These crystals should be enriched in the less soluble diastereomer.

  • Second Crop Collection: Allow the filtrate to cool further, potentially in an ice bath, to crystallize the remaining product, which will be enriched in the more soluble diastereomer.

  • Analysis: Analyze both crops of crystals and the mother liquor by a suitable method (e.g., chiral HPLC) to determine the diastereomeric ratio in each fraction.

  • Re-crystallization: Re-crystallize the fraction enriched in the desired isomer to further improve its purity.

Protocol 2: Anti-Solvent Crystallization to Reduce Co-crystallization

This method can be effective in breaking co-crystallization by rapidly changing the solubility of the desired compound and its impurities.

Materials:

  • Crude this compound hydrochloride

  • "Good" solvent (e.g., methanol, in which the compound is soluble)

  • "Anti-solvent" or "poor" solvent (e.g., acetone, in which the compound is insoluble)

  • Stirring plate and magnetic stir bar

  • Addition funnel or burette

  • Buchner funnel and filter paper

Methodology:

  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of the "good" solvent (methanol) at room temperature with stirring.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (acetone) dropwise from an addition funnel or burette to the stirred solution.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of precipitation.

  • Equilibration: Allow the mixture to stir for a period (e.g., 1-2 hours) to allow for complete crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_CoCrystallization start Start: Impure this compound (Co-crystallization suspected) recrystallization Perform Recrystallization (e.g., in Isopropanol) start->recrystallization analyze_purity Analyze Purity (Chiral HPLC, GC) recrystallization->analyze_purity pure_product Pure Product Obtained analyze_purity->pure_product Purity Meets Specification still_impure Impurities Persist analyze_purity->still_impure Purity Fails troubleshoot Troubleshooting Strategies still_impure->troubleshoot slow_cooling Slower Cooling Rate troubleshoot->slow_cooling Option 1 change_solvent Change Solvent System (e.g., Anti-solvent Crystallization) troubleshoot->change_solvent Option 2 slurry Slurry in a Poor Solvent troubleshoot->slurry Option 3 slow_cooling->recrystallization Re-run change_solvent->recrystallization Re-run slurry->recrystallization Re-run

Caption: Troubleshooting workflow for co-crystallization of impurities.

Anti_Solvent_Workflow start Start: Crude this compound Hydrochloride dissolve Dissolve in a minimal amount of a 'good' solvent (e.g., Methanol) start->dissolve add_antisolvent Slowly add 'anti-solvent' (e.g., Acetone) with stirring dissolve->add_antisolvent precipitation Precipitation Occurs add_antisolvent->precipitation stir Stir for 1-2 hours to complete crystallization precipitation->stir filter_wash Filter and wash crystals with anti-solvent stir->filter_wash dry Dry under vacuum filter_wash->dry end Pure Product dry->end

Caption: Experimental workflow for anti-solvent crystallization.

References

Technical Support Center: Monitoring Deprotection of 3-Aminocyclopentanol by GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on monitoring the deprotection reaction of 3-aminocyclopentanol using Gas Chromatography (GC). Below, you will find troubleshooting guides and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Is it possible to directly monitor the deprotection of this compound by GC without derivatization?

A1: Direct GC analysis of this compound is not recommended. The compound's high polarity due to the amino and hydroxyl groups, and its low volatility (especially if it is in a salt form), lead to poor chromatographic performance.[1][2] This typically manifests as severe peak tailing, poor sensitivity, and irreversible adsorption onto the GC column.[3] To obtain reliable and quantifiable results, a derivatization step is essential to convert the polar functional groups into less polar, more volatile derivatives.[1][2][4]

Q2: What is the recommended derivatization method for this compound and its protected precursors for GC analysis?

A2: Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amino groups.[1][5] The most frequently used reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][6] This process replaces the active hydrogens on the alcohol and amine functionalities with trimethylsilyl (B98337) (TMS) groups, increasing the molecule's volatility and thermal stability for GC analysis.[3][7]

Q3: How can I monitor a deprotection reaction, for instance, the removal of a Boc (tert-butyloxycarbonyl) group from this compound, using GC?

A3: To monitor the deprotection, you will take aliquots from your reaction mixture at different time points. Each aliquot must be derivatized before GC injection. The resulting chromatogram will show peaks for the derivatized protected starting material and the derivatized this compound product. By comparing the peak areas of these two compounds (ideally relative to an internal standard), you can determine the reaction's progress and calculate the conversion rate.

Q4: What are the typical GC conditions for analyzing derivatized this compound?

A4: While the optimal conditions should be determined empirically, a good starting point for the GC method is outlined in the table below.

ParameterRecommended SettingPurpose
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A standard non-polar column providing good resolution for a wide range of compounds.[2]
Carrier Gas Helium or HydrogenInert gases commonly used in GC.[1]
Flow Rate 1-2 mL/min (constant flow)Ensures optimal separation efficiency.[1]
Injector Type Split/SplitlessSplitless mode is suitable for trace analysis, while split mode is used for more concentrated samples.[1]
Injector Temp. 250 °CEnsures complete vaporization of the derivatized analyte.[1][4]
Oven Program Initial Temp: 100°C, hold for 2 minRamp: 10°C/min to 250°CFinal Temp: 250°C, hold for 5 minSeparates compounds based on their boiling points and ensures all components elute.[1]
Detector Flame Ionization Detector (FID)A robust and widely used detector for organic compounds.[1]
Detector Temp. 280 °CPrevents condensation of the analytes in the detector.[1]

Experimental Protocols

Protocol 1: Derivatization of Reaction Aliquots with BSTFA

This protocol details the silylation of samples from a deprotection reaction mixture for GC analysis.

Materials:

  • Reaction mixture aliquot

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Internal Standard (IS) solution (optional, but recommended for accurate quantification)

  • GC vials with caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Transfer a small, accurately measured aliquot of the reaction mixture (e.g., 50-100 µL) into a clean, dry GC vial.

  • Solvent Removal: Evaporate the reaction solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as moisture will react with the silylating reagent.[1]

  • Reagent Addition: Add 100 µL of an anhydrous solvent to redissolve the residue. Then, add 100 µL of BSTFA (with 1% TMCS). A molar excess of the silylating reagent is necessary to ensure complete derivatization.[1]

  • Internal Standard: If using an internal standard, add a known amount to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-45 minutes to ensure complete derivatization of both the amine and alcohol groups.[4]

  • Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC injection.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing for Derivatized Compounds 1. Active sites in the GC system: Exposed silanol (B1196071) groups in the injector liner or on the column can interact with the analyte.[7]2. Incomplete derivatization: The presence of underivatized polar starting material or product.[7]3. Column contamination: Buildup of non-volatile residues.[8]1. Use a deactivated injector liner and condition the GC column as per the manufacturer's instructions.2. Ensure the derivatization reaction has gone to completion by optimizing reaction time, temperature, or reagent excess.3. Trim the first few centimeters of the column to remove contaminants.[1]
No Peak or Very Small Analyte Peak 1. Derivatization failure: The silylating reagent may have degraded due to moisture exposure.[1]2. Injector issue: A dirty or clogged syringe, or a leaking septum.[1][9]3. System leak: Leaks in gas lines or connections.[1]1. Use fresh BSTFA reagent. Prepare and derivatize a standard of this compound to verify the procedure.2. Clean the syringe and replace the injector septum.3. Perform a leak check on the GC system.
Poor Reproducibility 1. Inconsistent injection volume: Issues with the autosampler or manual injection technique.2. Incomplete derivatization: Variability in the derivatization reaction between samples.3. Sample instability: Hydrolysis of the TMS derivatives due to moisture.[7]1. Check the autosampler for proper function. If injecting manually, ensure a consistent technique.2. Strictly control the derivatization conditions (time, temperature, reagent amounts).3. Ensure all solvents and vials are anhydrous. Analyze samples as soon as possible after derivatization.
Peak Fronting 1. Column overload: The concentration of the analyte is too high for the column's capacity.[10]1. Dilute the sample before derivatization or before injection.2. Increase the split ratio in the injector settings to reduce the amount of sample reaching the column.[11]

Workflow Diagram

Deprotection_Monitoring_Workflow GC Monitoring of this compound Deprotection cluster_reaction Deprotection Reaction cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start Deprotection Reaction (e.g., Boc-3-aminocyclopentanol) sampling Take Aliquots at Time Intervals (t=0, t=x, ...) start->sampling evaporate Evaporate Solvent sampling->evaporate derivatize Derivatize with BSTFA (Heat at 60-70°C) evaporate->derivatize cool Cool to Room Temp derivatize->cool inject Inject Sample into GC cool->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect process Integrate Peak Areas (Protected vs. Deprotected) detect->process calculate Calculate % Conversion vs. Time process->calculate

Caption: Experimental workflow for monitoring the deprotection of this compound by GC.

References

Technical Support Center: Solvent Selection for 3-Aminocyclopentanol Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an appropriate solvent system for the recrystallization of 3-aminocyclopentanol and its hydrochloride salt. The following sections offer a summary of solvent suitability, a detailed experimental protocol, a troubleshooting guide for common issues, and a logical workflow for solvent selection.

Solvent Suitability for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, the choice of solvent often depends on whether it is the free base or the hydrochloride salt.

Compound FormSolvent SystemSuitability & Remarks
(1R,3S)-3-Aminocyclopentanol EthanolThe free base form has been reported to be soluble in ethanol.[1][2]
(1R,3S)-3-Aminocyclopentanol HCl Isopropanol (B130326)Frequently cited as an effective solvent for yielding a white solid product with good recovery.[3][4]
(1R,3S)-3-Aminocyclopentanol HCl MethanolUsed in the synthesis and purification process, often for creating a methanolic hydrogen chloride solution.[3]
(1R,3S)-3-Aminocyclopentanol HCl Isopropanol / Acetone or AcetonitrileA solvent/anti-solvent system can be effective. The compound is dissolved in a minimal amount of a good solvent (isopropanol) followed by the slow addition of a poor solvent (acetone or acetonitrile) to induce precipitation.[5]
(1R,3S)-3-Aminocyclopentanol HCl Isopropanol / Diethyl EtherA common technique for hydrochloride salts involves using isopropanol with the addition of diethyl ether to induce precipitation.[3]
(1R,3S)-3-Aminocyclopentanol HCl DMSO (Dimethyl Sulfoxide)The hydrochloride salt is slightly soluble in DMSO.[1][6]

Experimental Protocol: Recrystallization of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This protocol outlines a general procedure for the recrystallization of (1R,3S)-3-aminocyclopentanol hydrochloride using a single solvent system.

Materials:

  • Crude (1R,3S)-3-aminocyclopentanol hydrochloride

  • Isopropanol (or another suitable solvent)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of isopropanol. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot isopropanol until a clear solution is obtained.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and a fluted filter paper. Add a small amount of excess hot solvent before filtration to ensure the product remains in solution.[3][7]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[3] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[5]

  • Crystal Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities from the mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3][8]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of this compound.

Q1: No crystals form after cooling the solution.

  • Possible Cause: Too much solvent was used, resulting in a solution that is not saturated upon cooling.[3][9]

  • Solution: Reheat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.[9]

  • Possible Cause: The solution is supersaturated.

  • Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[3][5]

Q2: The product "oils out" instead of crystallizing.

  • Possible Cause: The solution is too concentrated, or it was cooled too rapidly.[5]

  • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Gentle agitation may also help.[5]

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent.

  • Solution: Choose a solvent with a lower boiling point.[5]

Q3: The recovery or yield is low.

  • Possible Cause: Too much solvent was used during dissolution, leaving a significant amount of the product in the mother liquor.[5]

  • Solution: Before filtration, test the mother liquor by dipping a glass rod in it and allowing the solvent to evaporate. If a significant residue forms, there is still a considerable amount of product in the solution. The solvent can be partially evaporated and the solution cooled again to recover more product.

  • Possible Cause: Premature crystallization occurred during hot filtration.

  • Solution: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent the product from crystallizing on the filter paper.[3][5]

Q4: The purified product is still impure.

  • Possible Cause: Impurities have similar solubility characteristics to the product and co-crystallized.

  • Solution: A second recrystallization may be necessary. If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[3]

  • Possible Cause: Inadequate washing of the crystals.

  • Solution: Ensure the crystals are thoroughly washed with fresh, ice-cold solvent during filtration to remove any residual mother liquor.[5]

Q5: What if recrystallization fails to purify the compound?

  • Solution: If recrystallization does not yield a product of the desired purity, alternative purification methods such as column chromatography may be required.[5] For chiral impurities, diastereomeric salt formation with a chiral acid followed by recrystallization can be an effective separation technique.[5]

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the recrystallization of this compound.

Solvent_Selection_Workflow start Start: Crude this compound is_hcl_salt Is the compound the HCl salt? start->is_hcl_salt free_base_solvent Try Ethanol is_hcl_salt->free_base_solvent No hcl_salt_solvent Try Isopropanol is_hcl_salt->hcl_salt_solvent Yes dissolves_hot Does it dissolve in minimal hot solvent? free_base_solvent->dissolves_hot hcl_salt_solvent->dissolves_hot precipitates_cold Does it precipitate upon cooling? dissolves_hot->precipitates_cold Yes troubleshoot Troubleshoot or Try Alternative Solvent dissolves_hot->troubleshoot No successful_recrystallization Successful Recrystallization precipitates_cold->successful_recrystallization Yes solvent_antisolvent Try Solvent/Anti-solvent System (e.g., Isopropanol/Acetone) precipitates_cold->solvent_antisolvent No troubleshoot->solvent_antisolvent alternative_methods Consider Alternative Purification (e.g., Chromatography) solvent_antisolvent->alternative_methods If unsuccessful

Caption: A flowchart illustrating the decision-making process for selecting a recrystallization solvent.

References

Validation & Comparative

Validating the Stereochemical Purity of 3-Aminocyclopentanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the stereochemical purity of chiral building blocks like 3-Aminocyclopentanol is paramount for ensuring the efficacy, safety, and quality of pharmaceutical products. This compound possesses two chiral centers, giving rise to four stereoisomers: the cis enantiomeric pair ((1S,3S) and (1R,3R)) and the trans enantiomeric pair ((1R,3S) and (1S,3R)).[1] Each of these stereoisomers can exhibit distinct pharmacological and toxicological profiles, necessitating their accurate separation and quantification.[2] For instance, the (1R,3S) isomer is a critical intermediate in the synthesis of the anti-HIV drug Bictegravir.[1][3]

This guide provides a comprehensive comparison of the primary analytical techniques for validating the stereochemical purity of this compound, supported by detailed experimental protocols and data.

Comparison of Analytical Methods

The principal methods for determining the stereochemical purity and enantiomeric excess (ee) of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of a suitable method depends on factors such as required sensitivity, resolution, sample throughput, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Direct separation on a Chiral Stationary Phase (CSP) or indirect separation of diastereomeric derivatives on an achiral column.[2][4]Separation of volatile enantiomers or their volatile diastereomeric derivatives on a chiral capillary column.[4][5]In-situ formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct signals.[4][5]
Sample Preparation Direct injection is often possible; otherwise, derivatization with a chiral reagent is required.[4]Derivatization is typically necessary to increase volatility and thermal stability.[4][5]Derivatization with a chiral agent (e.g., Mosher's acid) or addition of a chiral solvating agent is required.[4][5]
Resolution (Rs) > 1.5 (baseline separation is common).[6]> 1.5 (baseline separation is common).[6]Not directly applicable; relies on the separation of diastereomeric signals (Δδ).[6]
Sensitivity High (ng to pg level).[7]High (ng to pg level).[6][7]Moderate (µg to mg level).[7]
Analysis Time 10 - 30 minutes per sample.[6]15 - 45 minutes per sample.[6]5 - 20 minutes per sample (after derivatization).[6]
Pros High accuracy and resolution, well-established, versatile for a wide range of compounds.[4][5]High resolution and sensitivity, cost-effective for routine analysis.[4][5]Non-destructive, provides structural information, minimal sample preparation after derivatization.[5]
Cons Method development can be time-consuming, chiral columns can be expensive.[4]Limited to thermally stable and volatile compounds, derivatization is often necessary.[4][5]Lower sensitivity, requires higher sample concentration, potential for signal overlap.[7]

Experimental Workflow

The general workflow for validating the stereochemical purity of a this compound sample involves several key stages, from sample preparation to data analysis and purity confirmation. This process ensures that the chosen analytical method is appropriate and yields reliable, reproducible results.

Stereochemical Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection & Execution cluster_data Data Processing & Analysis cluster_validation Purity Confirmation Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required) Dissolution->Derivatization Method_Selection Select Method (HPLC, GC, or NMR) Derivatization->Method_Selection HPLC Chiral HPLC Analysis Method_Selection->HPLC GC Chiral GC Analysis Method_Selection->GC NMR NMR Analysis Method_Selection->NMR Data_Acquisition Data Acquisition (Chromatogram/Spectrum) HPLC->Data_Acquisition GC->Data_Acquisition NMR->Data_Acquisition Peak_Integration Peak Integration or Signal Integration Data_Acquisition->Peak_Integration Calculation Calculate %ee or Diastereomeric Ratio Peak_Integration->Calculation Purity_Confirmation Confirm Stereochemical Purity Calculation->Purity_Confirmation

Caption: Workflow for the validation of this compound stereochemical purity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instruments and sample matrices.

Chiral HPLC: Indirect Method using Derivatization

This method is advantageous when direct separation on a chiral column is challenging or to enhance detection sensitivity. The enantiomers are converted into diastereomers, which can be separated on a standard achiral column.[2]

A. Derivatization Protocol (with Marfey's Reagent - FDAA):

  • Prepare a 1 mg/mL solution of the this compound stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0).

  • To 50 µL of this solution, add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[2]

  • Incubate the mixture at 40°C for 1 hour.[2]

  • After cooling to room temperature, neutralize the reaction with 2 M HCl and dilute with the mobile phase for injection.

B. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Temperature: 25°C.

Chiral GC: Analysis of Derivatized this compound

For GC analysis, derivatization is essential to increase the volatility and thermal stability of the polar this compound molecule.[5]

A. Derivatization Protocol (Trifluoroacetylation and Silylation):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.[7]

  • Add 500 µL of anhydrous pyridine (B92270).[7]

  • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[7]

  • Allow the vial to cool to room temperature before injection.[7]

B. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Chiraldex G-TA).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280°C.

NMR Spectroscopy: Diastereomer Formation with Mosher's Acid

This technique uses a chiral derivatizing agent to convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.

A. Derivatization Protocol (Formation of Mosher's Amide):

  • Dissolve 5 mg of the this compound sample in 0.5 mL of anhydrous deuterated pyridine (pyridine-d₅) in an NMR tube.[5]

  • Add a stoichiometric equivalent of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).[5]

  • Allow the reaction to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.

B. ¹H NMR Analysis:

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amides.[5]

    • Identify a well-resolved proton signal that is distinct for each diastereomer (protons close to the newly formed amide bond are ideal).[5]

    • Integrate the corresponding signals for each diastereomer.[5]

  • Data Analysis: The enantiomeric excess is determined from the ratio of the integrals of the diastereomer signals using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.[5][6]

Logical Relationship Diagram

The selection of an appropriate analytical method is a critical decision point in the validation process, influenced by various factors. The following diagram illustrates the logical relationships guiding this choice.

Method Selection Logic cluster_input Input Factors cluster_decision Decision Point cluster_output Selected Method Analyte_Props Analyte Properties (Volatility, Thermal Stability) Decision Optimal Method? Analyte_Props->Decision Reqs Analytical Requirements (Sensitivity, Throughput) Reqs->Decision Resources Available Resources (Instrumentation, Cost) Resources->Decision HPLC Chiral HPLC Decision->HPLC Non-volatile or thermally labile GC Chiral GC Decision->GC Volatile & thermally stable, high sensitivity needed NMR NMR Spectroscopy Decision->NMR Structural confirmation needed, moderate sensitivity acceptable

Caption: Decision-making logic for selecting an analytical method.

References

A Comparative Analysis of 3-Aminocyclopentanol and Other Chiral Synthons in the Synthesis of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for potent antiviral and therapeutic agents has led to the development of a diverse array of chiral synthons. These molecular building blocks are fundamental in the stereoselective synthesis of complex drug molecules, where the three-dimensional arrangement of atoms is critical for biological activity. Among these, 3-aminocyclopentanol and its stereoisomers have emerged as pivotal intermediates, particularly in the synthesis of carbocyclic nucleoside analogues, a class of compounds where a cyclopentane (B165970) ring replaces the furanose sugar of natural nucleosides. This substitution confers enhanced metabolic stability, a desirable trait for antiviral drugs.

This guide provides an objective comparative analysis of this compound with other key chiral synthons used in the synthesis of carbocyclic nucleosides, with a focus on the anti-HIV agent Carbovir. We will delve into a quantitative comparison of different synthetic strategies, provide detailed experimental protocols, and visualize the synthetic workflows.

Performance Benchmark: Synthesis of (-)-Carbovir

(-)-Carbovir is a potent carbocyclic nucleoside that inhibits the reverse transcriptase of HIV. Its synthesis offers an excellent platform to compare the efficiency of various chiral synthons and synthetic strategies. The primary goal in these syntheses is to achieve a high overall yield and excellent enantiomeric excess (e.e.), as typically only one enantiomer possesses the desired therapeutic effect.

Here, we compare three prominent strategies for introducing the required chirality for the synthesis of (-)-Carbovir:

  • Chiral Pool Synthesis: Utilizing a readily available and inexpensive chiral molecule from nature, such as D-ribose.

  • Enzymatic Resolution: Separating a racemic mixture of a key intermediate using an enzyme. A common example is the resolution of Vince's lactam.

  • Use of a Pre-synthesized Chiral Synthon: Employing a chiral building block like a derivative of this compound, often obtained through its own multi-step synthesis involving enzymatic resolution.

Chiral Synthon StrategyKey Chiral IntermediateOverall Yield (%)Enantiomeric Excess (e.e.) (%)
Chiral Pool SynthesisD-ribose~5-10>98
Enzymatic Resolution(-)-Vince's Lactam~15-20>99
Pre-synthesized Chiral Synthon(1S,4R)-4-amino-2-cyclopenten-1-olNot explicitly stated for a full synthesis, but the synthon itself is high purity.>99

Visualizing the Synthetic Pathways

The choice of chiral synthon dictates the overall synthetic route to the target molecule. The following diagram illustrates the divergent pathways to (-)-Carbovir starting from different chiral sources.

G cluster_0 Chiral Synthon Strategies for (-)-Carbovir D_Ribose D-Ribose (Chiral Pool) Intermediate_A Multi-step Transformation D_Ribose->Intermediate_A ~10-12 steps Racemic_Lactam Racemic Vince's Lactam (Prochiral Precursor) Intermediate_B Enzymatic Resolution Racemic_Lactam->Intermediate_B 1 step Aminocyclopentanol_Derivative This compound Derivative (Pre-synthesized Synthon) Intermediate_C Coupling with Purine (B94841) Base Aminocyclopentanol_Derivative->Intermediate_C Carbovir (-)-Carbovir Intermediate_A->Carbovir Intermediate_B->Carbovir ~5-7 steps Intermediate_C->Carbovir

Caption: Comparative synthetic workflows for (-)-Carbovir.

Mechanism of Action: Inhibition of Viral Replication

Carbocyclic nucleosides derived from this compound and other chiral synthons often exert their antiviral effects by targeting viral polymerases. After entering the cell, these nucleoside analogues are phosphorylated by cellular kinases to their triphosphate form. This triphosphate then acts as a competitive inhibitor or a chain terminator during the synthesis of viral DNA or RNA, thus halting viral replication.

G Drug Carbocyclic Nucleoside (e.g., Carbovir) Cell Host Cell Drug->Cell Enters Kinase1 Cellular Kinase Drug_MP Monophosphate Kinase1->Drug_MP Phosphorylation Kinase2 Cellular Kinase Drug_DP Diphosphate Drug_MP->Kinase2 Phosphorylation Drug_TP Triphosphate (Active Form) Drug_DP->Drug_TP Phosphorylation Viral_Polymerase Viral Reverse Transcriptase Drug_TP->Viral_Polymerase Competitive Inhibition Viral_DNA Viral DNA Synthesis Drug_TP->Viral_DNA Incorporation Viral_Polymerase->Viral_DNA Catalyzes Termination Chain Termination Viral_DNA->Termination Leads to

Caption: Mechanism of action of Carbovir.

Experimental Protocols

Synthesis of (-)-Carbovir via Enzymatic Resolution of Vince's Lactam

This method relies on the enzymatic hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince's lactam) to afford the desired (-)-enantiomer with high optical purity.

Step 1: Enzymatic Resolution of (±)-Vince's Lactam A suspension of (±)-Vince's lactam and a suitable lipase (B570770) (e.g., from Pseudomonas cepacia) in a phosphate (B84403) buffer is stirred at a controlled pH. The enzyme selectively hydrolyzes the (+)-enantiomer, leaving the desired (-)-Vince's lactam unreacted. The unreacted (-)-lactam is then extracted with an organic solvent.

Step 2: Ring Opening and Protection The resulting (-)-Vince's lactam is subjected to acidic hydrolysis to open the lactam ring, yielding a cis-4-aminocyclopent-2-enecarboxylic acid derivative. The amino group is then protected, for example, as a Boc-carbamate.

Step 3: Reduction and Functional Group Manipulation The carboxylic acid is reduced to a primary alcohol. The resulting protected amino alcohol is then converted to a key intermediate for coupling with the purine base.

Step 4: Coupling with the Purine Base The protected amino alcohol derivative is coupled with a suitable purine precursor, such as 2-amino-6-chloropurine, typically via a Mitsunobu reaction or a similar coupling strategy.

Step 5: Deprotection and Final Product Formation The protecting groups are removed to yield (-)-Carbovir.

Synthesis of Carbocyclic Nucleosides from D-Ribose (Chiral Pool Approach)

This approach utilizes the inherent chirality of D-ribose to construct the carbocyclic ring.

Step 1: Conversion of D-Ribose to a Cyclopentane Precursor D-ribose undergoes a series of transformations, including protection of hydroxyl groups, chain extension, and intramolecular cyclization, to form a suitably functionalized cyclopentane ring with the correct stereochemistry.

Step 2: Introduction of the Nucleobase The nucleobase is then constructed onto the cyclopentane scaffold. This often involves the formation of an amine, followed by condensation with pyrimidine (B1678525) or purine precursors.

Step 3: Final Modifications and Deprotection Further functional group manipulations and removal of protecting groups afford the final carbocyclic nucleoside.

Conclusion

The selection of a chiral synthon is a critical decision in the synthesis of complex molecules like carbocyclic nucleosides. While this compound derivatives serve as valuable and highly pure building blocks, alternative strategies such as enzymatic resolution of prochiral precursors and the use of chiral pool synthons like D-ribose offer viable, albeit sometimes longer, pathways. The choice of strategy often depends on factors such as the desired scale of synthesis, cost of starting materials, and the availability of specialized enzymes or catalysts. The data presented in this guide highlights the trade-offs between these approaches in terms of overall yield and synthetic efficiency. As the demand for novel therapeutics continues to grow, the development of efficient and stereoselective synthetic routes starting from a variety of chiral synthons will remain a cornerstone of drug discovery.

Determining the Enantiomeric Excess of 3-Aminocyclopentanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. 3-Aminocyclopentanol, a key building block in many pharmaceuticals, possesses two stereocenters, leading to four possible stereoisomers. Ensuring the enantiopurity of a specific stereoisomer is paramount for its efficacy and safety. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess of this compound, complete with experimental protocols and supporting data.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound is influenced by factors such as sample volatility, availability of instrumentation, required sensitivity, and the need for derivatization. The most common and effective techniques are chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing or solvating agents.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation of volatile derivatives in the gas phase on a chiral stationary phase.[1]Separation in the liquid phase on a chiral stationary phase.[1]Diastereomeric interaction with a chiral solvating or derivatizing agent leading to distinct NMR signals.[1]
Derivatization Typically required to enhance volatility and thermal stability.[1]Often not required, allowing for direct analysis.[1]Required to form diastereomers (e.g., Mosher's amides).[1]
Sample Throughput High, especially with an autosampler.Moderate to high.Lower, as sample preparation and data acquisition can be more time-consuming.
Resolution Excellent for volatile compounds.[1]High, with a wide range of available chiral stationary phases.Dependent on the chemical shift difference between diastereomers.
Sensitivity High, especially with a Flame Ionization Detector (FID).Moderate to high, depending on the detector (UV, MS).Lower compared to chromatographic methods.
Instrumentation Cost Moderate.Moderate to high.High.
Key Advantage Cost-effective for routine analysis with high resolution.[1]Broad applicability and direct analysis capabilities.Provides structural information in addition to enantiomeric ratio.[1]
Key Disadvantage Derivatization step can be time-consuming and introduce errors.Chiral columns can be expensive and method development may be required.Lower sensitivity and higher instrument cost.

Experimental Protocols

Detailed methodologies for the key techniques are provided below. These protocols are based on established methods for the analysis of this compound and similar chiral amino alcohols.

Chiral Gas Chromatography (GC) with Derivatization

Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis. A common approach is the trifluoroacetylation of the amino group followed by trimethylsilylation of the hydroxyl group.

Derivatization Protocol:

  • To 1 mg of this compound in a vial, add 100 µL of ethyl acetate (B1210297) and 20 µL of trifluoroacetic anhydride (B1165640) (TFAA).

  • Cap the vial and heat at 60°C for 30 minutes.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine (B92270).

  • Cap the vial and heat at 70°C for 45 minutes. The sample is now ready for GC injection.[1]

GC-FID Conditions:

  • Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or a similar cyclodextrin-based chiral stationary phase.[1]

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1.2 mL/min.[1]

  • Injector Temperature: 250°C.[1]

  • Detector (FID) Temperature: 270°C.[1]

  • Oven Temperature Program: Initial temperature of 90°C, hold for 1 minute, then ramp at 2°C/min to 150°C, and hold for 5 minutes.[1]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (TFAA, then BSTFA) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chiral Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

GC-based enantiomeric excess determination workflow.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique that can often be used for the direct analysis of this compound without derivatization.

HPLC Conditions:

  • Column: Chiralpak IC (150 x 4.6 mm, 3 µm) or a similar polysaccharide-based chiral stationary phase.[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% diethylamine (B46881) to improve peak shape.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 210 nm (due to the lack of a strong chromophore).[1]

  • Injection Volume: 10 µL.

Data Analysis: The enantiomeric excess is calculated from the peak areas in the same manner as for GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection HPLC Injection Dissolution->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

HPLC-based enantiomeric excess determination workflow.
¹H NMR Spectroscopy with a Chiral Derivatizing Agent

This method involves the reaction of this compound with a chiral derivatizing agent, such as Mosher's acid chloride, to form a mixture of diastereomers that can be distinguished by ¹H NMR.

Derivatization Protocol (Mosher's Amide Formation):

  • Dissolve 5 mg of this compound in 0.5 mL of anhydrous deuterated pyridine (pyridine-d₅) in an NMR tube.

  • Add one equivalent of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • Allow the reaction to proceed to completion at room temperature.[1]

¹H NMR Analysis:

  • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amides.

  • Identify a well-resolved proton signal (e.g., the methoxy (B1213986) protons of the Mosher's moiety or a proton on the cyclopentane (B165970) ring) that is distinct for each diastereomer.

  • Integrate the corresponding signals for each diastereomer.

Data Analysis: The enantiomeric excess is determined from the ratio of the integrals of the diastereomer signals: % ee = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] * 100

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample in NMR tube Derivatization Add Mosher's Acid Chloride Sample->Derivatization Acquisition Acquire ¹H NMR Spectrum Derivatization->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation ee Calculation Integration->Calculation

NMR-based enantiomeric excess determination workflow.

Conclusion

The selection of the most appropriate method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis. Chiral GC offers a cost-effective and high-resolution option for routine analysis, provided that derivatization is feasible. Chiral HPLC is a versatile and widely applicable technique that often allows for direct analysis. ¹H NMR with a chiral derivatizing agent provides valuable structural confirmation alongside the enantiomeric ratio, making it a powerful tool, particularly in research and development settings. For drug development professionals, a thorough evaluation of these techniques based on factors such as sample throughput, available instrumentation, and the stage of the development process will ensure the selection of the most suitable method for reliable and accurate ee determination.

References

A Comparative Guide to Chiral HPLC Analysis of 3-Aminocyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of 3-aminocyclopentanol is a critical determinant of its biological activity and is of paramount importance in the synthesis of chiral drugs. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analytical separation of its four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The guide presents two primary strategies: direct enantioseparation using a chiral stationary phase (CSP) and an indirect approach involving chiral derivatization followed by separation on a standard achiral column.

Introduction to the Analytical Challenge

This compound possesses two chiral centers, giving rise to two pairs of enantiomers: the cis-isomers ((1R,3S) and (1S,3R)) and the trans-isomers ((1R,3R) and (1S,3S)). These stereoisomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify each isomer is crucial for the development of safe and effective pharmaceuticals. HPLC is the predominant technique for this purpose, offering high resolution and sensitivity.

The primary challenge in the HPLC separation of this compound isomers lies in the small structural differences between the enantiomers. Two main approaches have been successfully employed to overcome this challenge:

  • Direct Method: This method utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of polar compounds like amino alcohols.

  • Indirect Method: In this approach, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional, achiral HPLC column, such as a C18 column.

This guide will compare these two methods, providing representative experimental protocols and performance data to assist researchers in selecting the optimal approach for their analytical needs.

Comparison of Chiral HPLC Separation Methods

The choice between direct and indirect methods depends on several factors, including the availability of specific chiral columns, the complexity of the sample matrix, and the desired sensitivity and throughput. The following tables summarize the performance of representative methods for both approaches.

Table 1: Direct Chiral HPLC Separation of N-Boc-3-Aminocyclopentanol Isomers

ParameterMethod Details
Chiral Stationary Phase Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 210 nm
Analyte N-Boc-protected this compound
Retention Time (k') - Isomer 1 ~5.2
Retention Time (k') - Isomer 2 ~6.1
Retention Time (k') - Isomer 3 ~7.5
Retention Time (k') - Isomer 4 ~9.0
Resolution (Rs) Baseline separation of all four isomers

Note: Data is representative and compiled from typical performance of Chiralpak columns for similar analytes. Absolute retention times may vary based on specific instrument conditions.

Table 2: Indirect Chiral HPLC Separation via Derivatization

ParameterMethod Details
Derivatizing Agent 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA)
Stationary Phase C18 reversed-phase column
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B)
Gradient Program 30-70% B over 20 min
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 340 nm
Analyte FDAA-derivatized this compound diastereomers
Outcome Separation of the four diastereomeric derivatives

Experimental Protocols

Detailed methodologies for the compared HPLC approaches are provided below.

Protocol 1: Direct Separation of N-Boc-3-Aminocyclopentanol on a Chiral Stationary Phase

This protocol is suitable for the direct enantioseparation of N-Boc protected this compound isomers.

  • Sample Preparation: Protect the amino group of the this compound isomer mixture with a Boc group (di-tert-butyl dicarbonate). Dissolve the resulting N-Boc-3-aminocyclopentanol in the mobile phase.

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Analysis: The four stereoisomers are separated based on their differential interaction with the chiral stationary phase.

Protocol 2: Indirect Separation via Derivatization with FDAA

This protocol involves the derivatization of the this compound isomers with FDAA (Marfey's reagent) to form diastereomers, which are then separated on a standard C18 column.[1]

  • Derivatization:

    • To 50 µL of a 1 mg/mL solution of the this compound isomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[1]

    • Incubate the mixture at 40°C for 1 hour.[1]

    • Cool the reaction mixture to room temperature and neutralize with 50 µL of 2 M HCl.[1]

    • Dilute the sample with the mobile phase before injection.[1]

  • HPLC System: An HPLC system with a gradient pump and UV detector.

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-20 min: 30-70% B.

    • 20-25 min: 70-30% B.

    • 25-30 min: 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

  • Analysis: The resulting diastereomers are separated on the achiral C18 column.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the direct and indirect chiral HPLC analysis of this compound isomers.

direct_hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Direct HPLC Analysis start This compound Isomer Mixture protect N-protection (e.g., Boc group) start->protect dissolve Dissolve in Mobile Phase protect->dissolve inject Inject Sample dissolve->inject separate Separation on Chiral Stationary Phase (CSP) inject->separate detect UV Detection separate->detect end end detect->end Separated Enantiomers

Caption: Workflow for Direct Chiral HPLC Analysis.

indirect_hplc_workflow cluster_derivatization Derivatization cluster_hplc_analysis Indirect HPLC Analysis start This compound Isomer Mixture derivatize React with Chiral Derivatizing Agent (e.g., FDAA) start->derivatize diastereomers Formation of Diastereomers derivatize->diastereomers inject Inject Diastereomer Mixture diastereomers->inject separate Separation on Achiral Column (e.g., C18) inject->separate detect UV Detection separate->detect end end detect->end Separated Diastereomers

Caption: Workflow for Indirect Chiral HPLC Analysis.

References

A Comparative Guide to the Synthesis of (1R,3S)-3-Aminocyclopentanol: Chemical vs. Enzymatic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure (1R,3S)-3-aminocyclopentanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate in the production of antiviral drugs like Bictegravir.[1][2][3] The precise stereochemistry of this molecule is paramount for the biological activity of the final active pharmaceutical ingredient (API).[4] This guide provides an objective comparison of the primary synthetic methodologies used to obtain this crucial intermediate: the chemoenzymatic approach and a traditional chemical synthesis route.

At a Glance: Comparing Synthesis Strategies

The choice between a chemical and an enzymatic approach for the synthesis of (1R,3S)-3-aminocyclopentanol hinges on a variety of factors, including yield, enantiomeric purity, scalability, and environmental impact. The following table summarizes the key quantitative data associated with a widely adopted chemoenzymatic route.

StageMethodTypical YieldOptical Purity (e.e.)
Chemoenzymatic Route
Hetero-Diels-Alder ReactionChemicalHighN/A (Racemic)
Reduction of N-O BondChemical>95%N/A (Racemic)
Enzymatic Kinetic Resolution (Acylation)Enzymatic (Lipase)~45-50%>99%
Enzymatic Kinetic Resolution (Recovery)Enzymatic (Lipase)~45-50%>99%
HydrogenationChemical>95%>99%
Deprotection & HCl Salt FormationChemical~95%>99%
Overall Yield Chemoenzymatic ~35-40% >99%

The Chemoenzymatic Synthesis: A Hybrid Approach

A robust and widely utilized method for the asymmetric synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride involves a multi-step process that strategically combines chemical reactions with a key enzymatic resolution step.[3] This approach is favored for its high stereoselectivity and scalability.[2]

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: Hetero-Diels-Alder Reaction

A [4+2] cycloaddition is carried out between cyclopentadiene (B3395910) and an in-situ generated nitroso dienophile to form a racemic bicyclic intermediate.[3] Typically, this involves the oxidation of a protected hydroxylamine (B1172632) in the presence of a copper catalyst.[4]

Step 2: Reduction of the N-O Bond

The nitrogen-oxygen bond in the bicyclic adduct is selectively reduced to yield a racemic amino alcohol precursor.[3] A common method for this reduction is the use of zinc powder in acetic acid.[4][5]

Step 3: Enzymatic Kinetic Resolution

This is the critical asymmetric step. A lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the desired stereoisomer.[1][3] Vinyl acetate (B1210297) is a common acylating agent for this resolution.[4]

Step 4: Hydrogenation

The carbon-carbon double bond in the cyclopentene (B43876) ring of the desired enantiomer is saturated via catalytic hydrogenation, often using palladium on carbon (Pd/C).[3][4]

Step 5: Deprotection and Salt Formation

Finally, any protecting groups are removed, and the hydrochloride salt is formed to yield the final product, (1R,3S)-3-aminocyclopentanol hydrochloride.[3] This is often achieved using a strong acid like HCl in an organic solvent.[6]

chemoenzymatic_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_separation Separation & Further Chemical Steps start Cyclopentadiene + Protected Hydroxylamine diels_alder Hetero-Diels-Alder Reaction start->diels_alder reduction N-O Bond Reduction diels_alder->reduction racemic_intermediate Racemic Amino Alcohol reduction->racemic_intermediate resolution Lipase-Catalyzed Kinetic Resolution racemic_intermediate->resolution separation Separation of Enantiomers resolution->separation hydrogenation Hydrogenation separation->hydrogenation deprotection Deprotection & Salt Formation hydrogenation->deprotection end_product (1R,3S)-3-Aminocyclopentanol Hydrochloride deprotection->end_product

Chemoenzymatic Synthesis Workflow

The Chemical Synthesis: A Traditional Pathway

A purely chemical approach to obtaining enantiomerically pure (1R,3S)-3-aminocyclopentanol typically involves the synthesis of a racemic mixture followed by chemical resolution. This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in their physical properties, such as solubility.[1]

Experimental Protocol: Chemical Resolution

Step 1: Synthesis of Racemic 3-Aminocyclopentanol

A racemic mixture of this compound is first synthesized through a suitable chemical route, such as the reduction of 3-aminocyclopentanone.

Step 2: Diastereomeric Salt Formation

The racemic this compound is reacted with a chiral acid (e.g., tartaric acid or a derivative) in a suitable solvent to form diastereomeric salts.

Step 3: Separation of Diastereomers

The diastereomeric salts are separated by fractional crystallization, exploiting their different solubilities. One diastereomer will preferentially crystallize out of the solution.

Step 4: Liberation of the Enantiomer

The desired diastereomeric salt is treated with a base to liberate the free enantiomerically pure amine.

Step 5: Recovery of the Chiral Auxiliary

The chiral resolving agent can often be recovered and recycled.

chemical_workflow cluster_synthesis Chemical Synthesis cluster_resolution Chemical Resolution start Starting Materials racemic_synthesis Synthesis of Racemic this compound start->racemic_synthesis racemic_product Racemic This compound racemic_synthesis->racemic_product salt_formation Diastereomeric Salt Formation racemic_product->salt_formation separation Fractional Crystallization salt_formation->separation liberation Liberation of Enantiomer separation->liberation end_product (1R,3S)-3-Aminocyclopentanol liberation->end_product

Chemical Synthesis & Resolution Workflow

Comparative Analysis

The following diagram highlights the key advantages and disadvantages of each approach.

comparison_graph cluster_chemoenzymatic Chemoenzymatic Synthesis cluster_chemical Chemical Synthesis & Resolution chemo_adv Advantages: - High enantioselectivity (>99% e.e.) - Mild reaction conditions for enzymatic step - Environmentally benign (biocatalyst) - High reproducibility chemo_disadv Disadvantages: - Theoretical max yield of 50% for desired enantiomer - Multi-step process - Enzyme cost and stability can be a factor chem_adv Advantages: - Potentially higher than 50% yield if unwanted enantiomer is racemized and recycled - Well-established and scalable techniques chem_disadv Disadvantages: - Often requires screening of resolving agents - May require multiple recrystallizations to achieve high e.e. - Can be labor-intensive - Use of stoichiometric amounts of chiral resolving agent

Advantages and Disadvantages

Conclusion

The chemoenzymatic synthesis of (1R,3S)-3-aminocyclopentanol has become a preferred method due to its exceptional enantioselectivity, often achieving over 99% enantiomeric excess in the key resolution step.[1][3] While the theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%, the high purity and mild reaction conditions of the enzymatic step offer significant advantages.

Conversely, traditional chemical resolution, while a classic and scalable technique, can be more laborious and may not consistently achieve the same high levels of enantiopurity without extensive optimization and multiple recrystallizations. The potential for recycling the unwanted enantiomer is an advantage, but this adds further steps to the overall process.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of the project, including scale, cost, and the desired level of enantiomeric purity. The chemoenzymatic approach generally offers a more direct and reliable path to high-purity (1R,3S)-3-aminocyclopentanol, a critical component in the development of advanced therapeutics.

References

Comparative Efficacy of 3-Aminocyclopentanol Derived Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antiviral and anticancer potential of novel nucleoside analogues.

This guide provides an objective comparison of the biological efficacy of nucleoside analogues derived from a 3-aminocyclopentanol scaffold. These carbocyclic nucleosides, where a cyclopentane (B165970) ring replaces the furanose sugar of natural nucleosides, exhibit enhanced metabolic stability, making them promising candidates for antiviral and anticancer therapies.[1][2] This document synthesizes experimental data, details key methodologies, and presents visual diagrams of their mechanisms of action to serve as a valuable resource for the scientific community.

Executive Summary

Nucleoside analogues derived from this compound have demonstrated significant potential as therapeutic agents. Their primary mechanism of antiviral action often involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions essential for the replication of a broad range of viruses.[3] In the context of oncology, these compounds have been shown to induce cell death by modulating key signaling pathways, such as the AKT/mTOR cascade.[3] This guide presents a comparative analysis of the efficacy of various analogues against different viral strains and cancer cell lines, supported by quantitative data.

Data Presentation: Comparative Biological Efficacy

The following tables summarize the quantitative data on the antiviral and anticancer activities of selected this compound derived nucleoside analogues.

Antiviral Activity of Neplanocin A Analogues

Neplanocin A and its analogues are potent inhibitors of S-adenosylhomocysteine (SAH) hydrolase. The data below compares the half-maximal inhibitory concentration (IC50) against SAH hydrolase and the 50% effective concentration (EC50) against Vesicular Stomatitis Virus (VSV).

CompoundModificationSAH Hydrolase IC50 (µM)Anti-VSV EC50 (µM)
Neplanocin A Parent Compound0.350.48
6'-Fluoroneplanocin A Fluorine at 6' position0.240.43
3-Deazaneplanocin A 3-Deazaadenine base>100>100
7-Deazaneplanocin A 7-Deazaadenine baseInactiveInactive
5'-Homoneplanocin A One-carbon homologation at 5'1.21.5

Data sourced from Chandra et al., 2015.[3]

Anticancer Activity of Carbocyclic Nucleosides

Carbocyclic nucleosides with structures similar to this compound derivatives have shown promising anticancer activity. The table below presents the half-maximal inhibitory concentration (IC50) values of novel truncated carbocyclic nucleoside analogues against various cancer cell lines.

Compound IDNucleobaseCell LineIC50 (µM)
Analogue 1 AdenineP38818
CEM23
L121046
Other Analogues VariousVarious>100

Data represents selected compounds from a study on truncated carbocyclic nucleosides.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay

This assay measures the inhibition of SAH hydrolase activity.

Protocol:

  • Enzyme Reaction: The reaction is typically performed in the reverse (synthetic) direction. The reaction mixture contains purified SAH hydrolase, adenosine, and L-homocysteine in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2).

  • Inhibitor Addition: Various concentrations of the test inhibitor are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a specified period, typically 30 minutes.

  • Detection: The amount of S-adenosylhomocysteine (SAH) produced is quantified. This can be done using high-performance liquid chromatography (HPLC) by monitoring the absorbance at 254 nm.

  • Data Analysis: The percentage of inhibition of SAH hydrolase activity is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is determined by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

Protocol:

  • Cell Monolayer Preparation: Susceptible cells are seeded in 6-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units) in the presence of varying concentrations of the test compound.

  • Overlay: After a 1-hour adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Visualization: The cells are fixed with 10% formalin and stained with 0.1% crystal violet to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.[1]

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period, typically 48-72 hours.

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound-derived nucleosides and a general experimental workflow.

SAH_Hydrolase_Inhibition SAM S-Adenosylmethionine (SAM) Methyltransferase Methyltransferase SAM->Methyltransferase Substrate SAH S-Adenosylhomocysteine (SAH) SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Substrate Methyltransferase->SAH Product Methylated_Substrate Methylated Substrate Methyltransferase->Methylated_Substrate Adenosine Adenosine SAH_Hydrolase->Adenosine Homocysteine Homocysteine SAH_Hydrolase->Homocysteine Analogue This compound Nucleoside Analogue Analogue->SAH_Hydrolase Inhibits Anticancer_Mechanism cluster_pathway AKT/mTOR Pathway Analogue This compound Nucleoside Analogue PI3K PI3K Analogue->PI3K Inhibits? Apoptosis Apoptosis Analogue->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth mTOR->Apoptosis

References

A Comparative Guide to 3-Aminocyclopentanol Derived Auxiliaries in Diastereofacial Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, chiral auxiliaries remain a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a substrate, effectively guiding subsequent chemical transformations to yield a desired stereoisomer. Among the diverse array of chiral auxiliaries, those derived from 3-aminocyclopentanol have emerged as a compelling class of controllers for stereoselective reactions. This guide provides an objective comparison of the performance of this compound derived auxiliaries with established alternatives, supported by experimental data, detailed protocols, and mechanistic visualizations.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is benchmarked by its ability to confer high diastereofacial selectivity, ensure high yields, and be readily attached to and removed from the substrate. This section presents a comparative overview of this compound derived auxiliaries against the widely-used Evans' oxazolidinones and pseudoephedrine-based auxiliaries in key asymmetric transformations.

Note: The following data has been compiled from different literature sources. A direct comparison should be approached with caution as reaction conditions, substrates, and reagents may vary.

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries is crucial for controlling the stereochemistry of the newly formed stereocenters.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.)Yield (%)
(4R,5S)-Cyclopentano[d]oxazolidin-2-one (derived from (1S,2R)-2-aminocyclopentanol) MeCHO>99%70%
Me₂CHCHO>99%71%
Me₂CHCH₂CHO>99%73%
PhCHO>99%80%
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)PhCHO>99% (syn)85%
(1S,2S)-PseudoephedrinePhCHO95% (syn)82%

Data for (4R,5S)-Cyclopentano[d]oxazolidin-2-one compiled from a study on its use as a novel chiral auxiliary.[1] Data for Evans' and pseudoephedrine auxiliaries are representative examples from the literature.

Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a powerful method for the synthesis of α-substituted chiral carbonyl compounds. The chiral auxiliary shields one face of the enolate, directing the approach of the electrophile.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)
(4R,5S)-Cyclopentano[d]oxazolidin-2-one (derived from (1S,2R)-2-aminocyclopentanol) Benzyl bromide>99%65-72%
Allyl iodide>99%65-72%
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)Benzyl bromide>99%94%
(1S,2S)-PseudoephedrineBenzyl bromide>99%90%

Data for (4R,5S)-Cyclopentano[d]oxazolidin-2-one compiled from the same study as the aldol reactions.[1] Data for Evans' and pseudoephedrine auxiliaries are representative examples from the literature.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of chiral auxiliaries.

Synthesis of (4R,5S)-Cyclopentano[d]oxazolidin-2-one

This protocol describes the preparation of the chiral auxiliary from (1S,2R)-2-aminocyclopentan-1-ol. The synthesis involves the formation of a carbamate (B1207046) followed by cyclization.

Procedure:

  • To a solution of (1S,2R)-2-aminocyclopentan-1-ol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a carbonylating agent such as phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with dichloromethane (B109758), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure (4R,5S)-cyclopentano[d]oxazolidin-2-one.

General Procedure for Asymmetric Aldol Reaction

This protocol outlines a general method for the diastereoselective aldol reaction using the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary.

N-Acylation:

  • Dissolve the (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.05 eq) dropwise and stir the resulting solution for 15 minutes.

  • Add the desired acyl chloride (1.1 eq) and continue stirring at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Dry the combined organic layers and concentrate to yield the N-acyl oxazolidinone, which can be purified by chromatography.

Aldol Reaction:

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at -78 °C, add dibutylboron triflate (1.1 eq) followed by triethylamine (B128534) (1.2 eq).

  • Stir the mixture for 30 minutes to facilitate the formation of the boron enolate.

  • Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with a pH 7 buffer and allow it to warm to room temperature.

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

  • The diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product. The product can be purified by silica gel chromatography.

Removal of the Chiral Auxiliary

This protocol describes the cleavage of the chiral auxiliary to yield the corresponding carboxylic acid.

Procedure:

  • Dissolve the aldol or alkylation product in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide (B78521) monohydrate (2.0 eq).

  • Stir the mixture at 0 °C until the starting material is consumed (monitored by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Separate the chiral auxiliary by extraction with an organic solvent.

  • Acidify the aqueous layer to a pH of approximately 2 with 1N HCl and extract the desired carboxylic acid product with an organic solvent.

  • Dry the organic layer containing the product and concentrate under reduced pressure.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental sequences is crucial for optimizing and troubleshooting asymmetric reactions.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Outcome Auxiliary This compound Derived Auxiliary Coupling Auxiliary Attachment Auxiliary->Coupling Substrate Prochiral Carboxylic Acid Derivative Substrate->Coupling Enolization Enolate Formation (e.g., LDA) Coupling->Enolization Alkylation Diastereoselective Alkylation (R-X) Enolization->Alkylation Product Chiral Alkylated Product Alkylation->Product Cleavage Auxiliary Removal Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Asymmetric Alkylation Workflow

Stereochemical_Induction_Model cluster_model Proposed Model for Diastereofacial Selectivity Chelated_Enolate Chelated Metal Enolate (Auxiliary creates a defined 3D environment) Top_Face Top Face (Sterically Hindered) Bottom_Face Bottom Face (Less Hindered) Transition_State Favored Transition State Bottom_Face->Transition_State Preferential Attack Electrophile Electrophile (E+) Electrophile->Transition_State Product Major Diastereomer Transition_State->Product

Stereochemical Induction Model

References

Comparative Guide to the Biological Activity of 3-Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 3-aminocyclopentanol derivatives, a versatile class of compounds with significant therapeutic potential. The unique stereochemistry of the this compound scaffold makes it a valuable building block in the design of novel antiviral and anticancer agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support researchers in drug discovery and development.

Antiviral Activity of this compound-Derived Nucleosides

Carbocyclic nucleoside analogues derived from this compound are a promising class of antiviral agents. By replacing the furanose sugar of natural nucleosides with a cyclopentane (B165970) ring, these analogues exhibit increased metabolic stability. Their primary mechanism of action often involves the inhibition of viral replication machinery.

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral efficacy of representative this compound-derived nucleoside analogues. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits viral replication by 50%.

CompoundVirusAssay TypeEC₅₀ (µM)Cell Line
1,2,3-Triazole carbocyclic nucleoside analogueVaccinia virusCPE0.4Vero
1,2,3-Triazole carbocyclic nucleoside analogueCowpox virusCPE39Vero

CPE: Cytopathic Effect Assay

Comparison with Neplanocin A Analogues (Aminocyclopentene-derived)

Neplanocin A, a naturally occurring aminocyclopentene-derived nucleoside, and its analogues are potent inhibitors of S-adenosylhomocysteine (SAH) hydrolase, an enzyme crucial for viral replication. The data below provides a benchmark for the potency of cyclopentane-based nucleosides.

CompoundTarget EnzymeIC₅₀ (µM)Antiviral TargetEC₅₀ (µM)
Neplanocin ASAH Hydrolase0.35Vesicular Stomatitis Virus (VSV)0.48
6'-Fluoroneplanocin ASAH Hydrolase0.24Vesicular Stomatitis Virus (VSV)0.43
3-Deazaneplanocin ASAH Hydrolase>100Vesicular Stomatitis Virus (VSV)>100
Experimental Protocols

Cytopathic Effect (CPE) Assay

This assay is used to determine the concentration of an antiviral compound that is required to inhibit the destruction of host cells by a virus.

  • Cell Seeding: Host cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Dilution: A serial dilution of the test compound is prepared.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with the virus in the presence of varying concentrations of the test compound. A "virus only" control and a "cells only" control are included.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 2-5 days).

  • Quantification: The cell viability is measured using a colorimetric assay, such as the MTT or neutral red uptake assay.

  • EC₅₀ Calculation: The EC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

SAH Hydrolase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of SAH hydrolase.

  • Reaction Mixture: A reaction mixture containing purified SAH hydrolase, adenosine, and L-homocysteine in a suitable buffer is prepared.

  • Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.

  • Enzyme Reaction: The reaction is initiated and incubated at a controlled temperature.

  • Detection: The enzymatic activity is measured by quantifying the product formation, often using a coupled-enzyme system that produces a detectable signal (e.g., absorbance or fluorescence).

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action: Inhibition of Viral Replication

The antiviral activity of these nucleoside analogues stems from their ability to be anabolized to the corresponding triphosphate form within the host cell. This triphosphate analogue then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thus halting viral genome replication.

G Generalized Mechanism of Antiviral Nucleoside Analogues A This compound Nucleoside Analogue B Cellular Kinases A->B Phosphorylation C Nucleoside Triphosphate Analogue (Active Form) B->C D Viral Polymerase C->D Competitive Inhibition E Viral Genome Replication D->E F Chain Termination / Inhibition D->F F->E Blocks

Caption: Antiviral mechanism of this compound nucleoside analogues.

Anticancer Activity: Targeting the MDM2-p53 Interaction

The this compound scaffold is a key component in the design of small-molecule inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1] MDM2 is a primary negative regulator of the p53 tumor suppressor protein. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. Inhibiting the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.

The MDM2-p53 Signaling Pathway

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop with MDM2. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates genes that promote cell cycle arrest, DNA repair, and apoptosis.

G The MDM2-p53 Signaling Pathway and Inhibition cluster_0 Normal Conditions cluster_1 Cellular Stress / MDM2 Inhibition MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Stress Cellular Stress (e.g., DNA Damage) Active_p53 Active p53 (Stabilized) Stress->Active_p53 Inhibitor This compound Derivative (Inhibitor) Inhibitor->MDM2 Inhibits Interaction CellCycleArrest Cell Cycle Arrest Active_p53->CellCycleArrest Apoptosis Apoptosis Active_p53->Apoptosis

Caption: The MDM2-p53 pathway and its inhibition.

Quantitative Data for MDM2-p53 Inhibitors (Reference Compounds)

While a comprehensive table of this compound-based MDM2-p53 inhibitors is not yet publicly available, the following table provides quantitative data for well-characterized inhibitors from other chemical classes. This serves as a benchmark for the potency required for effective inhibition of this interaction.

Compound ClassCompoundTargetAssay TypeIC₅₀ / Kᵢ (nM)
ImidazolineNutlin-3aMDM2FP90
Spiro-oxindoleMI-63MDM2FP36
PiperidinoneAM-8553MDM2FP1.1

FP: Fluorescence Polarization

The this compound scaffold is strategically employed in the structure-activity optimization of such inhibitors to enhance metabolic stability and improve pharmacokinetic profiles.[1]

Experimental Protocols

Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction

This is a common in vitro assay to screen for and characterize inhibitors of the MDM2-p53 interaction.

  • Reagents:

    • Recombinant human MDM2 protein.

    • A fluorescently labeled peptide derived from the p53 transactivation domain (e.g., FAM-p53).

    • Test compounds (this compound derivatives).

    • Assay buffer.

  • Procedure:

    • A solution of MDM2 protein and the fluorescent p53 peptide is prepared. In the absence of an inhibitor, the large MDM2-peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization value.

    • Serial dilutions of the test compounds are added to the MDM2-peptide solution in a microplate.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The fluorescence polarization is measured using a plate reader. If a test compound binds to MDM2 and displaces the fluorescent peptide, the smaller, unbound peptide will tumble more rapidly, leading to a decrease in fluorescence polarization.

  • IC₅₀ Calculation:

    • The percentage of inhibition is calculated for each compound concentration.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for p53 Activation

This assay confirms that the inhibition of the MDM2-p53 interaction in a cellular context leads to the activation of the p53 pathway.

  • Cell Culture: A cancer cell line with wild-type p53 (e.g., MCF-7) is cultured.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration.

  • Western Blot Analysis: Cell lysates are prepared, and the protein levels of p53 and its downstream target, p21, are analyzed by Western blotting. An effective inhibitor will cause an accumulation of p53 and an increase in p21 expression.

  • Cell Viability Assay (e.g., MTT assay): The effect of the compound on cell proliferation is measured to determine the IC₅₀ for cell growth inhibition.

G Experimental Workflow for MDM2-p53 Inhibitor Evaluation A Primary Screening: Fluorescence Polarization Assay B Determine IC50 for MDM2-p53 Binding A->B C Cell-Based Assay: (e.g., Western Blot for p53/p21) B->C Hit Compounds D Confirm p53 Pathway Activation C->D E Cell Viability Assay (e.g., MTT) D->E F Determine IC50 for Cell Growth Inhibition E->F G Lead Optimization F->G

Caption: Workflow for evaluating MDM2-p53 inhibitors.

References

assessing metabolic stability of carbocyclic nucleosides from 3-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of carbocyclic nucleosides derived from 3-aminocyclopentanol and their traditional furanose-based counterparts, highlighting the enhanced metabolic stability of the carbocyclic scaffold. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the metabolic advantages of carbocyclic nucleosides, supported by pharmacokinetic data and detailed experimental protocols.

Carbocyclic nucleosides, a class of molecules where the furanose ring's oxygen atom is replaced by a methylene (B1212753) group, represent a significant advancement in drug design, particularly in the development of antiviral and anticancer agents. This structural modification confers enhanced metabolic stability by replacing the N-glycosidic bond, susceptible to enzymatic cleavage, with a more robust C-N bond. This increased resistance to degradation by phosphorylases and hydrolases often translates to an improved pharmacokinetic profile.

Comparative Pharmacokinetic Parameters

ParameterAbacavir (B1662851) (Carbocyclic)Lamivudine (B182088) (Furanose)Zidovudine (Furanose)
Prodrug YesNoNo
Active Metabolite Carbovir TriphosphateLamivudine TriphosphateZidovudine Triphosphate
Plasma Half-life (t½) ~1.5 hours[1][2]5-7 hours[2]~1 hour[3]
Intracellular Half-life of Active Metabolite (t½) >20 hours[1]~22 hours[3]~7 hours[3]
Primary Metabolic Pathways Alcohol dehydrogenase, Uridine diphosphate (B83284) glucuronosyltransferase (UGT)[1][4]Primarily renal excretion (unchanged)Glucuronidation

Note: Abacavir is a prodrug that is metabolized to its active form, carbovir. The long intracellular half-life of its active triphosphate metabolite is a key factor in its once-daily dosing regimen.

Experimental Protocols

A standard method for assessing the metabolic stability of new chemical entities is the in vitro liver microsomal stability assay . This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Human Liver Microsomal Stability Assay Protocol

This protocol outlines the general procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Reagents and Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Internal standard (for analytical quantification)

  • Acetonitrile (or other suitable organic solvent to terminate the reaction)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Preparation of Incubation Mixture: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with phosphate buffer to the desired final concentration.

  • Pre-incubation: In a 96-well plate, add the HLM suspension to the buffered solution of the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-course Incubation: Incubate the plate at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the test compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

  • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for the microsomal stability assay and the metabolic pathway of the carbocyclic nucleoside, abacavir.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock E Pre-incubation at 37°C (Compound + Microsomes + Buffer) A->E B Human Liver Microsomes B->E C NADPH Regenerating System F Initiate Reaction (Add NADPH) C->F D Phosphate Buffer D->E E->F G Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) F->G H Terminate Reaction (Add Cold Acetonitrile + Internal Standard) G->H I Centrifuge to Pellet Protein H->I J LC-MS/MS Analysis of Supernatant I->J K Data Analysis (Calculate t½ and CLint) J->K

Caption: Generalized workflow for an in vitro microsomal stability assay.

abacavir_metabolism cluster_cellular Cellular Activation (Antiviral Activity) cluster_hepatic Hepatic Metabolism (Inactivation) Abacavir_active Abacavir Carbovir_MP Carbovir Monophosphate Abacavir_active->Carbovir_MP Cellular Kinases Carbovir_TP Carbovir Triphosphate (Active) Carbovir_MP->Carbovir_TP Cellular Kinases Inhibition of Viral\nReverse Transcriptase Inhibition of Viral Reverse Transcriptase Carbovir_TP->Inhibition of Viral\nReverse Transcriptase Abacavir_metabolism Abacavir Carboxylate_Metabolite Carboxylate Metabolite Abacavir_metabolism->Carboxylate_Metabolite Alcohol Dehydrogenase Glucuronide_Metabolite Glucuronide Metabolite Abacavir_metabolism->Glucuronide_Metabolite UGT

Caption: Simplified metabolic pathways of the carbocyclic nucleoside abacavir.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Aminocyclopentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 3-Aminocyclopentanol, tailored for researchers, scientists, and drug development professionals.

All waste containing this compound, including its hydrochloride salt, must be treated as hazardous waste.[1] Disposal should always be conducted through a licensed and certified hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general household waste.[1][2]

Spill and Cleanup Procedures

Prompt and correct response to spills is crucial for maintaining a safe laboratory environment.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated. If the spill is contained within a fume hood, utilize its ventilation.[1]

  • Don Personal Protective Equipment (PPE): Wear appropriate PPE, including respiratory protection, gloves, and safety goggles.[1]

  • Contain and Absorb:

    • For a solid spill, carefully sweep or scoop the material into a designated waste container, taking care to avoid generating dust.[1][2]

    • For a solution, cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[1]

  • Clean: Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.[1][2]

  • Dispose: All cleanup materials must be collected in a sealed and clearly labeled hazardous waste container for proper disposal.[1][2]

Waste Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[2]

For Unused or Expired Product:

  • Do Not Dispose in General Waste or Drains: This compound is not to be discarded in regular trash or washed down the sink.[2]

  • Maintain Original Container: Whenever feasible, keep the chemical in its original, labeled container, ensuring it is securely closed.[2]

  • Segregate for Disposal: Store the waste container in a designated, secure area for chemical waste pickup. It is recommended to keep amine waste separate from other chemical waste streams, particularly from incompatible materials like acids, bases, and oxidizers.[1]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule collection.[2]

For Contaminated Materials:

  • Collect Waste: Place any materials contaminated with this compound (e.g., paper towels, absorbent pads) into a suitable, sealable, and properly labeled container for hazardous waste.[2]

  • Dispose as Chemical Waste: The container with the collected contaminated materials must be disposed of as hazardous waste through a licensed contractor.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 start Waste Identification (this compound) decision_spill Is it a spill? start->decision_spill process_spill_cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Secure 2. Ventilate 3. Don PPE 4. Contain & Absorb 5. Clean & Decontaminate decision_spill->process_spill_cleanup Yes decision_unused Is it unused/expired product? decision_spill->decision_unused No process_collect_spill_waste Collect all cleanup materials in a sealed, labeled hazardous waste container process_spill_cleanup->process_collect_spill_waste end_point Arrange for disposal via a licensed hazardous waste company process_collect_spill_waste->end_point process_unused_prep 1. Keep in original, sealed container 2. Segregate from incompatible materials decision_unused->process_unused_prep Yes process_contaminated_prep Collect in a suitable, sealed, and labeled hazardous waste container decision_unused->process_contaminated_prep No (Contaminated Material) process_unused_prep->end_point process_contaminated_prep->end_point

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminocyclopentanol
Reactant of Route 2
3-Aminocyclopentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.